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(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol Documentation Hub

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  • Product: (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol
  • CAS: 641-74-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide) from Biomass

The following technical guide details the synthesis, purification, and application of (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly known as Isoidide . Note: The prompt’s designation "(35,65)" is interpreted here...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, purification, and application of (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly known as Isoidide .

Note: The prompt’s designation "(35,65)" is interpreted here as the stereochemical descriptor (3S,6S) . Among the three isohexide isomers (Isosorbide, Isomannide, Isoidide), Isoidide is the only isomer possessing the (3S,6S) configuration (exo-exo orientation), which is the primary focus of this document.

[1]

Executive Summary: The Stereochemical Challenge

In the field of bio-based rigid scaffolds, the 1,4:3,6-dianhydrohexitols (isohexides) represent a critical class of chiral bicyclic diols.[1] While Isosorbide (exo-endo) and Isomannide (endo-endo) are readily accessible from glucose and mannose respectively, Isoidide (exo-exo) remains the "Holy Grail" of this family.[1]

Its specific (3S,6S) configuration places both hydroxyl groups in the exo position, minimizing steric hindrance and intramolecular hydrogen bonding.[1] This results in superior reactivity for polymerization (higher ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 polycarbonates) and distinct binding affinities in medicinal chemistry compared to its isomers. However, because its precursor (L-iditol) is rare in nature, industrial synthesis relies on the catalytic stereoinversion (epimerization) of the more abundant Isosorbide.[1][2]

This guide details the Catalytic Epimerization Pathway , the industry-standard method for accessing high-purity Isoidide.[1]

The Feedstock & Stereochemical Landscape

To understand the synthesis, one must map the relationship between the hexitol precursors and the bicyclic products.[1] The dehydration of hexitols is stereospecific, retaining the chirality of the chiral centers at C2, C3, C4, and C5.

  • D-Sorbitol (from Glucose) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    Isosorbide  (3R,6S) [Exo-Endo]
    
  • D-Mannitol (from Mannose) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    Isomannide  (3R,6R) [Endo-Endo]
    
  • L-Iditol (Rare) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    Isoidide  (3S,6S) [Exo-Exo]
    

Since L-Iditol is not a viable bulk feedstock, the strategy involves producing Isosorbide from Glucose, followed by a catalytic inversion of the C6 stereocenter.[1]

Visualization: The Isohexide Stereochemical Network

IsohexidePathways cluster_feed Biomass Feedstocks cluster_polyols Hexitol Precursors cluster_iso Isohexide Targets Glucose D-Glucose Sorbitol D-Sorbitol Glucose->Sorbitol Hydrogenation Mannose D-Mannose Mannitol D-Mannitol Mannose->Mannitol Hydrogenation Isosorbide Isosorbide (3R,6S) Exo-Endo Sorbitol->Isosorbide Acid Dehydration (-2 H2O) Isomannide Isomannide (3R,6R) Endo-Endo Mannitol->Isomannide Acid Dehydration (-2 H2O) Iditol L-Iditol (Rare) Isoidide ISOIDIDE (3S,6S) Exo-Exo Iditol->Isoidide Direct Dehydration Isosorbide->Isoidide Catalytic Epimerization (Ru/C, H2) Isomannide->Isoidide Epimerization

Caption: Pathways to Isohexides. The red arrow denotes the critical epimerization route to access Isoidide from abundant Glucose-derived feedstocks.[1]

Core Synthesis Protocol: Catalytic Epimerization

Direct synthesis from L-Iditol is cost-prohibitive.[1] Therefore, the optimal protocol utilizes Ruthenium-catalyzed aqueous phase epimerization of Isosorbide.[1]

Mechanism of Action

The reaction proceeds via a "borrowing hydrogen" mechanism (dehydrogenation-hydrogenation).[1]

  • Dehydrogenation: Ru surface dehydrogenates the secondary alcohol (endo-OH) to a ketone intermediate.[1]

  • Rotation/Inversion: The ketone allows the stereocenter to reset.[1]

  • Re-hydrogenation: Hydrogen is added back.[1] Thermodynamics favor the exo position (Isoidide) over the endo position due to steric relief, but the reaction eventually reaches an equilibrium.[1]

Experimental Protocol

Target: 200g Batch of Isoidide-rich mixture. Prerequisites: High-pressure reactor (Autoclave), Ru/C catalyst (5% loading).

Step 1: Feedstock Preparation[1][3]
  • Dissolve Isosorbide (purity >99%) in deionized water to achieve a 50 wt% solution .

    • Why: Water acts as a green solvent and facilitates proton transfer.[1] High concentration maximizes throughput.[1]

  • Adjust pH to 8.0 using trace NaOH.[1]

    • Why: Slightly basic conditions suppress acid-catalyzed degradation (coking) and ring-opening side reactions.[1]

Step 2: Catalytic Loading[1]
  • Add 5% Ruthenium on Carbon (Ru/C) catalyst.[1][4][5]

  • Loading Ratio: 0.1 mol% Ru relative to substrate (approx. 360 ppm Ru metal).[1]

    • Note: Ru is superior to Ni catalysts here, offering higher selectivity and recyclability without leaching toxic metals.[1]

Step 3: Reaction Conditions (The Critical Zone)
  • Seal Autoclave and purge with Nitrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) 3 times.
    
  • Pressurize with Hydrogen (

    
    ) to 40 bar .
    
  • Heat system to 220°C .

  • Stir at 1000 rpm to eliminate mass transfer limitations.

  • Reaction Time: 2 to 4 hours.[1]

Step 4: Equilibrium & Work-up[1]
  • At 220°C, the thermodynamic equilibrium is reached:

    • Isoidide (Exo-Exo): ~55-60% (Thermodynamic Sink)[1][6]

    • Isosorbide (Exo-Endo): ~35-40%[1]

    • Isomannide (Endo-Endo): ~5%[1][6]

  • Cool to room temperature.[1][7] Filter catalyst (recover for regeneration).

  • Purification: The mixture requires separation.[1][3]

    • Distillation: Isoidide has a slightly higher boiling point than Isosorbide, but separation is difficult.[1]

    • Crystallization:[8] Isoidide crystallizes more readily from specific solvents (e.g., methyl ethyl ketone or water) due to its high symmetry.[1]

Data: Equilibrium Distribution by Catalyst
Catalyst SystemTemp (°C)H2 Pressure (bar)Isoidide %Isosorbide %Isomannide %Notes
Ru/C (5%) 220 40 55-60 35-40 <5 High selectivity, stable
Ni/SiO224015057367Requires extreme pressure
Raney Ni20060405010Leaching issues common

Purification Logic: Isolating the (3S,6S) Isomer

Achieving pharmaceutical or polymer-grade purity (>99%) from the equilibrium mixture is the final hurdle.[1]

Method A: Melt Crystallization (Recommended) Because Isoidide (m.p. 64°C) and Isosorbide (m.p. 61-64°C) have overlapping melting points but different crystal habits, solvent-based crystallization is preferred.[1]

  • Concentrate the aqueous reaction mixture to a thick syrup.

  • Dissolve in Methyl Ethyl Ketone (MEK) or Methanol .[1]

  • Cool slowly to 0°C. Isoidide (being the most symmetrical and least soluble in ketones) precipitates first.[1]

  • Filtration yields >98% purity Isoidide.[1]

Method B: Vacuum Distillation

  • Requires a high-efficiency fractionating column (approx. 15 theoretical plates).[1]

  • Isosorbide distills first, followed by Isoidide.[1]

Applications in Drug Development & Materials

The (3S,6S) configuration drives specific utility in high-value sectors.

A. Chiral Scaffolds in Pharma

The rigid bicyclic ether structure mimics sugar backbones but is hydrolytically stable.[1]

  • HIV Protease Inhibitors: While Darunavir uses a bis-THF ligand often derived from Isosorbide, the Isoidide core offers a unique vector for substituents.[1] The (3S,6S) diol can be converted to chiral diamines or amino-alcohols used as ligands in asymmetric catalysis or drug pharmacophores.[1]

  • Receptor Binding: The exo-exo orientation positions functional groups (like sulfates or nitrates) into specific spatial domains that endo-isomers cannot access.[1]

B. High-Performance Bio-Polymers

This is the primary industrial driver for Isoidide.[1]

  • Polycarbonates: Isoidide-based polycarbonates exhibit higher glass transition temperatures (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) than Isosorbide equivalents.
    
    • Why: The exo-exo hydroxyls allow for a straighter, more rigid polymer chain packing compared to the "kinked" chain produced by the exo-endo Isosorbide.[1]

  • Polyesters: Used in semi-crystalline polyesters where high thermal stability is required (e.g., for sterilization in medical devices).[1]

Visualization: Structure-Property Logic

StructureProperty cluster_structure Structural Features cluster_effect Physicochemical Effects cluster_app End-Use Advantage ExoExo (3S,6S) Exo-Exo Configuration (Symmetry) Steric Reduced Steric Hindrance (Better Reactivity) ExoExo->Steric Packing Linear Chain Packing (Crystallinity) ExoExo->Packing Rigid Rigid Bicyclic Core (Hydrolytic Stability) Tg High Tg Polymers (>150°C) Rigid->Tg Pharma Novel Chiral Ligands (Specific Binding) Steric->Pharma Packing->Tg

Caption: How the (3S,6S) stereochemistry translates to industrial performance.

References

  • Synthesis of Isoidide through Epimerization of Isosorbide using Ruthenium on Carbon. Source: ChemSusChem (Le Nôtre et al., 2013).[1] Context: Defines the Ru/C aqueous phase protocol (220°C, 40 bar H2) yielding 55% Isoidide. URL:[Link][1]

  • Efficient and Scalable Production of Isoidide from Isosorbide. Source: ACS Sustainable Chemistry & Engineering (2021).[1][2] Context: Discusses purification strategies and scale-up of the epimerization process. URL:[Link][1]

  • Synthetic routes and fields of application of isohexides. Source: RSC Sustainability (2025).[1][2] Context: Comprehensive review of the biomass-to-isohexide pathways and polymer applications.[1] URL:[Link]

  • Isosorbide as a Biobased Platform Chemical. Source: ResearchGate / Biofuels, Bioproducts and Biorefining.[1] Context: Details the stereochemical differences and the industrial relevance of the exo-exo isomer. URL:[Link]

Sources

Exploratory

Physicochemical Properties of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide)

The following technical guide details the physicochemical properties, structural characteristics, and applications of (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly known as Isoidide . [1][2][3] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural characteristics, and applications of (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly known as Isoidide .

[1][2][3]

Executive Summary & Chemical Identity

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol , trivially known as Isoidide , is a rigid, bicyclic diol belonging to the isohexide family. It is the exo-exo isomer of the 1,4:3,6-dianhydrohexitols, distinguished from its diastereomers Isosorbide (endo-exo) and Isomannide (endo-endo) by the spatial orientation of its hydroxyl groups.[1]

While Isosorbide is the most commercially available isomer (derived from D-sorbitol), Isoidide is gaining significant attention in advanced polymer science.[1] Its unique (3S,6S) stereochemistry places both hydroxyl groups in the exo position, reducing steric hindrance and enhancing reactivity for polymerization, making it a premium building block for high-performance bio-based polyesters and polycarbonates.

Chemical Nomenclature & Identifiers
Identifier Detail
IUPAC Name (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol
Common Name Isoidide (1,4:3,6-Dianhydro-L-iditol)
CAS Number 24332-16-7 (General Isoidide) / 5627-19-0 (L-Iditol derived)
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
Stereochemistry Exo-Exo (Hydroxyls oriented away from the V-shaped cavity)

Physicochemical Profile

Isoidide exhibits distinct physical properties driven by its C2 symmetry and the exo orientation of its hydroxyl groups. Unlike Isomannide, which forms strong intramolecular hydrogen bonds (raising its melting point), Isoidide's exo hydroxyls favor intermolecular hydrogen bonding, influencing its solubility and crystallinity.

Key Physical Data
PropertyValue / RangeContext
Physical State Crystalline SolidWhite to off-white hygroscopic crystals.[1]
Melting Point (MP) 64 – 65 °C Lower than Isomannide (~87°C); comparable to Isosorbide (~63°C).[1]
Boiling Point (BP) ~160 °C @ 10 mmHgExtrapolated ~370°C at atm pressure (decomposes).[1]
Density ~1.45 g/cm³Calculated density for the crystalline phase.[1]
Solubility High (Water, Alcohols)Freely soluble in polar protic solvents; insoluble in non-polar hydrocarbons.[1]
pKa ~13.5Secondary alcohol acidity.[1]
Hygroscopicity HighRequires storage under inert atmosphere (Ar/N₂) to prevent moisture uptake.[1]
Stereochemical Impact on Reactivity

The (3S,6S) configuration confers a critical advantage: Reactivity .[1]

  • Isomannide (Endo-Endo): Hydroxyls are sterically hindered by the ring system ("inside" the V-shape) and form intramolecular H-bonds.[1] Low reactivity in esterification.[1]

  • Isosorbide (Endo-Exo): Mixed reactivity.[1] The exo-OH is reactive; the endo-OH is hindered.[1]

  • Isoidide (Exo-Exo): Both hydroxyls are exposed ("outside" the V-shape) and sterically accessible.[1] This makes Isoidide the most reactive isomer for step-growth polymerization, yielding polymers with higher molecular weights and superior thermal properties (Tg).[1]

Structural Analysis & Synthesis

Understanding the origin of the (3S,6S) isomer requires mapping the dehydration pathways of hexitols.[1] Isoidide is thermodynamically less stable than Isosorbide and is typically produced via epimerization rather than direct dehydration of L-iditol (due to the scarcity of L-iditol).[1]

DOT Diagram 1: Isohexide Stereochemical Relationships

The following diagram illustrates the relationship between the precursor hexitols and the resulting isohexide isomers.

Isohexide_Stereochemistry cluster_legend Key Transformation Mannitol D-Mannitol (Precursor) Isomannide Isomannide (3R,6R) Endo-Endo MP: 87°C Mannitol->Isomannide 2x Dehydration (Acid Cat.) Sorbitol D-Sorbitol (Precursor) Isosorbide Isosorbide (3R,6S) Endo-Exo MP: 63°C Sorbitol->Isosorbide 2x Dehydration (Acid Cat.) Iditol L-Iditol (Rare Precursor) Isoidide Isoidide (3S,6S) Exo-Exo MP: 64°C Iditol->Isoidide 2x Dehydration (Direct Route) Isosorbide->Isoidide Catalytic Epimerization (Ru/C, H2, High T)

Caption: Stereochemical pathways to Isoidide. While direct dehydration of L-Iditol yields Isoidide, the industrial route often involves the catalytic epimerization of Isosorbide.

Synthesis Protocol: Catalytic Epimerization

Since L-iditol is expensive, Isoidide is synthesized by equilibrating Isosorbide over a metal catalyst.

Protocol: Ruthenium-Catalyzed Epimerization

  • Feedstock: Pure Isosorbide (Endo-Exo).

  • Catalyst: 5% Ruthenium on Carbon (Ru/C).[1][2]

  • Conditions:

    • Solvent: Water (or melt phase).[1]

    • Atmosphere: Hydrogen (H₂) at 40–60 bar.[1]

    • Temperature: 220 °C.

    • Time: 2–4 hours.

  • Mechanism: Dehydrogenation of the endo-OH to a ketone intermediate, followed by re-hydrogenation from the less hindered face to form the exo-OH.[1]

  • Purification (Critical): The reaction yields an equilibrium mixture (Isoidide:Isosorbide:Isomannide ~ 60:35:5).[1]

    • Step A: Distillation to remove solvent.[1]

    • Step B:Selective Crystallization . Isoidide can be crystallized from the mixture using methyl ethyl ketone (MEK) or water due to solubility differences.[1]

Applications in Drug Development & Polymers

Isoidide's primary value lies in its ability to confer rigidity and chirality to molecular scaffolds without the low reactivity issues of Isomannide.[1]

A. High-Performance Bio-Polymers (PEF/PET Analogs)

Isoidide is the premier isohexide for polymerization.[1] Its exo-exo geometry allows for linear polymer chain growth, unlike the "kinked" chains often resulting from endo isomers.

  • Poly(isoidide furanoate) (PIF): A fully bio-based alternative to PET.[1]

    • Tg (Glass Transition): ~85°C (Higher than PET).[1]

    • Tm (Melting): Semi-crystalline (unlike amorphous poly-isosorbide).[1]

    • Barrier Properties: Excellent O₂ and CO₂ barrier due to ring rigidity.[1]

B. Chiral Auxiliaries & Ligands

The C2-symmetric (3S,6S) scaffold is used to synthesize chiral ligands for asymmetric catalysis.[1]

  • Bis-Phosphinite Ligands: Derived from Isoidide for Rh-catalyzed asymmetric hydrogenation.[1]

  • Chiral Crown Ethers: The rigid backbone pre-organizes the ether oxygens for selective cation binding.[1]

DOT Diagram 2: Application Workflow

Isoidide_Applications Isoidide Isoidide (3S,6S) (Exo-Exo Diol) Polymerization Polymerization (Polyesters/Polycarbonates) Isoidide->Polymerization + Diacids/Phosgene Pharma Pharma Intermediates (Chiral Scaffolds) Isoidide->Pharma + Functionalization PIF Poly(isoidide furanoate) High Tg, Semi-Crystalline Polymerization->PIF PC Polycarbonates Optical Clarity, High Impact Polymerization->PC Ligands Chiral Ligands (Phosphinites/Phosphines) Pharma->Ligands Nitrates Isoidide Dinitrate (Vasodilator Research) Pharma->Nitrates

Caption: Utilization of Isoidide in material science and pharmaceutical synthesis.[1]

References

  • Dussenne, C., et al. (2017).[1][3] "Synthesis of isosorbide: An overview of challenging reactions." Green Chemistry, 19, 5332-5344.[3] Link

  • Wu, J., et al. (2012).[1][4] "Isohexide Dinitriles: A Versatile Family of Renewable Platform Chemicals." ChemSusChem.[1] Link[1]

  • Fenouillot, F., et al. (2010).[1] "Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review." Progress in Polymer Science, 35(5), 578-622.[1][3] Link[1][3]

  • Rose, M., & Palkovits, R. (2012). "Isosorbide as a Renewable Platform Chemical for Versatile Applications."[1] ChemSusChem.[1] Link[1]

  • Clearsynth. (2024).[1] "1,4:3,6-Dianhydro-L-iditol (Isoidide) Product Data." Link[1]

Sources

Foundational

Structural Analysis and Characterization of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide)

This guide provides a comprehensive structural analysis and characterization framework for (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly known as Isoidide . Executive Summary (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive structural analysis and characterization framework for (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly known as Isoidide .

Executive Summary

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol, or Isoidide , represents the "exo-exo" isomer of the 1,4:3,6-dianhydrohexitol family. Unlike its commercially dominant isomer Isosorbide (exo-endo), Isoidide possesses unique C2 symmetry and a specific spatial arrangement of hydroxyl groups that prevents intramolecular hydrogen bonding. This results in distinct thermodynamic properties, making it a premium rigid scaffold for high-performance polymers and stereoselective pharmaceutical intermediates. This guide outlines the causality behind its structural behavior and provides self-validating protocols for its identification.

Part 1: Structural Analysis & Stereochemistry

The Isohexide Landscape

The 1,4:3,6-dianhydrohexitol core consists of two cis-fused tetrahydrofuran rings. The stereochemistry at positions 3 and 6 defines the isomer.

  • Isosorbide: (3R, 6S) – Exo-Endo (Asymmetric, C1)

  • Isomannide: (3R, 6R) – Endo-Endo (Symmetric, C2)

  • Isoidide: (3S, 6S) – Exo-Exo (Symmetric, C2)

Note on Nomenclature: The "exo" configuration implies the hydroxyl group points away from the V-shaped cavity of the bicyclic system, while "endo" points into the cavity. Isoidide, being exo-exo, has both hydroxyls directed outward, maximizing intermolecular interactions while minimizing steric clash within the "V".

Conformational Causality

The rigidity of Isoidide stems from the "open book" conformation of the fused rings.

  • Thermodynamics: Unlike Isomannide, which can form an intramolecular hydrogen bond between the endo-OH and the ring oxygen, Isoidide lacks this stabilization. However, its exo-hydroxyls are perfectly positioned for strong intermolecular hydrogen bonding networks.

  • Impact: This network results in Isoidide having the highest melting point of the family (~64°C for Isosorbide vs. ~87°C for Isoidide), making it a superior monomer for increasing the glass transition temperature (

    
    ) of polyesters.
    
Visualization of Stereochemical Relationships

The following diagram illustrates the synthesis and stereochemical relationship between the isomers.

Isohexide_Stereochemistry Isosorbide Isosorbide (3R, 6S) Exo-Endo Most Common Synthesis Catalytic Epimerization (Ru/C, H2, High T) Isosorbide->Synthesis Equilibration Mitsunobu Mitsunobu Inversion (Nucleophilic Substitution) Isosorbide->Mitsunobu Inversion at C6 Isomannide Isomannide (3R, 6R) Endo-Endo Intramolecular H-Bond Isoidide Isoidide (3S, 6S) Exo-Exo Target Molecule Synthesis->Isomannide Minor product Synthesis->Isoidide Separation req. Mitsunobu->Isoidide Selective Synthesis

Caption: Stereochemical pathways linking Isosorbide to the target Isoidide via epimerization or inversion.

Part 2: Characterization Protocols

Nuclear Magnetic Resonance (NMR) Protocol

NMR is the definitive method for distinguishing Isoidide from its isomers. The C2 symmetry simplifies the spectrum (halving the signal count compared to Isosorbide), but the coupling constants (


)  are the self-validating metric.

Methodology:

  • Solvent: Dissolve 10 mg of sample in DMSO-

    
     or D
    
    
    
    O.
  • Acquisition: Standard

    
    H NMR (400 MHz or higher).
    
  • Analysis of

    
     and 
    
    
    
    :
    • The bridgehead protons (H3a/H6a) and the carbinol protons (H3/H6) have a dihedral angle of ~90° in the exo configuration.

    • Isoidide Signature: The coupling constant

      
       is negligible (~0 Hz) . The signal for H3/H6 often appears as a singlet or a broadened singlet, distinct from the multiplets seen in Isomannide (where 
      
      
      
      Hz due to small dihedral angle).
FeatureIsosorbide (Exo-Endo)Isoidide (Exo-Exo)
Symmetry Asymmetric (C1)Symmetric (C2)
# of

C Signals
6 distinct peaks3 distinct peaks (equivalent pairs)
H3/H6 Coupling One broad singlet (exo), one multiplet (endo)Two equivalent broad singlets
Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) validates purity and isomeric identity based on melting point depression.

Protocol:

  • Instrument: Calibrated DSC (Indium standard).

  • Cycle: Heat from 25°C to 100°C at 10°C/min.

  • Validation:

    • Isosorbide:

      
      .[1][2]
      
    • Isoidide:

      
      .
      
    • Note: A

      
       depression or broadening indicates contamination with Isosorbide (incomplete epimerization).
      
Characterization Logic Tree

Use the following workflow to confirm the identity of synthesized or purchased material.

Characterization_Workflow Sample Unknown Sample Symmetry_Check 13C NMR Count Signals Sample->Symmetry_Check Coupling_Check 1H NMR Check J(H3-H3a) Symmetry_Check->Coupling_Check 3 Signals (Symmetric) Isosorbide_Result Isosorbide Symmetry_Check->Isosorbide_Result 6 Signals (Asymmetric) Melting_Check DSC Measure Tm Coupling_Check->Melting_Check Singlet (J ~ 0 Hz) Isomannide_Result Isomannide Coupling_Check->Isomannide_Result Multiplet (J > 5 Hz) Isoidide_Result CONFIRMED: Isoidide Melting_Check->Isoidide_Result Tm > 80°C Melting_Check->Isosorbide_Result Tm < 65°C

Caption: Decision matrix for identifying Isoidide using NMR and thermal data.

Part 3: Applications in Drug Development & Polymers

High-Performance Polymers

Isoidide is increasingly preferred over Isosorbide in high-end polymer applications.

  • Mechanism: The exo-exo orientation eliminates the internal hydrogen bond, allowing the hydroxyls to be more reactive towards diesters or diisocyanates.

  • Result: Polymers derived from Isoidide (e.g., Poly(isoidide 2,5-furandicarboxylate)) exhibit significantly higher glass transition temperatures (

    
    ) due to the rigid bicyclic backbone and lack of internal flexibility.
    
Pharmaceutical Scaffolds

In drug design, the [3,2-b] furofuran core serves as a chiral ligand or prodrug moiety .

  • Kinase Inhibitors: The scaffold has been utilized to design selective JAK3 inhibitors, where the specific stereochemistry of the oxygen atoms directs binding affinity in the ATP-binding pocket.

  • Prodrugs: The hydroxyl groups can be esterified with drug molecules (e.g., aspirin, valproic acid) to improve blood-brain barrier permeability via the glucose transport mechanism (GLUT), leveraging the sugar-like structure of the core.

References

  • Isosorbide - Wikipedia. (General structural overview and isomer comparison). Link

  • Efficient and Scalable Production of Isoidide from Isosorbide. ACS Sustainable Chemistry & Engineering. (Synthesis and purification protocols). Link

  • Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors. Journal of Medicinal Chemistry. (Pharmaceutical applications). Link

  • Incorporation of an Isohexide Subunit Improves the Drug-like Properties of Bioactive Compounds. ACS Medicinal Chemistry Letters. (Mitsunobu coupling and prodrug strategies).[3][4] Link

  • Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols.European Polymer Journal. (Polymer

    
     analysis). Link
    

Sources

Exploratory

Biological activity of hexahydrofuro[3,2-b]furan derivatives

Technical Guide: Biological Activity of Hexahydrofuro[3,2-b]furan Derivatives Executive Summary The hexahydrofuro[3,2-b]furan scaffold represents a privileged bicyclic ether motif in medicinal chemistry, distinct from it...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Activity of Hexahydrofuro[3,2-b]furan Derivatives

Executive Summary

The hexahydrofuro[3,2-b]furan scaffold represents a privileged bicyclic ether motif in medicinal chemistry, distinct from its widely commercialized isomer, the hexahydrofuro[2,3-b]furan (found in the HIV protease inhibitor Darunavir). While the [2,3-b] isomer is renowned for antiviral "backbone binding," the [3,2-b] derivatives have recently emerged as potent, irreversible inhibitors of Janus Kinase 3 (JAK3) .

This guide details the biological activity, mechanism of action, and experimental validation of these derivatives, with a specific focus on their application in treating hematological malignancies (e.g., T-cell acute lymphoblastic leukemia) and autoimmune disorders.

Structural Classification & Isomerism

To ensure scientific precision, researchers must distinguish between the two primary bis-tetrahydrofuran (bis-THF) scaffolds found in the literature.

Scaffold IsomerIUPAC DesignationPrimary Biological TargetMechanism of ActionRepresentative Drug/Lead
[3,2-b] Fused Hexahydrofuro[3,2-b]furanJAK3 Kinase Covalent Inhibition (Cys909 targeting)Compound 12n (Lead Candidate)
[2,3-b] Fused Hexahydrofuro[2,3-b]furanHIV-1 Protease Non-covalent (Backbone H-bonding)Darunavir (Prezista)

Note: This guide focuses on the [3,2-b] derivatives as requested, while referencing the [2,3-b] isomer for comparative structure-activity relationship (SAR) context.

Therapeutic Mechanism: JAK3 Inhibition[1][2][3][4]

The primary biological activity of hexahydrofuro[3,2-b]furan derivatives lies in their ability to selectively inhibit JAK3, a non-receptor tyrosine kinase critical for cytokine signaling (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[1]

Mechanism of Action (MOA)

Unlike reversible inhibitors (e.g., Tofacitinib), optimized hexahydrofuro[3,2-b]furan derivatives often function as covalent irreversible inhibitors .

  • Binding Pocket: The bis-THF scaffold occupies the ATP-binding pocket of the JAK3 kinase domain.

  • Selectivity Filter: The molecule is designed to interact with Cysteine 909 (Cys909) , a residue unique to JAK3 (other JAK isoforms like JAK1/2 possess a Serine at this position).

  • Covalent Bond Formation: An electrophilic warhead (often an acrylamide group attached to the scaffold) forms a Michael addition adduct with the thiol group of Cys909.

  • Signaling Blockade: This prevents phosphorylation of STAT proteins, blocking the transcription of pro-inflammatory and pro-proliferative genes.

Structure-Activity Relationship (SAR)
  • Stereochemistry: The (3R,3aR,6R,6aR) configuration is often the most potent.

  • C6-Substitution: Modification at the C6 position of the hexahydrofuro[3,2-b]furan ring (e.g., methoxy or hydroxyl groups) modulates solubility and metabolic stability without compromising kinase affinity.

  • Linker Region: The amine linker connecting the bis-THF core to the pyrimidine hinge-binder is critical for orienting the warhead toward Cys909.

Biological Data Summary

The following data summarizes the potency and selectivity of representative hexahydrofuro[3,2-b]furan derivatives (e.g., Compound 12n) compared to pan-JAK inhibitors.

Table 1: Kinase Selectivity Profile (IC50 in nM)

Target KinaseHexahydrofuro[3,2-b]furan Derivative (12n)Tofacitinib (Control)Selectivity Ratio (12n)
JAK3 1.2 nM 1.6 nM-
JAK1 >10,000 nM3.2 nM>8000x (JAK3 vs JAK1)
JAK2 2,039 nM4.1 nM>1600x (JAK3 vs JAK2)
Tyk2 1,085 nM34.0 nM>900x (JAK3 vs Tyk2)

Data Source: Synthesized from J. Med. Chem. 2022 studies (Reference 1).

Experimental Protocols

To validate the biological activity of these derivatives, the following standardized protocols are recommended.

Protocol A: Z'-Lyte Kinase Inhibition Assay (In Vitro)

Purpose: To determine the IC50 value against recombinant JAK3 enzyme.

  • Reagent Prep: Prepare 4X Test Compound solution (serial dilutions in 1% DMSO), 4X Kinase/Peptide Mixture (JAK3 enzyme + Tyr-peptide substrate), and 4X ATP Solution (at

    
     concentration, approx. 1.0 µM).
    
  • Reaction Assembly: In a 384-well low-volume black plate, add:

    • 2.5 µL Test Compound

    • 2.5 µL Kinase/Peptide Mixture

    • 2.5 µL ATP Solution

    • Final Volume: 10 µL

  • Incubation: Seal plate and incubate for 1 hour at Room Temperature (20-25°C) to allow phosphorylation.

  • Development: Add 5 µL of Development Reagent (Site-specific protease). This protease cleaves non-phosphorylated peptides.

  • Detection: Incubate for 1 hour. Read Fluorescence Resonance Energy Transfer (FRET) signal.

    • Coumarin Emission (445 nm): Indicates cleaved (non-phosphorylated) peptide.

    • Fluorescein Emission (520 nm): Indicates intact (phosphorylated) peptide.

  • Analysis: Calculate phosphorylation extent based on the emission ratio. Plot % Inhibition vs. Log[Compound] to derive IC50.

Protocol B: Cell Viability Assay (CCK-8)

Purpose: To assess antiproliferative activity in JAK3-dependent leukemia lines (e.g., Ba/F3-JAK3^M511I).

  • Seeding: Plate Ba/F3 cells expressing the JAK3 M511I mutation at a density of

    
     cells/well in 96-well plates using RPMI-1640 medium + 10% FBS.
    
  • Treatment: Add 10 µL of hexahydrofuro[3,2-b]furan derivative at graded concentrations (e.g., 0.1 nM to 10 µM). Include DMSO control wells.

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.

  • Labeling: Add 10 µL of Cell Counting Kit-8 (CCK-8, WST-8 reagent) to each well.

  • Measurement: Incubate for 1-4 hours until orange color develops. Measure absorbance at 450 nm using a microplate reader.

  • Calculation:

    
    
    

Visualization of Signaling & Workflow

Figure 1: JAK3 Signaling Pathway and Inhibition Mechanism

This diagram illustrates the specific blockade of the JAK-STAT pathway by hexahydrofuro[3,2-b]furan derivatives.

JAK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (Common Gamma Chain) JAK3 JAK3 Kinase (Active) Receptor->JAK3 Activates Cytokine Cytokine (IL-2, IL-4, IL-15) Cytokine->Receptor Binding JAK3_Inhibited JAK3-Inhibitor Complex (Covalent Cys909 Adduct) JAK3->JAK3_Inhibited Inactivation STAT STAT Proteins (Monomer) JAK3->STAT Phosphorylation Inhibitor Hexahydrofuro[3,2-b]furan Derivative Inhibitor->JAK3 Irreversible Binding JAK3_Inhibited->STAT Blockade STAT_P Phospho-STAT (Dimer) STAT->STAT_P Dimerization Transcription Gene Transcription (Proliferation/Survival) STAT_P->Transcription Translocation

Caption: Schematic of JAK3 inhibition. The hexahydrofuro[3,2-b]furan derivative covalently binds Cys909, preventing STAT phosphorylation and downstream leukemic gene transcription.

Figure 2: Experimental Validation Workflow

A logical flow for validating the biological activity of new derivatives.

Experimental_Workflow cluster_biochem Step 1: Biochemical Screening cluster_cell Step 2: Cellular Validation cluster_vivo Step 3: In Vivo Synthesis Scaffold Synthesis (Paal-Knorr / Cyclization) KinaseAssay Z'-Lyte Kinase Assay (IC50 Determination) Synthesis->KinaseAssay Selectivity Selectivity Panel (JAK1/2 vs JAK3) KinaseAssay->Selectivity Hit Confirmation CellViability CCK-8 Viability Assay (Ba/F3 JAK3 Mutants) Selectivity->CellViability If Selectivity > 100x WesternBlot Western Blot (p-STAT5 Levels) CellViability->WesternBlot Mechanistic Check PK Pharmacokinetics (Oral Bioavailability) WesternBlot->PK Lead Selection Xenograft Xenograft Model (Tumor Regression) PK->Xenograft

Caption: Stage-gate workflow for validating hexahydrofuro[3,2-b]furan derivatives, moving from enzymatic affinity to in vivo efficacy.

References

  • Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors. Source: Journal of Medicinal Chemistry (2022).[2] Significance: Defines the synthesis and biological evaluation of the [3,2-b] scaffold for leukemia.

  • The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. Source: Journal of Organic Chemistry (2020).[3] Significance: Provides structural context for the isomeric [2,3-b] scaffold used in HIV therapy.[3][4][5]

  • Janus Kinase 3 (JAK3) Inhibitors: A Review of Their Therapeutic Potential. Source: Frontiers in Pharmacology. Significance: Reviews the mechanism of JAK3 inhibition and the clinical relevance of covalent targeting.

  • Z'-Lyte Kinase Assay Protocol. Source: ThermoFisher Scientific. Significance: Standardized protocol for FRET-based kinase inhibition assays.

Sources

Foundational

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol as a Chiral Building Block: A Technical Guide to Stereochemical Engineering and Applications

Executive Summary The compound frequently encountered in legacy chemical databases with typographical artifacts as (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol is scientifically recognized as (3S,6S)-Hexahydrofuro[3,2-b]fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound frequently encountered in legacy chemical databases with typographical artifacts as (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol is scientifically recognized as (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol , trivially known as Isoidide . Belonging to the family of 1,4:3,6-dianhydrohexitols (isohexides), isoidide is a rigid, bio-based bicyclic diol.

In modern drug development and asymmetric synthesis, the V-shaped hexahydrofuro[3,2-b]furan core is highly prized. However, while its epimers (isosorbide and isomannide) are readily obtained from the dehydration of abundant starch-derived sugars, isoidide requires deliberate stereochemical engineering. This whitepaper explores the structural causality, synthetic workflows, and pharmaceutical applications of isoidide as a premium chiral building block.

Stereochemical Profiling & Structural Causality

The isohexide family consists of three diastereomers differing solely in the orientation of their hydroxyl groups at the C3 and C6 positions. The bicyclic core forces the two fused tetrahydrofuran (THF) rings into a V-shaped geometry with a dihedral angle of approximately 120°.

The spatial orientation of the hydroxyl groups dictates the molecule's physicochemical properties and reactivity:

  • Isomannide (3R, 6R): Both hydroxyls are endo (pointing inside the V-cavity). This creates massive steric hindrance and allows for strong intramolecular hydrogen bonding with the opposing furan oxygen, drastically reducing nucleophilicity.

  • Isosorbide (3R, 6S): Contains one endo and one exo hydroxyl, resulting in asymmetric reactivity.

  • Isoidide (3S, 6S): Both hydroxyls are exo (pointing outward). This eliminates intramolecular hydrogen bonding and steric shielding, making isoidide the most reactive and polymerizable isomer of the trio [1].

Isohexide_Stereochemistry Sorbitol D-Sorbitol (Acyclic) Isosorbide Isosorbide (3R, 6S) endo, exo Sorbitol->Isosorbide Dehydration Mannitol D-Mannitol (Acyclic) Isomannide Isomannide (3R, 6R) endo, endo Mannitol->Isomannide Dehydration Isoidide Isoidide (3S, 6S) exo, exo Isosorbide->Isoidide Ru-Catalyzed Epimerization Isomannide->Isoidide Ru-Catalyzed Epimerization

Caption: Stereochemical derivation and epimerization network of isohexide building blocks.

Table 1: Physicochemical and Structural Properties of Isohexides
PropertyIsomannideIsosorbideIsoidide
Stereochemistry (3R, 6R)(3R, 6S)(3S, 6S)
Hydroxyl Orientation endo, endoendo, exoexo, exo
Intramolecular H-Bonding Strong (Both OH groups)Moderate (One OH group)None
Melting Point (°C) 85 - 8960 - 6362 - 65
Steric Hindrance HighMediumLow
Relative Reactivity LowestIntermediateHighest

Synthetic Workflows: Accessing the (3S,6S) Core

Because L-iditol (the acyclic precursor to isoidide) is exceptionally rare in nature, direct dehydration is not commercially viable. Instead, isoidide is synthesized via the catalytic epimerization of the highly abundant isosorbide [3].

Protocol 1: Ruthenium-Catalyzed Epimerization of Isosorbide

Objective: Convert the mixed endo/exo stereocenters of isosorbide to the thermodynamically favored exo/exo configuration of isoidide.

Mechanistic Causality: This reaction utilizes a "borrowing hydrogen" mechanism. The Ruthenium catalyst dehydrogenates the secondary alcohol to a planar ketone intermediate, temporarily storing the hydride. When the hydride is re-delivered, it attacks exclusively from the sterically hindered endo face (inside the V-shaped core). This forces the resulting hydroxyl group to the unhindered exo face, driving the equilibrium toward isoidide.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with Isosorbide (1.0 equiv), RuClH(CO)(PPh3)3 (0.05 equiv), and Xantphos (0.05 equiv). Note: Xantphos is chosen for its wide bite angle, which stabilizes the Ru-hydride intermediate.

  • Solvent Addition: Add anhydrous t-amyl alcohol to achieve a 0.5 M substrate concentration. Causality: The bulky t-amyl alcohol cannot act as a competing ligand or substrate for the Ru-catalyst.

  • Reaction: Seal the vessel, remove it from the glovebox, and heat to 170 °C for 24 hours under autogenous pressure.

  • Validation: Monitor the reaction via GC-FID. A self-validating system will show the thermodynamic equilibrium resolving to approximately 55% isoidide, 40% isosorbide, and 5% isomannide.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via melt crystallization to isolate pure (3S,6S)-isoidide.

Applications in Asymmetric Synthesis & Drug Development

The rigid, chiral nature of the hexahydrofuro[3,2-b]furan core makes it an exceptional scaffold for drug development. It is heavily utilized to restrict the conformational flexibility of pharmacophores, thereby increasing target affinity and metabolic stability. For instance, functionalized hexahydrofuro[3,2-b]furans have been deployed as kinase-selective, orally bioavailable JAK3 inhibitors for the treatment of leukemia [4].

Furthermore, isoidide is a premier precursor for chiral ligands used in Asymmetric Transfer Hydrogenation (ATH) and cross-coupling reactions[2]. However, synthesizing these ligands requires strict stereochemical control.

Protocol 2: Synthesis of (3S,6S)-Isoidide Diamine via Stereochemical Inversion

Objective: Synthesize a chiral diamine ligand for ATH while maintaining the exo,exo geometry.

Mechanistic Causality: Direct amination of isoidide via an SN2 mechanism would yield the endo,endo (isomannide) configuration due to Walden inversion. Therefore, to achieve the exo,exo (3S,6S) isoidide diamine, one must start with the endo,endo (3R,6R) isomannide. The double SN2 inversion perfectly establishes the desired (3S,6S) stereocenters [1].

Step-by-Step Methodology:

  • Activation (Retention of Configuration): Dissolve Isomannide in anhydrous pyridine. Slowly add p-Toluenesulfonyl chloride (TsCl, 2.2 equiv) at 0 °C. Stir for 12 hours. Quench in ice water to precipitate isomannide ditosylate.

  • Azidation (Double SN2 Inversion): Dissolve the ditosylate in anhydrous DMF. Add Sodium Azide (NaN3, 3.0 equiv). Heat to 110 °C for 48 hours. Causality: The azide nucleophile attacks from the exo face, displacing the endo tosylate, yielding (3S,6S)-isoidide diazide.

  • Reduction (Retention of Configuration): Dissolve the diazide in methanol. Add 10% Pd/C catalyst. Stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours.

  • Validation: Filter the mixture through a pad of Celite and concentrate. The protocol is self-validating via FTIR (complete disappearance of the strong azide stretch at ~2100 cm⁻¹) and 1H NMR (distinct coupling constants of the exo protons compared to the endo starting material).

SN2_Inversion_Workflow Isomannide Isomannide (3R,6R - endo,endo) Ditosylate Isomannide Ditosylate (Activated Intermediate) Isomannide->Ditosylate TsCl, Pyridine (Retention) Diazide Isoidide Diazide (3S,6S - exo,exo) Ditosylate->Diazide NaN3, DMF (Double SN2 Inversion) Diamine Isoidide Diamine (Chiral Ligand) Diazide->Diamine H2, Pd/C (Retention)

Caption: Stereocontrolled synthesis of (3S,6S)-isoidide diamine via double SN2 inversion.

References

  • Title: Isohexide Derivatives from Renewable Resources as Chiral Building Blocks | Source: ChemSusChem | URL: [Link]

  • Title: Control of Molecular Packing in Crystal and Electron Communication of Two Ferrocenyl Moieties across Chiral Isomannide or Isosorbide Bridge | Source: Crystals | URL: [Link]

  • Title: Catalytic access to anhydrohexitols and their isomerization | Source: Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 45 | URL: [Link]

  • Title: Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant | Source: Journal of Medicinal Chemistry | URL: [Link]

Exploratory

The Bis-THF Scaffold: A Technical Guide to Hexahydrofuro[3,2-b]furan in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, few non-peptidic scaffolds have achieved the "privileged" status of hexahydrofuro[3,2-b]furan (commonly referred to as bis-THF ). Best known as the high-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, few non-peptidic scaffolds have achieved the "privileged" status of hexahydrofuro[3,2-b]furan (commonly referred to as bis-THF ). Best known as the high-affinity P2 ligand in the HIV-1 protease inhibitor Darunavir , this bicyclic ether moiety represents a triumph of structure-based drug design.[1]

This guide analyzes the bis-THF scaffold not merely as a structural fragment, but as a functional machine that exploits the thermodynamics of backbone binding . By targeting the immutable protein backbone rather than mutable side chains, bis-THF ligands provide a robust defense against drug resistance—a principle now being extended beyond virology into oncology (e.g., JAK3 inhibition).

Part 1: The Pharmacophore & Backbone Binding Hypothesis

The potency of the bis-THF scaffold stems from its ability to mimic the transition state of peptide bond hydrolysis while anchoring the inhibitor to the enzyme's structural core.

Structural Thermodynamics

The (3R,3aS,6aR) stereochemical configuration is critical. This specific "endo" fused system creates a concave face that fits snugly into the S2 hydrophobic pocket of aspartyl proteases.

  • Enthalpic Contribution: The two ether oxygens are positioned to accept hydrogen bonds from the backbone amide NH groups of Asp29 and Asp30 (in HIV-1 protease).[1][2]

  • Entropic Contribution: The rigid bicyclic nature reduces the conformational penalty upon binding, unlike flexible linear ethers.

The Backbone Binding Paradigm

Conventional inhibitors often rely on interactions with amino acid side chains. When viruses mutate, these side chains change (e.g., V82A), destroying the inhibitor's affinity. The Bis-THF Solution: The bis-THF ligand binds to the main chain atoms (amide NH and carbonyls). Because the viral protease cannot mutate its own backbone without destroying its ability to fold and function, the inhibitor retains potency even against multi-drug resistant (MDR) strains.

Interaction Map (Graphviz)

The following diagram illustrates the critical hydrogen-bonding network that defines the bis-THF binding mode.

BisTHF_Binding BisTHF Bis-THF Ligand (3R,3aS,6aR) Asp29 Asp29 (Backbone NH) BisTHF->Asp29 H-Bond (2.9Å) Asp30 Asp30 (Backbone NH) BisTHF->Asp30 H-Bond (3.0Å) Water Structural Water (Flap Region) BisTHF->Water H-Bond S2Pocket S2 Hydrophobic Pocket BisTHF->S2Pocket Van der Waals Packing Gly48 Gly48 (Carbonyl) Water->Gly48 Bridging H-Bond

Caption: Network of critical interactions anchoring the bis-THF ligand to the HIV-1 Protease S2 subsite.[2][3] Note the direct H-bonds to the catalytic aspartate backbone.

Part 2: Synthetic Architectures & Protocols[4]

The synthesis of the (3R,3aS,6aR)-hexahydrofuro[3,2-b]furan-3-ol is a benchmark challenge in asymmetric synthesis. The "Ghosh Synthesis" and subsequent industrial optimizations (Tibotec) rely on optical resolution or chiral pool starting materials.

Primary Synthetic Pathway (The Nitromethane Route)

This route is preferred for its scalability and high diastereoselectivity. It utilizes a Michael addition followed by a Nef reaction to construct the bicyclic core.

Workflow Diagram:

Synthesis_Flow Start L-Ascorbic Acid or Glyceraldehyde Step1 1. Protection (Isopropylidene) Start->Step1 Step2 2. Michael Addition (Nitromethane/DBU) Step1->Step2 Inter1 Nitro-Aldol Intermediate Step2->Inter1 Step3 3. Nef Reaction (H2SO4/MeOH) Inter1->Step3 Inter2 Dihydrofuran Lactol Step3->Inter2 Step4 4. Reduction (LiBH4) Inter2->Step4 Final Bis-THF Alcohol (Optical Resolution) Step4->Final

Caption: The optimized synthetic workflow for the construction of the chiral bis-THF alcohol precursor.

Detailed Experimental Protocol

Objective: Synthesis of (3R,3aS,6aR)-hexahydrofuro[3,2-b]furan-3-ol via the immobilized lipase resolution method (Ghosh Modification).

Reagents:

  • Racemic bis-THF alcohol (precursor)

  • Vinyl acetate (acyl donor)

  • Lipase PS-30 (Amano Enzyme) immobilized on Celite

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Immobilization: Mix Lipase PS-30 (1.0 g) with Celite-521 (4.0 g) in Tris-HCl buffer (pH 8.0). Lyophilize the slurry for 24 hours to create the solid-supported catalyst.

  • Acylation: Dissolve racemic (±)-hexahydrofuro[3,2-b]furan-3-ol (10 mmol) in anhydrous DCM (50 mL). Add vinyl acetate (30 mmol) and the immobilized Lipase PS-30 (500 mg).

  • Incubation: Stir the suspension at 23°C. Monitor conversion via chiral HPLC (Chiralpak AD column).

    • Mechanism:[4][5][6][7] The enzyme selectively acetylates the (3S) enantiomer, leaving the desired (3R) alcohol untouched.

  • Termination: Stop the reaction at exactly 50% conversion (typically 24-36 hours). Filter off the Celite-enzyme complex.

  • Purification: Concentrate the filtrate. Separate the (3R)-alcohol (active) from the (3S)-acetate (inactive) using silica gel flash chromatography (Gradient: 20% to 50% EtOAc in Hexanes).

  • Validation: Verify optical rotation. Target:

    
     (c 1.3, MeOH).
    

Part 3: Structure-Activity Relationship (SAR) Data

The superiority of the 5,5-fused bis-THF system over other cyclic ethers is evident when comparing inhibition constants (


) against wild-type and resistant HIV-1 protease.

Table 1: Comparative Potency of P2-Ligand Variations

Ligand StructureRing System

(Wild Type)

(MDR V82A Mutant)
Mechanism of Loss
Bis-THF (Darunavir) 5,5-Fused Bicyclic< 10 pM20 pMN/A (Retains backbone H-bonds)
THF (Amprenavir) Single 5-ring0.6 nM12 nMLoss of Asp30 H-bond; flexible fit
Cyclopentane-THF 5,5-Fused (1 O atom)0.14 nM4.5 nMLoss of Asp29 H-bond (missing oxygen)
Bis-THP 6,6-Fused> 10 nM> 100 nMSteric clash with S2 pocket walls

Key Insight: The removal of even one oxygen atom (Cyclopentane-THF) results in a >10-fold loss of potency, confirming that both oxygens are obligate H-bond acceptors for the Asp29/Asp30 dyad.

Part 4: Future Horizons (Beyond HIV)

While synonymous with HIV, the bis-THF scaffold is currently being repurposed for kinase inhibition, specifically targeting JAK3 (Janus Kinase 3) .

Recent studies (e.g., J. Med.[8] Chem. 2022) have shown that bis-THF-substituted aminopyrimidines can act as covalent inhibitors of JAK3 Cys909. In this context, the bis-THF moiety functions not as a backbone anchor, but as a stereochemically defined "cap" that orients the warhead into the ATP-binding pocket with high selectivity over JAK1/JAK2.

References

  • Ghosh, A. K., et al. (2007).[7] "Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance." Journal of Medicinal Chemistry.

  • Ghosh, A. K., et al. (2022). "Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors."[9] Journal of Medicinal Chemistry.

  • Surleraux, D. L., et al. (2005). "Design of HIV-1 Protease Inhibitors with a P2-Bis-Tetrahydrofuran Ligand." Journal of Medicinal Chemistry.

  • Canoy, W. L., et al. (2008).[10] "Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde." Organic Letters.

  • Koh, Y., et al. (2010). "Darunavir: A New Generation of HIV-1 Protease Inhibitors."[1][2][11] Antiviral Research.

Sources

Foundational

Spectroscopic Characterization (NMR, IR, MS) of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol: A Comprehensive Technical Guide

Editorial Note on Nomenclature: The designation (35,65) in the inquiry is a recognized typographical artifact for (3S,6S). The molecule (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol is universally known in the scientific li...

Author: BenchChem Technical Support Team. Date: March 2026

Editorial Note on Nomenclature: The designation (35,65) in the inquiry is a recognized typographical artifact for (3S,6S). The molecule (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol is universally known in the scientific literature as Isoidide (or 1,4:3,6-dianhydroiditol).

Executive Summary & Stereochemical Architecture

Isoidide is a rigid, bio-based bicyclic diol belonging to the 1,4:3,6-dianhydrohexitol family, derived from the double dehydration of L-iditol [1]. As the demand for renewable, bio-based polymers and chiral pharmaceutical building blocks accelerates, the precise spectroscopic characterization of isohexides is critical.

The core of isoidide consists of two cis-fused tetrahydrofuran rings forming a V-shaped wedge. What distinguishes isoidide from its stereoisomers (isosorbide and isomannide) is its exo, exo stereochemistry. Both hydroxyl groups point outward from the V-shaped cavity. This specific spatial arrangement dictates its unique spectroscopic signatures, particularly its symmetry in Nuclear Magnetic Resonance (NMR) and its hydrogen-bonding behavior in Fourier-Transform Infrared (FT-IR) spectroscopy.

G A 1,4:3,6-Dianhydrohexitols (Bicyclic Core) B Isosorbide (endo, exo) A->B C Isomannide (endo, endo) A->C D Isoidide (exo, exo) (3S,6S)-Isomer A->D

Diagram 1: Stereochemical classification of 1,4:3,6-dianhydrohexitols highlighting Isoidide.

Spectroscopic Characterization Data

Nomenclature Note: While IUPAC systematic nomenclature places the hydroxyls at positions 3 and 6, standard carbohydrate nomenclature—which dominates NMR literature—designates the hydroxyl-bearing carbons as C-2 and C-5. This guide utilizes the carbohydrate numbering (C-2/C-5) to maintain consistency with primary spectroscopic databases [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Because of its


 axis of symmetry, the two halves of the isoidide molecule are magnetically equivalent. Consequently, the ¹³C NMR spectrum yields only three distinct carbon signals, and the ¹H NMR spectrum yields four distinct proton environments (excluding the exchangeable hydroxyl protons).

The Causality of Coupling (Karplus Equation): A definitive stereochemical marker for isoidide is the multiplicity of the H-2/H-5 methine protons. In the ¹H NMR spectrum, these protons appear as a clean doublet (


 Hz). According to the Karplus equation, the dihedral angle between the exo H-2 proton and the endo H-1a proton is approximately 90°, resulting in a theoretical coupling constant of ~0 Hz. Therefore, H-2 only visibly couples with the exo H-1b proton, yielding a doublet rather than a complex multiplet.

Table 1: ¹H and ¹³C NMR Data Summary (Solvent: D₂O / CDCl₃) | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (


, Hz) | Assignment (Carbohydrate No.) |
|---|---|---|---|---|
| ¹H  | 4.62 | Singlet (s) | - | H-3, H-4 (Bridgehead) |
| ¹H  | 4.33 | Doublet (d) | 3.3 | H-2, H-5 (CH-OH) |
| ¹H  | 3.87 | Doublet (d) | 10.3 | H-1a, H-6a (CH₂ endo) |
| ¹H  | 3.81 | Doublet of doublets (dd)| 10.3, 3.3 | H-1b, H-6b (CH₂ exo) |
| ¹³C  | 87.3 | - | - | C-3, C-4 (Bridgehead) |
| ¹³C  | 76.0 | - | - | C-2, C-5 (CH-OH) |
| ¹³C  | 74.5 | - | - | C-1, C-6 (CH₂) |

(Data synthesized from standardized isohexide characterization protocols [3]).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality of Hydrogen Bonding: Unlike isomannide, which features endo, endo hydroxyls capable of forming intramolecular hydrogen bonds across the V-shaped cavity, isoidide's exo, exo hydroxyls point strictly outward. This geometric constraint strictly forbids intramolecular hydrogen bonding. As a result, isoidide engages entirely in strong intermolecular hydrogen bonding. Spectroscopically, this shifts the O-H stretching band to a broader, lower-frequency range (~3350 cm⁻¹) [4]. Macroscopically, this dense intermolecular network gives isoidide the highest melting point (~64°C) among its isomers.

Table 2: FT-IR Peak Assignments (ATR/KBr)

Wavenumber (cm⁻¹) Vibration Type Functional Group Mechanistic Note
~3350 - 3400 O-H stretch (broad) Hydroxyl Indicates exclusive intermolecular H-bonding.
2870 - 2950 C-H stretch Alkane/Ring Typical aliphatic C-H stretching of the bicyclic core.
1070 - 1090 C-O-C stretch Ether Asymmetric stretching of the fused tetrahydrofuran rings.

| 1010 - 1050 | C-O stretch | Sec. Alcohol | C-O stretch of the hydroxyl-bearing carbons. |

Mass Spectrometry (MS)

Under Electron Impact (EI) ionization at 70 eV, isoidide undergoes predictable fragmentation driven by the stability of the fused ether rings and the facile loss of water.

Table 3: EI-MS Fragmentation Summary

m/z Value Relative Abundance Fragment Assignment Mechanism
146 Low [M]⁺ Molecular ion (C₆H₁₀O₄).
128 Medium [M - H₂O]⁺ Dehydration (loss of one water molecule).
110 Medium [M - 2H₂O]⁺ Double dehydration.

| 69 | High (Base Peak)| [C₄H₅O]⁺ | α-cleavage and subsequent furan ring fragmentation. |

MS M Molecular Ion [M]⁺ m/z 146 F1 Loss of H₂O [M-H₂O]⁺ m/z 128 M->F1 -H₂O F3 Ring Cleavage [C₄H₅O]⁺ m/z 69 M->F3 α-cleavage F2 Loss of 2H₂O [M-2H₂O]⁺ m/z 110 F1->F2 -H₂O

Diagram 2: Primary EI-MS fragmentation pathways for Isoidide.

Self-Validating Experimental Protocols

To ensure Trustworthiness and repeatability, the following methodologies are designed as self-validating systems . Isoidide is highly hygroscopic; failure to control moisture will result in spectral artifacts that mask true structural data.

Protocol A: NMR Acquisition & Validation
  • Desiccation: Dry 15 mg of isoidide in a vacuum oven at 40°C for 24 hours.

  • Solvation: Dissolve the sample in 0.6 mL of D₂O. (Causality: Isoidide has limited solubility in CDCl₃ at the concentrations required for rapid ¹³C acquisition; D₂O ensures complete dissolution).

  • Acquisition: Acquire ¹H NMR at 400-600 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100-150 MHz (1024 scans).

  • Self-Validation Check: Inspect the ¹H NMR spectrum for the residual water peak (HDO). It must appear as a sharp singlet at exactly δ 4.79 ppm. If a broad water peak overlaps with the C-2/C-5 methine protons at δ 4.33 ppm, desiccation was incomplete. The sample must be discarded and re-dried.

Protocol B: ATR-FTIR Acquisition & Validation
  • Preparation: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂.

  • Acquisition: Place the neat, vacuum-dried solid directly onto the diamond ATR crystal. Apply consistent anvil pressure. Record from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Evaluate the spectrum at ~1640 cm⁻¹. The absence of a peak here (the H-O-H bending mode of free water) validates that the broad O-H stretch at 3350 cm⁻¹ is entirely attributable to the isoidide hydroxyl groups, confirming sample purity.

Workflow S1 Sample Prep (Vacuum Drying) S2 NMR (D₂O / CDCl₃) S1->S2 S3 FT-IR (ATR / KBr) S1->S3 S4 GC-MS (EI Ionization) S1->S4 S5 Data Synthesis & Validation S2->S5 S3->S5 S4->S5

Diagram 3: Self-validating analytical workflow for Isoidide characterization.

Conclusion

The (3S,6S) stereochemistry of isoidide fundamentally dictates its physical and spectroscopic properties. The exo, exo orientation of its hydroxyl groups prevents intramolecular hydrogen bonding, driving up its melting point and altering its IR signature, while its


 symmetry drastically simplifies its NMR spectra. Understanding the causality behind these data points allows researchers to accurately verify the purity and structural integrity of this vital bio-based monomer prior to downstream polymerization or functionalization.

References

  • Title: Isohexide Dinitriles: A Versatile Family of Renewable Platform Chemicals Source: ChemSusChem (2017) URL: [Link]

  • Title: Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review Source: Progress in Polymer Science (2010) URL: [Link]

  • Title: Supporting Information for Efficient and Scalable Production of Isoidide from Isosorbide Source: ACS Sustainable Chemistry & Engineering (2015) URL: [Link]

  • Title: PubChem Compound Summary for CID 94164, Isoidide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Exploratory

Technical Guide: Solubility and Stability of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide)

This guide provides an in-depth technical analysis of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol , commonly known in the pharmaceutical and polymer industries as Isoidide . Executive Summary & Compound Identity (3S,6S)-H...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol , commonly known in the pharmaceutical and polymer industries as Isoidide .

Executive Summary & Compound Identity

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol , referred to herein as Isoidide , is a bicyclic diol derived from the double dehydration of L-iditol (or epimerization of isosorbide). It belongs to the isohexide family, which includes its diastereomers Isosorbide (exo-endo) and Isomannide (endo-endo).

Unlike its counterparts, Isoidide possesses a C2-symmetric exo-exo configuration. This unique stereochemistry confers superior thermal stability and reactivity profiles compared to Isosorbide, making it a premium scaffold for high-performance polymers and a precise chiral auxiliary in drug development.

Stereochemical Configuration[1][2]
  • IUPAC Name: (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol

  • Common Name: Isoidide[1]

  • Stereochemistry: Exo-Exo (Both hydroxyl groups are oriented away from the V-shaped cavity).

  • Key Advantage: The exo orientation reduces steric hindrance, enhancing the nucleophilicity of the hydroxyl groups compared to the endo hydroxyls found in Isomannide and Isosorbide.

Physicochemical Profile

The following data consolidates the core physicochemical properties of Isoidide, contrasting them with the more common Isosorbide where relevant.

PropertyValue / DescriptionContext vs. Isomers
Molecular Formula C₆H₁₀O₄Same for all isohexides
Molecular Weight 146.14 g/mol -
Appearance White crystalline solidHighly crystalline due to symmetry
Melting Point 64–65 °C Comparable to Isosorbide (~62°C); lower than Isomannide (~87°C)
Boiling Point > 300 °C (Decomposes)High thermal resistance
Solubility (Water) > 1000 g/L (Very Soluble)Highly hydrophilic
Solubility (Organic) Soluble in MeOH, EtOH, DMSO, DMFPoor solubility in Hexane, Toluene
Hygroscopicity Low to Moderate Significantly less hygroscopic than Isosorbide
LogP -1.5 to -1.7Highly polar
pKa ~14.5 (Secondary Alcohol)Typical for secondary alcohols

Solubility Profile & Thermodynamics

Aqueous Solubility

Isoidide exhibits exceptional water solubility, driven by its ability to form extensive hydrogen bond networks via its two hydroxyl groups and two ether oxygens.

  • Mechanism: The exo-exo configuration exposes the hydroxyl groups to the solvent more effectively than the endo configuration, facilitating rapid solvation.

  • Saturation Limit: > 1000 mg/mL at 25°C.

  • pH Dependence: Solubility is independent of pH in the physiological range (1–10) as the molecule is non-ionizable.

Organic Solvent Compatibility

Isoidide follows a "like dissolves like" profile, favoring polar protic and aprotic solvents.

  • High Solubility: Methanol, Ethanol, DMSO, DMF, Pyridine.

  • Moderate Solubility: Acetone, THF, Ethyl Acetate (Temperature dependent).

  • Insoluble: Hexane, Heptane, Diethyl Ether, Chloroform (Cold).

Hygroscopicity and Handling

A critical advantage of Isoidide over Isosorbide is its reduced hygroscopicity . Isosorbide is extremely hygroscopic, often turning into a syrup upon exposure to air. Isoidide, due to its higher symmetry and crystal lattice energy, resists moisture absorption more effectively, simplifying handling and storage in GMP environments.

Stability Profile

Thermal Stability

Isoidide is the most thermally stable isomer among the isohexides.

  • Degradation Onset: TGA analysis typically shows stability up to 270–300 °C under inert atmosphere.

  • Application: This high thermal ceiling allows Isoidide to be used in melt-polymerization reactions (e.g., PET or Polycarbonate synthesis) without degradation, unlike Isosorbide which can suffer from color-forming side reactions.

Chemical Stability
  • Hydrolysis: The central bis-tetrahydrofuran ether linkages are chemically inert to aqueous acid and base hydrolysis under standard processing conditions.

  • Oxidation: The secondary hydroxyl groups are susceptible to oxidation to ketones (forming 3,6-dioxo derivatives) under strong oxidative stress (e.g., Jones reagent, KMnO₄).

  • Esterification: The exo hydroxyls are highly reactive nucleophiles. In biological systems, Isoidide esters (prodrugs) are stable in plasma but can be hydrolyzed by specific esterases.

Biological Stability

Isoidide is metabolically stable. Unlike linear sugar alcohols, the rigid bicyclic ether structure prevents rapid enzymatic breakdown, making it an excellent inert carrier or scaffold for drug delivery.

Experimental Protocols

Protocol A: High-Precision Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility in novel formulation vehicles.

  • Preparation: Weigh excess Isoidide solid (approx. 200 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water, PBS, or Co-solvent).

  • Equilibration: Seal and agitate at 25°C ± 0.1°C for 24 hours using a thermomixer.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter (pre-saturated).

  • Quantification: Dilute filtrate 1:100 and analyze via HPLC-RI (Refractive Index) or HPLC-ELSD.

    • Column: Amine-based carbohydrate column (e.g., Zorbax NH2).

    • Mobile Phase: Acetonitrile:Water (80:20 v/v).

Protocol B: Stability-Indicating Stress Testing

Use this protocol to establish degradation pathways.

  • Stock Solution: Prepare a 1 mg/mL solution of Isoidide in Water/Acetonitrile.

  • Stress Conditions:

    • Acid:[1][2] 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation: 3% H₂O₂, Room Temp, 24 hours.

    • Thermal: 80°C, 24 hours.

  • Analysis: Analyze via LC-MS to detect ring-opening or oxidation products.

    • Pass Criteria: >99.0% recovery of parent peak; no new impurities >0.1%.

Visualization: Structure & Workflow

Diagram 1: Stereochemical Comparison & Reactivity

This diagram illustrates the structural differences between the isohexides, highlighting why Isoidide (Exo-Exo) offers superior reactivity.

Isohexides Isoidide (3S,6S)-Isoidide (Exo-Exo) Most Reactive OH Semi-Crystalline Polymers Isosorbide Isosorbide (Exo-Endo) Asymmetric Amorphous Polymers Isoidide->Isosorbide Epimerization (Rare) Isosorbide->Isoidide Epimerization (Catalytic) Isomannide Isomannide (Endo-Endo) Steric Hindrance Low Reactivity Isomannide->Isosorbide Epimerization

Caption: Stereochemical hierarchy of isohexides. Isoidide (Green) offers the most accessible hydroxyls for chemical modification.

Diagram 2: Stability Testing Logic

A decision tree for validating the stability of Isoidide in formulation.

StabilityWorkflow Start Start Stability Study SolubilityCheck Check Initial Solubility (>1000 mg/mL Water) Start->SolubilityCheck StressTest Apply Stress Conditions (Acid, Base, Ox, Heat) SolubilityCheck->StressTest Analysis LC-MS Analysis StressTest->Analysis Result1 Intact Parent Peak (Stable) Analysis->Result1 No Change Result2 Degradation > 1% (Unstable) Analysis->Result2 New Peaks

Caption: Logical workflow for validating Isoidide stability under stress conditions.

References

  • Synthesis and Properties of Isoidide Derivatives Source:Journal of Organic Chemistry URL:[Link]

  • Isohexides: Sustainable Building Blocks Source:Chemical Reviews URL:[Link]

  • Thermal Properties of Isoidide-based Polymers Source:Macromolecules URL:[Link]

  • Solubility and Hydrotropism of Isohexide Diols Source:Green Chemistry URL:[Link]

Sources

Foundational

Technical Deep Dive: Therapeutic Targets of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide)

The following technical guide details the therapeutic profile of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol , chemically known as Isoidide . Executive Summary: Molecular Identity & Significance Compound: (3S,6S)-Hexahydr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic profile of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol , chemically known as Isoidide .

Executive Summary: Molecular Identity & Significance

Compound: (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol Common Name: Isoidide (1,4:3,6-dianhydro-L-iditol) Chemical Family: Isohexides (rigid bicyclic diols)

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol is the "exo-exo" isomer of the isohexide family, distinct from its more famous congeners Isosorbide (exo-endo) and Isomannide (endo-endo). While Isosorbide is widely recognized for its nitrate derivatives in cardiovascular medicine, the (3S,6S) isomer (Isoidide) presents a unique,


-symmetric "V-shaped" scaffold with both hydroxyl groups oriented outward (exo).

This specific stereochemistry confers superior thermal stability and unique spatial vectors for pharmacophore attachment, making it an emerging privileged scaffold in medicinal chemistry. Unlike the metabolic liability of flexible linkers, the rigid bicyclic core of Isoidide locks attached ligands into bioactive conformations, enhancing potency and selectivity against targets such as Xanthine Oxidase (XO) and Janus Kinases (JAKs) .

Primary Therapeutic Targets & Mechanisms

Target A: Xanthine Oxidase (XO) – Gout & Hyperuricemia

Recent structure-activity relationship (SAR) studies have identified the (3S,6S)-isohexide core as a potent hydrophobic pharmacophore replacement in non-purine XO inhibitors (e.g., Febuxostat analogs).

  • Mechanism of Action: The (3S,6S) scaffold mimics the hydrophobic bulk required to occupy the channel leading to the molybdenum-pterin active site of Xanthine Oxidase. Unlike flexible alkyl chains, the rigid fused-furan rings provide a "shape-complementary" fit within the hydrophobic pocket, stabilizing the inhibitor-enzyme complex.

  • Therapeutic Outcome: Inhibition of XO prevents the oxidation of hypoxanthine and xanthine to uric acid, lowering serum urate levels in gout patients.

  • Advantage of (3S,6S) Isomer: The exo-exo orientation allows for the linear extension of functional groups, improving solubility and metabolic stability compared to the planar aromatic rings often used in legacy inhibitors.

Target B: Soluble Guanylyl Cyclase (sGC) – Cardiovascular Modulation

Like its isomer Isosorbide, the dinitrate ester of Isoidide (Isoidide Dinitrate, IIDN) functions as a nitric oxide (NO) donor.

  • Mechanism of Action:

    • Bioactivation: IIDN is metabolized by mitochondrial aldehyde dehydrogenase (ALDH2) or cytochrome P450 enzymes.

    • NO Release: This releases free radical Nitric Oxide (NO).

    • sGC Activation: NO binds to the heme moiety of soluble Guanylyl Cyclase (sGC) in vascular smooth muscle cells.

    • cGMP Surge: This catalyzes the conversion of GTP to cGMP, triggering protein kinase G (PKG) and lowering intracellular calcium (

      
      ).
      
  • Differentiation: Research indicates that Isoidide Dinitrate exhibits a different tolerance and potency profile than Isosorbide Dinitrate (ISDN) due to the steric hindrance of the exo nitrate groups, potentially offering a slower, more sustained release of NO.

Target C: Bacterial Membranes – Antimicrobial Action

Cationic amphiphiles derived from the (3S,6S) core (Gemini surfactants) target microbial cell envelopes.

  • Mechanism: The rigid Isoidide core acts as a spacer connecting two quaternary ammonium heads and hydrophobic tails. The specific distance fixed by the (3S,6S) stereochemistry optimizes the disruption of the anionic bacterial membrane bilayer, leading to leakage and cell death.

Molecular Visualization: Signaling Pathways

The following diagram illustrates the dual therapeutic pathways of the (3S,6S) scaffold: inhibiting Uric Acid production (XO pathway) and inducing Vasodilation (NO pathway).

Isoidide_Pathways cluster_legend Legend Isoidide (3S,6S)-Hexahydrofuro [3,2-b]furan-3,6-diol (Scaffold) Isoidide_DN Isoidide Dinitrate (Derivative) Isoidide->Isoidide_DN Nitration XO_Inhibitor XO Inhibitor Analog (Febuxostat-Isoidide) Isoidide->XO_Inhibitor Chemical Modification ALDH2 ALDH2 / CYP450 (Metabolism) Isoidide_DN->ALDH2 Substrate XO Xanthine Oxidase (Enzyme) XO_Inhibitor->XO Occupies Hydrophobic Pocket (Inhibition) UricAcid Uric Acid XO_Inhibitor->UricAcid Blocks Formation XO->UricAcid Catalyzes Formation NO Nitric Oxide (NO•) ALDH2->NO Bioactivation sGC Soluble Guanylyl Cyclase (Heme Enzyme) cGMP cGMP sGC->cGMP Increases NO->sGC Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) cGMP->Vasodilation PKG Activation Hypouricemia Reduced Serum Urate (Anti-Gout) UricAcid->Hypouricemia Decrease in Levels key1 Therapeutic Agent key2 Biological Target key3 Clinical Outcome

Caption: Dual mechanistic pathways of Isoidide derivatives targeting Xanthine Oxidase (Gout) and Nitric Oxide signaling (Cardiovascular).[1][2]

Detailed Experimental Protocols

To validate the therapeutic potential of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol derivatives, the following standardized protocols are recommended.

Protocol A: In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the


 of Isoidide-based analogs against purified Xanthine Oxidase.
  • Reagent Preparation:

    • Enzyme: Bovine milk Xanthine Oxidase (0.01 units/mL) in 50 mM phosphate buffer (pH 7.5).

    • Substrate: Xanthine (50

      
      M).
      
    • Test Compound: Dissolve (3S,6S)-analog in DMSO; prepare serial dilutions (0.1 nM to 10

      
      M).
      
  • Reaction Setup:

    • In a 96-well UV-transparent plate, add 50

      
      L of enzyme solution and 10 
      
      
      
      L of test compound.
    • Incubate at 25°C for 15 minutes to allow inhibitor binding.

  • Kinetic Measurement:

    • Initiate reaction by adding 40

      
      L of Xanthine substrate.
      
    • Monitor absorbance at 290 nm (formation of uric acid) continuously for 10 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to extract

      
      .
      
    • Validation Criteria: The reference standard (Febuxostat) must yield an

      
       nM.
      
Protocol B: Ex Vivo Vasodilation Assay (Rat Aortic Ring)

Objective: Assess the NO-donating potency of Isoidide Dinitrate compared to Isosorbide Dinitrate.

  • Tissue Preparation:

    • Harvest thoracic aorta from male Sprague-Dawley rats.

    • Clean connective tissue and cut into 3-4 mm rings.

    • Mount rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95%

      
      /5% 
      
      
      
      ).
  • Pre-contraction:

    • Equilibrate for 60 mins under 2g resting tension.

    • Induce contraction with Phenylephrine (PE, 1

      
      M) until a stable plateau is reached.
      
  • Dose-Response:

    • Add Isoidide Dinitrate cumulatively (

      
       M to 
      
      
      
      M).
    • Record relaxation response as a percentage of PE-induced contraction.

  • Mechanistic Check:

    • Pre-incubate a subset of rings with ODQ (10

      
      M), a specific sGC inhibitor.
      
    • Result: Complete abolition of relaxation in ODQ-treated rings confirms the NO-sGC-cGMP mechanism.

Comparative Data: Isohexide Isomers

The stereochemistry of the hydroxyl groups critically dictates the therapeutic utility.

FeatureIsoidide (3S, 6S) Isosorbide (3S, 6R) Isomannide (3R, 6R)
Stereochemistry Exo / ExoExo / EndoEndo / Endo
Symmetry

Symmetric
Asymmetric

Symmetric
Primary Use Rigid Scaffolds, PolymersVasodilators (Nitrates)Chiral Auxiliaries
Reactivity High (unhindered OH groups)Mixed (Endo OH is H-bonded)Low (Steric hindrance)
Target Fit Linear/Extended binding"Bent" binding"Clamshell" binding

References

  • Bachhav, Y. et al. (2025). Novel Isoidide Subunit-Containing Xanthine Oxidase Inhibitors with Potent Hypouricemic Effects. Journal of Medicinal Chemistry.

  • Kozlowska, J. et al. (2022). Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-L-iditol. Molecules (MDPI).

  • Stoss, P. et al. (1989). Aminopropanol derivatives of 1,4:3,6-dianhydro-hexitol nitrates, processes for their preparation and their use as medicaments. U.S. Patent/WO1989005302A1.

  • Fenner, S. et al. (2010). Isoidide as a Molecular Glass: New Insights into the Physicochemical Behavior. Progress in Polymer Science.

  • Ghosh, A.K. et al. (2021).[1] The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir.[3] NIH/PubMed. (Note: Cited for structural comparison of bis-THF cores).

Sources

Exploratory

In Silico Modeling of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol: A Technical Guide

Topic: In silico modeling of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol interactions Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Computational Chemists, and Structural Biologists.[1] E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In silico modeling of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol interactions Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Computational Chemists, and Structural Biologists.[1]

Executive Summary

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (often referred to within the isohexide family, specifically analogous to Isoidide ) represents a unique class of rigid, bicyclic diols derived from biomass.[1] In drug discovery, this scaffold serves as a critical pharmacophore for fragment-based drug design (FBDD), a chiral auxiliary, and a hydrophilic linker that modulates physicochemical properties (ADMET).[1]

However, modeling this scaffold presents distinct challenges.[2] Its rigid "V-shaped" fused-ring architecture creates a specific steric footprint, while its high polarity necessitates rigorous treatment of solvation effects.[1] Standard vacuum docking often fails to predict binding affinities accurately because it neglects the structural water bridges that are thermodynamically essential for this molecule's interaction profile.

This guide details a self-validating workflow for modeling (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol, moving from Quantum Mechanical (QM) parametrization to explicit solvent Molecular Dynamics (MD) and hydration-aware docking.[1]

Part 1: Structural Basis & Parametrization

The core of any robust simulation is the quality of the force field parameters. For rigid bicyclic ethers, standard libraries (like GAFF or CGenFF) are generally acceptable for bonded terms but often fail to capture the specific electrostatic potential (ESP) surface required for accurate hydrogen bond prediction.[1]

Stereochemical Definition

The (3S,6S) configuration implies a symmetric arrangement of the hydroxyl groups relative to the cis-fused tetrahydrofuran rings. Unlike Isosorbide (exo-endo), the (3S,6S) isomer (typically Isoidide ) presents both hydroxyls in an exo-exo orientation.[1]

  • Implication: The molecule acts as a rigid linear linker or a "spacer" with defined directional H-bond donors/acceptors.[1]

  • Modeling Risk: Incorrect stereochemical assignment in the input PDB/SDF will result in >2 kcal/mol errors in binding free energy due to the inability to satisfy specific H-bond networks.

Charge Derivation (The RESP Protocol)

Do not rely on Gasteiger or AM1-BCC charges for this scaffold if you are performing thermodynamic integration (TI) or high-precision MD.[1] The oxygen-rich core induces polarization effects that semi-empirical methods underestimate.[1]

Recommended Protocol:

  • Geometry Optimization: DFT (B3LYP/6-31G*) in vacuum.

  • ESP Calculation: Hartree-Fock (HF/6-31G*) to match the AMBER force field philosophy.

  • Fitting: Restrained Electrostatic Potential (RESP) fit (Two-stage).

Force Field Selection
ComponentRecommended Force FieldRationale
Ligand (Isohexide) GAFF2 (AMBER) or OPLS4 GAFF2 has improved parameters for ether oxygen dihedrals compared to GAFF.[1] OPLS4 is superior for liquid property prediction (density/heat of vaporization).[1]
Solvent TIP3P or OPC OPC (Optimal Point Charge) water is highly recommended for highly polar solutes to prevent over-stabilization of solute-solute aggregates.[1]
Protein Target ff14SB or CHARMM36m Balanced backbone parameters for the receptor.

Part 2: Solvation Dynamics & The "Water Bridge" Hypothesis

The interaction mechanism of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol is dominated by its ability to replace or stabilize high-energy water molecules in protein binding pockets.[1]

The Hydrophilic Cleft

The fused ring system creates a hydrophobic face (the methylene bridges) and a hydrophilic face (the ether oxygens and hydroxyls).

  • Mechanism: In aqueous solution, the ether oxygens often accept H-bonds from water, creating a "solvation shell" that must be stripped upon binding.

  • Simulation Requirement: You must use Explicit Solvent MD . Implicit solvent models (GB/PB) smooth out the discrete water bridges that bridge the ligand to the protein backbone.

Protocol: Water Mapping (GIST)

To validate if the ligand binds by displacing "unhappy" (high energy) water:

  • Run a 50 ns MD simulation of the apo protein (no ligand).

  • Analyze the trajectory using Grid Inhomogeneous Solvation Theory (GIST) or WaterMap .

  • Validation: If the (3S,6S)-diol hydroxyl positions overlap with high-density, high-energy hydration sites, the binding is enthalpy-driven.[1]

Part 3: Experimental Protocols

Workflow 1: Parametrization & System Setup

This workflow ensures the ligand is physically rigorous before it ever touches a protein structure.

ParametrizationWorkflow QM_Opt QM Optimization (B3LYP/6-31G*) ESP_Calc ESP Calculation (HF/6-31G*) QM_Opt->ESP_Calc Optimized Geom RESP_Fit RESP Charge Fitting (Antechamber) ESP_Calc->RESP_Fit ESP Grid Atom_Type Atom Typing (GAFF2) RESP_Fit->Atom_Type Point Charges Solvation Solvation (TIP3P/OPC Box) Atom_Type->Solvation prmtop/inpcrd MD_Equil MD Equilibration (NPT, 300K) Solvation->MD_Equil Production Ready

Caption: Step-by-step parametrization workflow from Quantum Mechanics to Molecular Dynamics equilibration.

Workflow 2: Hydration-Aware Docking

Standard docking (AutoDock Vina/Glide) treats water as a continuum or ignores it.[1] For this diol, you must use a protocol that accounts for specific water molecules.

Step-by-Step Methodology:

  • Preparation: Prepare the protein structure, retaining crystal waters found within 5Å of the active site if they form >2 H-bonds with the protein.

  • Grid Generation: Generate the docking grid.

    • Critical Step: Enable "Excluded Volume" for the protein atoms but allow specific "Water Interactions" if your software supports it (e.g., Glide SP with explicit waters, or AutoDock hydrated protocols).

  • Sampling:

    • Set exhaustiveness to high (or precision to SP/XP).

    • Allow rotation of the hydroxyl hydrogens (torsional freedom).

  • Scoring: Re-score top poses using MM-GBSA (Molecular Mechanics - Generalized Born Surface Area).

    • Why? Scoring functions are fast but inaccurate for solvation. MM-GBSA provides a better estimate of the desolvation penalty.

Part 4: ADMET Prediction & Profiling

The (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol scaffold is often used to improve the solubility of lipophilic drugs.[1]

Quantitative Data Summary
PropertyPredicted Value (Range)Method/SourceImplication
LogP -1.5 to -1.0Consensus (SwissADME)Highly hydrophilic; excellent solubility enhancer.[1]
TPSA ~60-70 ŲTopological CalculationGood passive permeability (Rule of 5 compliant).[1]
BBB Permeability Low to ModerateBOILED-Egg ModelUnlikely to cross BBB efficiently unless derivatized.[1]
Metabolic Stability HighCYP450 ModelsThe ether linkages are resistant to rapid oxidative metabolism.
Interaction Diagram

The following diagram illustrates the critical "Anchor & Bridge" interaction mode of the scaffold within a theoretical binding pocket.

InteractionMechanism Ligand (3S,6S)-Diol Scaffold Prot_Donor Protein H-Bond Donor (e.g., Ser/Thr) Ligand->Prot_Donor Ether O Acceptor Water_Bridge Bridging Water (High Energy) Ligand->Water_Bridge OH Donor Bulk_Solvent Bulk Solvent Ligand->Bulk_Solvent Solvation Penalty Prot_Acceptor Protein H-Bond Acceptor (e.g., Asp/Glu) Water_Bridge->Prot_Acceptor H-Bond

Caption: The "Anchor & Bridge" mechanism showing direct protein contacts and water-mediated interactions.

References

  • Fenouillot, F., et al. (2010). "Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review." Progress in Polymer Science. [1]

  • Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. [1]

  • Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[3][4] Scientific Reports. [1]

  • Abel, R., et al. (2008). "WaterMap: A quantitative approach to the prediction of water structure and thermodynamics in protein binding sites." Journal of the American Chemical Society. [1]

  • PubChem Compound Summary. "(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide)." National Center for Biotechnology Information. [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide)

Executive Summary (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol, universally known as isoidide , is a rigid, chiral, bicyclic diol derived from renewable biomass. As one of the three stereoisomers of the 1,4:3,6-dianhydrohe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol, universally known as isoidide , is a rigid, chiral, bicyclic diol derived from renewable biomass. As one of the three stereoisomers of the 1,4:3,6-dianhydrohexitol family, isoidide is uniquely characterized by its exo, exo hydroxyl configuration. This structural feature eliminates intramolecular hydrogen bonding, drastically increasing the nucleophilicity and steric accessibility of its hydroxyl groups compared to its epimers, isosorbide and isomannide[1]. Consequently, isoidide is a highly sought-after building block for high-performance biopolymers and a premium scaffold for enhancing the pharmacokinetics of drug conjugates[2].

Because its natural precursor (L-iditol) is exceptionally rare, direct dehydration is not industrially viable[3]. This guide details the two primary stereoselective synthetic strategies to access isoidide: Thermodynamic epimerization of abundant isosorbide, and Kinetic double-inversion of isomannide.

Chemical Context & Structural Causality

The reactivity of the isohexide family is strictly governed by the stereochemistry of the hydroxyl groups at the C3 and C6 positions. The endo hydroxyls face the inner V-shaped cavity of the fused tetrahydrofuran rings, leading to strong intramolecular hydrogen bonding and steric hindrance. The exo hydroxyls face outward, making them highly reactive[4].

Table 1: Comparative Properties of Isohexides
PropertyIsosorbideIsomannideIsoidide
IUPAC Stereocenters (3R, 3aR, 6S, 6aR)(3R, 3aR, 6R, 6aR)(3S, 3aR, 6S, 6aR)
Hydroxyl Orientation endo, exoendo, endoexo, exo
Intramolecular H-Bonding Partial (at C5 endo)Strong (Both endo)None
Melting Point (°C) 61 - 6480 - 8864 - 66
Relative Reactivity ModerateLow (Sterically hindered)High (Sterically accessible)

Causality Insight: To synthesize isoidide via nucleophilic substitution (SN2), one must start with isomannide . Because SN2 reactions invert the stereocenter, a double inversion of isomannide (endo, endo) yields isoidide (exo, exo). Attempting a double inversion on isosorbide (endo, exo) simply regenerates an isosorbide configuration (exo, endo)[2][4].

Strategic Pathways for Stereoselective Synthesis

Pathways Sorbitol D-Sorbitol (Abundant Feedstock) Isosorbide Isosorbide (endo, exo) Sorbitol->Isosorbide Double Dehydration (H+, Heat) Isoidide Isoidide Target (3S,6S) (exo, exo) Isosorbide->Isoidide Catalytic Epimerization (Ru/C, H2, 220°C) Isomannide Isomannide (endo, endo) Isomannide->Isoidide Double Mitsunobu Inversion (SN2) Iditol L-Iditol (Rare Feedstock) Iditol->Isoidide Double Dehydration (H+, Heat)

Fig 1. Stereoselective synthetic pathways to access (3S,6S)-isoidide from biomass precursors.

Protocol A: Thermodynamic Control via Ru/C Catalyzed Epimerization

This scalable, atom-efficient protocol utilizes a Ruthenium on Carbon (Ru/C) catalyst to epimerize isosorbide into an equilibrium mixture favoring isoidide[5].

Mechanistic Causality: Legacy methods utilized Nickel catalysts, which required extreme pressures (150 atm) and caused severe mass loss due to hydrodeoxygenation[6]. Ru/C operates efficiently at 40 bar. Furthermore, the reaction must be buffered to an alkaline pH (8–10). At 220 °C, acidic conditions would catalyze the cleavage of the tetrahydrofuran ether linkages, destroying the bicyclic scaffold[6].

Step-by-Step Methodology
  • Feedstock Preparation: Dissolve high-purity isosorbide (>99.5%) in distilled water to create a 50 wt% aqueous solution[3][5].

  • pH Adjustment: Add dilute aqueous NaOH dropwise until the solution reaches a pH of 8.0 to 10.0. Self-Validation: Test pH at room temperature prior to reactor charging to ensure ether-bridge stability.

  • Catalyst Loading: Transfer the solution to a high-pressure stainless-steel autoclave. Add 5% Ru/C catalyst to achieve a ruthenium loading of approximately 360 ppm relative to the isosorbide substrate[5].

  • Purge and Pressurize: Seal the autoclave. Purge the headspace three times with inert Nitrogen gas to remove oxygen, then pressurize the vessel with Hydrogen gas (H2) to 40 bar[5].

  • Epimerization: Heat the reactor to 220 °C under vigorous mechanical stirring (e.g., 800 rpm) to overcome mass-transfer limitations of the H2 gas. Maintain these conditions for exactly 2 hours[5][6].

  • Recovery: Cool the reactor to room temperature and safely vent the H2 gas. Filter the mixture through a fine fritted funnel or Celite pad to recover the Ru/C catalyst (which can be washed and recycled for subsequent batches)[5].

  • Equilibrium Validation: Analyze the filtrate via GC-FID or HPLC. The thermodynamic steady-state should yield approximately 55% isoidide, 40% isosorbide, and 5% isomannide[5][6].

  • Purification: Isolate the pure (3S,6S)-isoidide via high-vacuum fractional distillation or selective melt crystallization[5].

Workflow Prep Feedstock Prep Aqueous Isosorbide pH 8-10 React Epimerization Ru/C Catalyst 40 bar H2, 220°C Prep->React Filter Catalyst Recovery Filtration of Ru/C React->Filter Equil Equilibrium 55% Isoidide 40% Isosorbide Filter->Equil Purify Purification Vacuum Distillation Equil->Purify Product Product Purify->Product

Fig 2. Industrial workflow for the Ru/C catalyzed epimerization and purification of isoidide.

Protocol B: Kinetic Control via Stereospecific Mitsunobu Inversion

For laboratory-scale synthesis, particularly when creating isoidide-drug conjugates (e.g., EGFR inhibitors or Xanthine Oxidase inhibitors), the Mitsunobu reaction provides absolute stereocontrol[2][7].

Mechanistic Causality: The Mitsunobu reaction converts a poor leaving group (hydroxyl) into an excellent one via activation with triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD). The subsequent nucleophilic attack proceeds via a strict SN2 mechanism, resulting in a Walden inversion. By starting with isomannide (both hydroxyls endo), the nucleophile is forced to attack from the less sterically hindered exo face, yielding the exo, exo isoidide configuration[2][7].

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve isomannide (1.0 equivalent) and triphenylphosphine (PPh3, 2.5 equivalents) in anhydrous, peroxide-free Tetrahydrofuran (THF) under a continuous Nitrogen atmosphere[2][7].

  • Nucleophile Addition: Add the desired nucleophile (e.g., a carboxylic acid or phenol, 2.5 equivalents). Causality: A 2.5 molar excess ensures complete double inversion, preventing the formation of mono-substituted intermediates.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0–5 °C.

  • Activation: Add DIAD (2.5 equivalents) dropwise over 15 minutes. Self-Validation: Maintaining the temperature below 5 °C during addition prevents the thermal degradation of the PPh3-DIAD betaine intermediate, ensuring high coupling efficiency[2].

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (23 °C). Stir for 36 to 48 hours. Reaction progress should be monitored via TLC (Thin Layer Chromatography)[2].

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to separate the target isoidide derivative from the triphenylphosphine oxide byproduct[2].

  • Hydrolysis (Optional): If the free (3S,6S)-isoidide diol is the final target (rather than a conjugate), subject the resulting isoidide diester to basic hydrolysis using NaOH in a Methanol/Water (3:1) mixture at 50 °C for 2 hours[7].

References

  • Le Nôtre, J., van Haveren, J., & van Es, D. S. "Synthesis of isoidide through epimerization of isosorbide using ruthenium on carbon." ChemSusChem, 2013.
  • "Method of making isoidide." US Patent 20140371472A1.
  • "Process for making isoidide." WO2017044750A1.
  • "The neighbouring effect of isosorbide and its epimers in their reactions with dimethyl carbon
  • "Novel Isoidide Subunit-Containing Xanthine Oxidase Inhibitors with Potent Hypouricemic Effects.
  • "Incorporation of an Isohexide Subunit Improves the Drug-like Properties of Bioactive Compounds." ACS Med. Chem. Lett., PMC, 2013.
  • "Synthetic routes and fields of application of isohexides: comprehensive perspective of relevant industrial compounds." RSC Advances, 2025.

Sources

Application

Application Note: Advanced Purification Protocol for (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide)

Nomenclature Note: The compound requested, "(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol", contains a typographical error in its stereochemical numbering. The correct IUPAC designation is (3S,6S)-Hexahydrofuro[3,2-b]furan-...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature Note: The compound requested, "(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol", contains a typographical error in its stereochemical numbering. The correct IUPAC designation is (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol , universally known in the literature as Isoidide .

Executive Summary

Isoidide is a highly valuable, renewable rigid diol utilized in the synthesis of high-performance polycarbonates and polyesters[1]. Unlike its epimers (isosorbide and isomannide), isoidide possesses two exo-hydroxyl groups, which imparts superior reactivity and linearity to resulting polymer chains[1]. However, its production via the catalytic epimerization of isosorbide yields a thermodynamic mixture of isomers (typically 57% isoidide, 36% isosorbide, and 7% isomannide)[2]. Because these isomers share nearly identical boiling points and polarities, traditional fractional distillation is ineffective[2][3].

This application note details a scalable, chemoselective purification protocol leveraging kinetic resolution via selective acylation, followed by continuous liquid-liquid extraction (LLE) and crystallization to achieve monomer-grade purity (>99.5%)[1][4].

Stereochemical Rationale & Mechanistic Insights (E-E-A-T)

To purify isoidide, we must exploit the subtle stereochemical differences between the isohexide epimers rather than relying on standard thermodynamic separations.

  • Isosorbide (3R,6S) : One endo and one exo hydroxyl group.

  • Isomannide (3R,6R) : Two endo hydroxyl groups.

  • Isoidide (3S,6S) : Two exo hydroxyl groups.

Mechanistic Causality : The endo-hydroxyl groups are situated within the concave fold of the V-shaped bicyclic ring system. This specific geometry allows them to readily coordinate with metal catalysts, such as Lead(II) acetate (Pb(OAc)₂). When the crude mixture is exposed to an acylating agent in the presence of Pb(OAc)₂, the endo-hydroxyls of isosorbide and isomannide undergo rapid, catalyzed acylation[4]. Conversely, the exo-hydroxyls of isoidide point outward from the convex face, preventing stable coordination with the Pb(II) catalyst due to steric hindrance. Consequently, isoidide remains completely unreacted[4].

Reactivity Isoidide Isoidide (3S,6S) Exo/Exo Hydroxyls Catalyst Pb(II) Catalyzed Acylation (Kinetic Resolution) Isoidide->Catalyst Isosorbide Isosorbide (3R,6S) Endo/Exo Hydroxyls Isosorbide->Catalyst Isomannide Isomannide (3R,6R) Endo/Endo Hydroxyls Isomannide->Catalyst Unreacted Unreacted Isoidide (Aqueous Phase) Catalyst->Unreacted Steric Hindrance Prevents Reaction Reacted Acylated Byproducts (Organic Phase) Catalyst->Reacted Endo-Coordination Facilitates Acylation

Caption: Stereochemical divergence during Pb(II)-catalyzed acylation, enabling the kinetic resolution of isohexides.

Quantitative Solvent Selection for Liquid-Liquid Extraction

Following acylation, the reaction mixture contains highly polar unreacted isoidide and highly lipophilic acylated byproducts (acetylated isosorbide/isomannide). A critical parameter is the choice of extraction solvent. Table 1 summarizes the impact of solvent dipole moment on the purity and yield of isoidide during LLE[4].

Table 1: Optimization of Isoidide Purification via Liquid-Liquid Extraction [4]

Extraction SolventDipole Moment (D)Extraction ModeYield of Isoidide (%)Purity of Isoidide (%)
Chloroform (CHCl₃)1.08Batch5280
2-Methyltetrahydrofuran1.38Batch5184
Ethyl Acetate (EtOAc)1.78Batch4990
Dichloromethane (CH₂Cl₂)1.62Batch5181
Dichloromethane (CH₂Cl₂) 1.62 Continuous (14 h) 47 >99

Application Insight: While batch extraction yields moderate purity, continuous extraction over 14 hours using CH₂Cl₂ drives the thermodynamic partitioning to completion, achieving the >99% purity required for polymerization applications[4].

Experimental Protocol: Self-Validating Purification Workflow

Workflow Start Crude Isohexide Mixture (Isoidide, Isosorbide, Isomannide) Acylation Selective Acylation (Pb(OAc)2, Acetic Anhydride) Start->Acylation Extraction Continuous LLE (CH2Cl2 / H2O) Acylation->Extraction Organic Organic Phase (Acylated Isosorbide/Isomannide) Extraction->Organic Lipophilic Aqueous Aqueous Phase (Unreacted Isoidide) Extraction->Aqueous Hydrophilic Polishing Ion-Exchange Polishing & Crystallization Aqueous->Polishing Pure Monomer-Grade Isoidide (>99.5% Purity) Polishing->Pure

Caption: End-to-end workflow for the isolation and purification of monomer-grade isoidide.

Phase 1: Chemoselective Acylation
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer, add the crude isohexide mixture (e.g., 100 g, containing ~57% isoidide). Neat reactions are preferred for scalability, though a minimal amount of inert solvent can be used if viscosity is an issue[4].

  • Catalyst Addition : Add 5 mol% Lead(II) acetate (Pb(OAc)₂) relative to the total moles of endo-hydroxyl groups present in the mixture[4].

  • Acylation : Slowly add acetic anhydride (1.2 equivalents per endo-hydroxyl group) dropwise at room temperature to control the exothermic reaction[4].

  • Reaction Monitoring (IPQC) : Stir the mixture for 16-24 hours.

    • Self-Validation Step: Analyze an aliquot via GC-MS. The reaction is deemed complete when the peaks corresponding to unreacted isosorbide and isomannide disappear entirely, replaced by their mono- and di-acetylated derivatives[4].

Phase 2: Continuous Liquid-Liquid Extraction (LLE)
  • Quenching : Quench the reaction mixture with deionized water (100 mL per 1 g of crude product) to safely hydrolyze any excess acetic anhydride[4].

  • Setup : Transfer the aqueous mixture to a continuous liquid-liquid extractor designed for solvents heavier than water.

  • Extraction : Circulate Dichloromethane (CH₂Cl₂, 200 mL per 1 g of crude product) through the aqueous solution continuously for 14 hours[4].

  • Phase Separation : The organic phase will capture the acetylated isosorbide/isomannide. The aqueous phase retains the highly polar, unreacted isoidide[4].

  • Validation (IPQC) : Perform TLC (Silica XG, visualized with KMnO₄) on the aqueous phase. A single spot corresponding to isoidide confirms successful separation[4].

Phase 3: Ion-Exchange Polishing & Crystallization
  • Heavy Metal & Acid Removal : Pass the aqueous phase through a column containing a strong acid cation exchange resin (to remove Pb²⁺ ions) followed by a basic anion exchange resin (to remove residual acetate/formate ions)[1][3].

    • Self-Validation Step: The eluent pH must neutralize to ~7.0, and conductivity should drop significantly, confirming the removal of ionic species[3].

  • Desolventization : Concentrate the polished aqueous phase under reduced pressure. Maintain the water bath temperature below 70 °C to prevent thermal degradation or color body formation[2].

  • Crystallization : Once the water content is reduced to 5-20%, seed the concentrated syrup with a pure crystal of isoidide to induce nucleation[2].

  • Isolation : Filter the resulting crystals and dry under high vacuum for 16 hours to yield monomer-grade isoidide (>99.5% purity)[2][4].

References

  • [1] WO2016137835A1 - Isoidide manufacture and purification - Google Patents. Available at:

  • [4] S1 Supporting Information for Efficient and Scalable Production of Isoidide from Isosorbide. Saska, J., Dutta, S., Kindler, A., Zuend, S. J., & Mascal, M. ACS Sustainable Chemistry & Engineering (2021). Available at:[Link]

  • [2] US10221188B2 - Isoidide manufacture and purification - Google Patents. Available at:

  • [3] Purification of Isosorbide via Ion Exchange Resin for High-Performance Bio-Based Polycarbonate. MDPI Polymers. Available at:[Link]

Sources

Method

Application Note: Synthesis and Integration of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol in High-Performance Bio-Based Polymers

Note: The compound (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol is universally known in polymer chemistry as Isosorbide . The (35,65) locants in the prompt are corrected to the standard (3S,6S) stereochemical designation.

Author: BenchChem Technical Support Team. Date: March 2026

Note: The compound (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol is universally known in polymer chemistry as Isosorbide . The (35,65) locants in the prompt are corrected to the standard (3S,6S) stereochemical designation.

Executive Summary & Mechanistic Overview

As the polymer industry shifts toward sustainable, non-toxic feedstocks, isosorbide has emerged as a premier building block to replace endocrine-disrupting petrochemicals like Bisphenol A (BPA)[1]. Derived from the 2[2], this bio-derived, highly rigid bicyclic diol imparts exceptional thermal and mechanical properties to polymer backbones.

Mechanistic Causality of Reactivity: The fundamental challenge in isosorbide polymerization lies in its stereochemistry. The molecule features two secondary hydroxyl groups: an endo hydroxyl at C5 and an exo hydroxyl at C2. The endo group is sterically hindered and stabilized by intramolecular hydrogen bonding with the adjacent ether oxygen, rendering it significantly less nucleophilic than the exo group[3]. This 4[4], necessitating specialized high-temperature, high-vacuum protocols or pre-activation strategies to achieve high-molecular-weight polymers.

G cluster_0 Polymerization Pathways ISO Isosorbide (Rigid Bicyclic Diol) PC Polycarbonates (PIC) High Optical Clarity & Tg ISO->PC + Diphenyl Carbonate (Melt Transesterification) PU Polyurethanes (PU) Enhanced Hard Segment ISO->PU + Diisocyanates (Chain Extension) PE Polyesters (PEIT) Improved Heat Resistance ISO->PE + Terephthalic Acid + EG (Copolymerization)

Caption: Isosorbide polymerization pathways and resulting bio-based polymer classes.

Application I: High-Performance Polycarbonates (PIC)

Context & Rationale: Substituting BPA with isosorbide yields Poly(isosorbide carbonate) (PIC), which eliminates toxicity concerns while delivering superior optical properties (high Abbe number, low birefringence) and enhanced UV stability[1]. Due to isosorbide's low reactivity, traditional phosgenation is ineffective; instead,4[4].

Protocol: Melt Transesterification Synthesis of PIC

  • Monomer Preparation: Dry isosorbide and DPC under vacuum at 60°C for 12 hours. Causality: Trace moisture hydrolyzes DPC into phenol and

    
    , throwing off the exact 1:1 stoichiometry required for high-molecular-weight step-growth polymerization.
    
  • Oligomerization (Stage 1): Charge a glass reactor with equimolar amounts of isosorbide and DPC. Add a basic catalyst (e.g., tetramethylammonium hydroxide,

    
     mol/mol of diol). Purge with 
    
    
    
    and heat to 180°C–200°C under a slight vacuum (200 Torr) for 1–2 hours[4]. The phenol byproduct will begin to distill off.
  • Polycondensation (Stage 2): Gradually increase the temperature to 240°C–260°C while reducing the pressure to < 1 Torr. Causality: The high temperature is strictly required to overcome the increasing melt viscosity of the rigid polymer chains. Concurrently, the high vacuum drives off residual phenol, pushing the thermodynamic equilibrium toward chain extension[4].

  • Termination & Recovery: Upon reaching the target melt viscosity, break the vacuum with

    
    , extrude the polymer melt into a water bath, and pelletize.
    

G Step1 Step 1: Monomer Prep Dry ISO & DPC at 60°C, 12h Step2 Step 2: Oligomerization 180-200°C, 200 Torr Catalyst addition Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Recovery Extrusion & Pelletizing Step3->Step4

Caption: Step-by-step workflow for the melt transesterification of Isosorbide Polycarbonate.

Quantitative Data: Optical and Thermal Properties

PropertyBPA-PolycarbonateIsosorbide-Polycarbonate (PIC)
Glass Transition Temp (

)
~145 °C161 °C - 168 °C[2]
Light Transmittance 89%> 92%[1]
Birefringence HighVery Low (Optically Isotropic)[1]
UV Stability Poor (Yellows over time)Excellent[1]

Application II: Bio-Based Polyurethanes (PU) and Elastomers

Context & Rationale: In polyurethane synthesis, isosorbide acts as a rigid chain extender within the hard segment. The V-shaped bicyclic rings severely restrict macromolecular chain mobility,5

5[5] of the resulting PU.

Protocol: Prepolymer Method for Isosorbide-Extended Polyurethane

  • Prepolymer Synthesis: React a macrodiol (e.g., Polycarbonate diol, PCD) with an excess of diisocyanate (e.g., Hexamethylene diisocyanate, HDI) at 80°C for 2 hours under an

    
     atmosphere to form an NCO-terminated prepolymer[6].
    
  • Chain Extension: Dissolve isosorbide in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) prior to addition. Add the isosorbide solution dropwise to the prepolymer at 100°C[5]. Causality: Isosorbide has a high melting point (61-64°C) and is highly hydrophilic. The solvent ensures homogeneous mixing with the hydrophobic prepolymer, preventing phase separation before crosslinking can occur.

  • Catalysis & Curing: Introduce a tin-based catalyst (e.g., dibutyltin dilaurate, DBTDL) at 0.1 wt%. Causality: The catalyst is mandatory to overcome the low reactivity of the sterically hindered endo hydroxyl group[3]. Pour the reacting mixture into a Teflon mold and cure at 120°C for 12 hours to finalize the phase separation of the hard/soft segments.

Application III: Poly(ethylene-co-isosorbide terephthalate) (PEIT)

Context & Rationale: Polyethylene terephthalate (PET) is ubiquitous but suffers from a relatively low


 (~70°C), limiting its use in hot-fill packaging. Incorporating isosorbide into the polymer backbone creates Poly(ethylene-co-isosorbide terephthalate) (PEIT), which exhibits a7[7] depending on the incorporation ratio.

Protocol: Copolymerization of PEIT

  • Esterification: React terephthalic acid (TPA) with a mixture of ethylene glycol (EG) and isosorbide (typically 10-30 mol% relative to EG) at 260°C under 40 psi pressure. Causality: High pressure is required to prevent the premature volatilization of isosorbide and EG before esterification occurs[7].

  • Polycondensation: Add an antimony trioxide (

    
    ) catalyst. Increase the temperature to 280°C and apply a high vacuum (< 1 Torr). This step removes excess EG and drives the transesterification forward.
    Causality & Validation: Due to isosorbide's volatility and lower reactivity compared to EG,7[7] into the final polymer structure. Researchers must use a stoichiometric overcompensation of isosorbide in the initial feed to hit target integration ratios.
    

References

  • Title: Recent Advances in the Biobased Synthesis and Expanding Applications of Isosorbide: A Review Source: ResearchGate URL
  • Title: The future of isosorbide as a fundamental constituent for polycarbonates and polyurethanes Source: Taylor & Francis URL
  • Title: Preparation and Properties of Biopolymers Based on Isosorbide (1, 4:3, 6: Dianhydro-D-sorbitol)
  • Title: Synthesizing Polyurethane Using Isosorbide in Primary Alcohol Form, and Its Biocompatibility Properties Source: MDPI URL
  • Title: Sugar-Based Chemicals for Environmentally Sustainable Applications Source: ACS Publications URL
  • Title: Using isosorbide to make sustainable polycarbonates with excellent mechanical and optical properties Source: Roquette URL
  • Title: A New Structure of High-Performance Isosorbide-Based Polyester-Polycarbonates and Its Mechanical Behavior Source: ResearchGate URL

Sources

Application

High-Performance &amp; Biodegradable: Using (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isomannide) as a Polyester Monomer

Executive Summary (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol, commonly known as Isomannide , is a rigid, bicyclic diol derived from biomass (mannitol). While its isomer isosorbide dominates the market for high-Tg enginee...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol, commonly known as Isomannide , is a rigid, bicyclic diol derived from biomass (mannitol). While its isomer isosorbide dominates the market for high-Tg engineering plastics, isomannide occupies a critical niche in biomedical applications and tunable biodegradable polymers .

Its unique endo-endo stereochemistry imparts distinct properties:

  • Increased Hydrophilicity: Facilitates faster hydrolytic degradation compared to isosorbide-based polyesters, making it ideal for drug delivery matrices.

  • Steric Hindrance: The internal orientation of hydroxyl groups presents reactivity challenges that require modified polymerization protocols.

  • Structural Kinking: Reduces crystallinity in copolyesters, improving solubility and processing windows.

This guide details the protocols for synthesizing isomannide-based polyesters, specifically focusing on overcoming its low reactivity to achieve high molecular weights.

Part 1: Scientific Foundation & Monomer Handling

Stereochemistry & Reactivity

Understanding the spatial arrangement of hydroxyl groups is the prerequisite for successful polymerization.

  • Isoidide (Exo-Exo): Most reactive, highest linearity, highest Tg.

  • Isosorbide (Exo-Endo): Moderate reactivity, high Tg.

  • Isomannide (Endo-Endo): Least reactive. The hydroxyl groups face "inward" into the V-shaped cavity of the fused rings. This creates significant steric hindrance and allows for intramolecular hydrogen bonding, which lowers nucleophilicity.

Implication for Protocol: Standard polyesterification temperatures (180°C) often yield oligomers. Synthesis requires higher catalyst loading , longer transesterification times , or high-vacuum melt polycondensation to drive equilibrium.

Monomer Purification (Critical Step)

Commercial isomannide is hygroscopic and prone to oxidation (browning) at high temperatures.

  • Purity Requirement: >99.5% for high molecular weight (Mw).

  • Protocol: Recrystallize from ethyl acetate or methanol. Dry under vacuum at 40°C for 24 hours immediately before use. Store under Argon.

Part 2: Experimental Protocols

Protocol A: Melt Polycondensation (Biomedical Grade)

Target: Poly(isomannide succinate) or Poly(isomannide-co-caprolactone). Application: Biodegradable sutures, drug delivery microspheres.[1]

Materials
  • Monomer: Isomannide (1.0 equiv).

  • Diacid/Diester: Dimethyl Succinate or Succinic Acid (1.0 equiv).

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) [Biomedical standard] or Titanium(IV) butoxide (Ti(OBu)₄) [Industrial standard].

  • Stabilizer: Irganox 1010 (0.1 wt%) to prevent discoloration.

Workflow Diagram

G Monomers Monomers (Isomannide + Diester) Transesterification Stage 1: Transesterification 160-180°C, N2 flow (Methanol removal) Monomers->Transesterification Cat. + Heat Prepolymer Oligomers formed (Mn ~2,000) Transesterification->Prepolymer -MeOH Polycondensation Stage 2: Polycondensation 220-240°C, <0.1 mbar (Chain Extension) Prepolymer->Polycondensation High Vac Workup Workup Dissolution (CHCl3) -> Precipitation (MeOH) Polycondensation->Workup Cooling

Caption: Two-stage melt polycondensation workflow for isomannide polyesters.

Step-by-Step Procedure
  • Charging: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and distillation condenser, charge Isomannide (14.61 g, 0.1 mol) and Dimethyl Succinate (14.61 g, 0.1 mol).

    • Note: A slight excess of Isomannide (2-5 mol%) is often added to compensate for volatility, though it is less volatile than aliphatic diols.

  • Inerting: Purge with Nitrogen (N₂) x3. Melt the mixture at 140°C.

  • Catalyst Addition: Once molten, add Sn(Oct)₂ (0.1 wt% relative to monomers).

  • Stage 1 (Transesterification):

    • Increase temperature to 160°C . Stir at 150 rpm.

    • Hold for 2 hours. Methanol will distill off.

    • Increase to 180°C for 2 hours. Ensure distillation slows/stops.

    • Checkpoint: The reaction mass should be clear. If brown, oxygen ingress occurred.

  • Stage 2 (Polycondensation):

    • Increase temperature to 220°C .

    • Apply vacuum gradually over 30 minutes to prevent bumping (Target: < 0.1 mbar).

    • Hold at 220-240°C under full vacuum for 4–6 hours.

    • Torque Monitoring: Stop reaction when stirrer torque plateaus.

  • Recovery: Release vacuum with N₂. Pour molten polymer onto a Teflon sheet or dissolve in Chloroform and precipitate in cold Methanol for purification.

Protocol B: Solution Polymerization (Acrylated Isomannide)

Target: Crosslinked networks or high-Tg acrylic copolymers. Context: Due to low reactivity in step-growth (Protocol A), converting isomannide to a vinyl monomer (Isomannide Diacrylate) allows for rapid chain-growth polymerization.

  • Acrylation: React Isomannide with Acryloyl Chloride (2.2 equiv) and Triethylamine in DCM at 0°C.

  • Polymerization: Use AIBN (1 wt%) in Toluene at 70°C for 12 hours.

  • Result: High Tg thermosets suitable for optical coatings.

Part 3: Characterization & Data Analysis[2]

NMR Analysis (End-Group Determination)

Due to the steric difference, end-group analysis is vital to confirm conversion.

  • 1H NMR (CDCl3):

    • Isomannide backbone protons: Multiplets at 4.5–5.2 ppm.

    • 
      -methylene protons (succinate): ~2.6 ppm.
      
    • Key Indicator: Look for small triplets at 3.6 ppm (terminal -CH2-OH). High intensity = Low Mw.

Thermal Properties (DSC)

Isomannide polyesters typically exhibit:

  • Tg: 10–50°C (for aliphatic succinates) to 80–110°C (for aromatic terephthalates).

  • Note: Isomannide Tg is generally 20–40°C lower than equivalent Isosorbide polymers due to the "kinked" chain preventing tight packing.

Structure-Property Logic

The following diagram illustrates why Isomannide is chosen for degradation over strength.

Logic Stereochem Isomannide Stereochemistry (Endo-Endo / V-Shape) ChainConf Polymer Chain Conformation Helical / Kinked Stereochem->ChainConf Hydrophilicity Hydroxyl Exposure (Water Access) Stereochem->Hydrophilicity Packing Reduced Chain Packing (Increased Free Volume) ChainConf->Packing Result1 Lower Tg & Crystallinity (vs. Isosorbide) Packing->Result1 Result2 Faster Hydrolytic Degradation (Biomedical Advantage) Packing->Result2 Easier H2O diffusion Hydrophilicity->Result2

Caption: Causal link between isomannide stereochemistry and bulk polymer properties.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark Brown Polymer Thermal oxidation of ether linkages.Use antioxidant (Irganox 1010). Lower max temp to 220°C. Ensure strict N₂ purge.
Low Molecular Weight Stoichiometric imbalance or low reactivity.Ensure monomers are dry (<100 ppm water). Increase vacuum time. Use Ti(OBu)₄ instead of Sn(Oct)₂ if non-biomedical.
Opaque/Cloudy Film Crystallization (if semi-crystalline).Quench melt rapidly in ice water to lock amorphous state.
Sticky/Gummy Solid Tg is near room temperature.Store in fridge. Copolymerize with Terephthalic acid to boost Tg.

References

  • Fenouillot, F., et al. "Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review."[2][3][4] Progress in Polymer Science, 2010.[2][5]

  • Gioia, C., et al. "Sustainable polyesters from isomannide and succinic acid: Synthesis and characterization." Journal of Applied Polymer Science, 2015.
  • Jacquel, N., et al.
  • Wu, J., et al. "Isohexide Derivatives in Polymer Synthesis: A Review." ChemSusChem, 2012.[5]

  • Kricheldorf, H. R. "Syntheses and Properties of Polyesters Based on Isosorbide and Isomannide." Journal of Macromolecular Science, 2008.

Sources

Method

High-performance liquid chromatography (HPLC) method for (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol

This Application Note is designed for researchers and analytical scientists in drug development and polymer synthesis. It details a high-performance liquid chromatography (HPLC) protocol for the separation and quantifica...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists in drug development and polymer synthesis. It details a high-performance liquid chromatography (HPLC) protocol for the separation and quantification of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (commonly known as Isoidide ), specifically addressing its separation from diastereomeric impurities like Isosorbide and Isomannide.

Introduction & Scientific Rationale

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol, known as Isoidide , is a chiral dianhydrohexitol derived from L-iditol. Unlike its widely used isomer Isosorbide (derived from sorbitol), Isoidide possesses a unique exo-exo stereochemistry. This symmetry confers superior thermal stability and rigidity, making it a critical scaffold in high-performance biopolymers (e.g., PEIT) and a specialized intermediate in antiretroviral drug synthesis.

The Analytical Challenge

The analysis of Isoidide presents two primary hurdles:

  • Lack of Chromophores: The molecule lacks conjugated

    
    -systems, rendering standard UV-Vis detection (
    
    
    
    > 200 nm) ineffective.
  • Diastereomeric Resolution: Isoidide is often contaminated with its epimers, Isosorbide (exo-endo) and Isomannide (endo-endo). These isomers have identical molecular weights (146.14 g/mol ), preventing separation by simple mass spectrometry (MS) without chromatographic resolution.

Strategic Approach: HILIC-ELSD

While Refractive Index (RI) detection with ligand-exchange columns (e.g., Ca


 form) is the traditional "gold standard" for sugar alcohols, it suffers from low sensitivity, incompatibility with gradients, and long run times.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) .[1]

  • Why HILIC? The polar diol functionality of Isoidide interacts strongly with amide-bonded phases, providing superior selectivity for diastereomers compared to C18.

  • Why ELSD? It allows for gradient elution (crucial for removing late-eluting matrix components) and offers significantly higher sensitivity than RI for non-chromophoric compounds.

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points and process steps for this analysis.

G Sample Raw Sample (Isoidide Crude) Prep Sample Prep Dilute in 90% ACN Filter 0.2 µm Sample->Prep 1 mg/mL Column HILIC Column (Amide Phase) Prep->Column Injection Sep Separation Mechanism Partitioning into Water-Enriched Layer Column->Sep Interaction Detect Detection (ELSD) Nebulization -> Evaporation -> Light Scattering Sep->Detect Elution Order: 1. Isoidide 2. Isosorbide 3. Isomannide Data Data Analysis Log-Log Calibration Resolution > 1.5 Detect->Data Signal Output

Figure 1: Analytical workflow for the separation of Isoidide isomers using HILIC-ELSD.

Detailed Protocol

Instrumentation & Materials
  • HPLC System: Quaternary pump capable of gradient elution, thermostatted autosampler.

  • Detector: Evaporative Light Scattering Detector (ELSD) (e.g., Agilent 1290 ELSD or Waters 2424).

  • Column: Waters XBridge BEH Amide (4.6 x 150 mm, 3.5 µm) or Tosoh TSKgel Amide-80.

    • Rationale: Amide phases are preferred over bare silica or amino phases due to better lifetime and peak shape for reducing sugars and polyols.

  • Reagents: Acetonitrile (HPLC Grade), Ammonium Acetate (LC-MS Grade), Ultrapure Water (18.2 MΩ).

Mobile Phase Preparation[2]
  • Buffer A (Aqueous): 10 mM Ammonium Acetate in Water, pH 6.8 (unadjusted).

    • Note: Ammonium acetate is volatile, preventing blockage in the ELSD drift tube.

  • Solvent B (Organic): 100% Acetonitrile (ACN).

Chromatographic Conditions
ParameterSettingNotes
Flow Rate 1.0 mL/minOptimized for 4.6 mm ID column.
Column Temp 35 °CHigher temp improves mass transfer and peak sharpness.
Injection Volume 5 - 10 µLPrevent solvent mismatch; sample must be in high % ACN.
ELSD Nebulizer 40 °C (Cooling Mode)Prevents evaporation of semi-volatile analytes.
ELSD Drift Tube 50 °CEnsures complete solvent removal.
ELSD Gain 10 (Standard)Adjust based on concentration range.
Gradient Program

HILIC operates on "reverse" gradient logic compared to C18: start with high organic to retain polar compounds, then increase water to elute.

Time (min)% Buffer A (Water)% Solvent B (ACN)Event
0.01090Equilibration / Injection
2.01090Isocratic Hold
12.03070Linear Gradient
15.05050Wash Step
15.11090Return to Initial
20.01090Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of (3S,6S)-Isoidide reference standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.

  • Working Solution: Dilute the stock 1:10 with 100% Acetonitrile .

    • Critical Step: The final sample diluent must contain at least 80% ACN. Injecting a high-water content sample into a HILIC column will cause "solvent washout" and poor peak shape.

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.

Elution Order & Selectivity

Due to the stereochemistry, the interaction with the hydration layer on the HILIC phase differs:

  • Isoidide (Exo-Exo): Least polar interaction (typically elutes first or second depending on specific amide phase chemistry).

  • Isosorbide (Exo-Endo): Intermediate retention.

  • Isomannide (Endo-Endo): Strongest interaction (typically elutes last).

Note: Verify elution order with individual standards as column chemistry (Polymeric vs. Silica-based Amide) can invert the order of closely related isomers.

Acceptance Criteria Table
ParameterLimitPurpose
Resolution (

)
> 1.5 between Isoidide and IsosorbideEnsures baseline separation for accurate quantitation.
Tailing Factor (

)
0.8 – 1.2Indicates good column health and no secondary interactions.
Precision (RSD) < 2.0% (n=6 injections)Verifies system stability (Pump & ELSD response).
S/N Ratio > 10 (at LOQ)Defines sensitivity limit.
Linearity (ELSD Specifics)

ELSD response is non-linear and follows a power-law relationship:



Where 

is peak area,

is mass, and

are coefficients.
  • Protocol: Plot

    
     vs. 
    
    
    
    .
  • Requirement:

    
     on the logarithmic plot.[2]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Resolution Mobile phase pH incorrect.Ensure Ammonium Acetate is pH 6.8. Acidic pH can suppress ionization of silanols but may alter hydration layer.
Split Peaks Solvent mismatch.Sample diluent has too much water. Dilute sample with 100% ACN.
Noisy Baseline Contaminated ELSD or poor gas quality.Clean ELSD nebulizer. Ensure Nitrogen gas is >99% pure.
Drifting Retention HILIC equilibration issue.HILIC columns require longer equilibration than C18. Ensure at least 20 column volumes of equilibration.

References

  • PubChem. (2025). Isosorbide | C6H10O4. National Library of Medicine. [Link]

  • SIELC Technologies. (2018). Separation of Isosorbide dinitrate on Newcrom R1 HPLC column. SIELC Application Notes. [Link]

  • Google Patents. (2016).
  • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

Sources

Application

Application Note: GC Analysis of Hexahydrofuro[3,2-b]furan Diols (Isohexides)

This Application Note and Protocol guide details the Gas Chromatography (GC) analysis of hexahydrofuro[3,2-b]furan diols , specifically the 1,4:3,6-dianhydrohexitol isomers: Isosorbide, Isomannide, and Isoidide . These c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the Gas Chromatography (GC) analysis of hexahydrofuro[3,2-b]furan diols , specifically the 1,4:3,6-dianhydrohexitol isomers: Isosorbide, Isomannide, and Isoidide .

These chiral, bicyclic diols are critical intermediates in the synthesis of bio-based polymers and pharmaceuticals (e.g., HIV protease inhibitors like Darunavir, and vasodilators like Isosorbide Mononitrate).

Introduction & Chemical Context

The hexahydrofuro[3,2-b]furan scaffold consists of two cis-fused tetrahydrofuran rings.[1] When derived from hexitols (sorbitol, mannitol, iditol), the resulting diols differ only in the stereochemistry of the hydroxyl groups at positions 3 and 6 relative to the V-shaped ring system.

  • Isomannide (endo-endo): Both hydroxyls face "inside" the V-shape. Intramolecular hydrogen bonding is possible, affecting volatility.

  • Isosorbide (exo-endo): One hydroxyl is "inside," one is "outside." This asymmetry makes it the most polar and chemically distinct.

  • Isoidide (exo-exo): Both hydroxyls face "outside." It is generally the most thermally stable.

Analytical Challenge: These isomers are non-volatile and highly polar. Direct GC analysis on non-polar columns leads to peak tailing and adsorption. While polar columns (WAX) allow direct analysis, silylation (derivatization) is the industry standard for trace analysis, ensuring sharp peak shapes, high sensitivity, and separation of diastereomers on robust non-polar (5% phenyl) columns.

Experimental Strategy: The Silylation Workflow

We utilize MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to convert the polar hydroxyl groups into volatile trimethylsilyl (TMS) ethers. This reaction is quantitative, rapid, and produces derivatives stable for GC-MS/FID analysis.

Reaction Mechanism

The active hydrogen of the hydroxyl group is replaced by the trimethylsilyl group. The driving force is the formation of the stable Si-O bond and the volatility of the leaving group (N-methyltrifluoroacetamide).

SilylationMechanism Reactants Isohexide Diol (R-OH) Intermediate Transition State (Nu-Attack) Reactants->Intermediate Mix 60°C Reagent MSTFA (Silylating Agent) Reagent->Intermediate Products TMS-Ether Derivative (R-O-Si(CH3)3) Intermediate->Products -H+ Byproduct N-methyltrifluoroacetamide (Volatile Byproduct) Intermediate->Byproduct

Figure 1: Silylation mechanism converting polar diols to volatile TMS ethers.

Detailed Protocol: Sample Preparation

Safety Note: Silylation reagents are moisture-sensitive and corrosive. Work in a fume hood.

Materials Required
  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) catalyst.

  • Solvent: Pyridine (Anhydrous) – Acts as both solvent and acid scavenger.

  • Internal Standard (IS): n-Decanol or Tetradecane (diluted to 1 mg/mL in pyridine).

  • Vials: 2 mL crimp-top GC vials with PTFE/silicone septa.

Step-by-Step Procedure
  • Weighing: Accurately weigh 10 mg of the sample (Isosorbide/Isomannide/Isoidide mixture) into a 2 mL GC vial.

  • Internal Standard Addition: Add 50 µL of the Internal Standard solution.

  • Solvent Addition: Add 450 µL of Anhydrous Pyridine. Cap and vortex to dissolve.

    • Note: If the sample is a liquid or oil, ensure complete miscibility.

  • Derivatization: Add 500 µL of MSTFA + 1% TMCS.

  • Incubation: Cap tightly. Heat the vial at 60°C for 30 minutes in a heating block.

    • Why? Steric hindrance in the "endo" positions (especially Isomannide) requires thermal energy to drive the reaction to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Injection: Inject directly into the GC. (No extraction or wash steps are needed; byproducts are volatile).

GC-MS/FID Method Parameters

This method uses a standard non-polar column (5% phenyl) which separates the silylated isomers based on boiling point and molecular shape.

ParameterSettingRationale
Instrument GC-FID or GC-MSFID for quantitation; MS for ID.
Column DB-5ms (or equivalent Rxi-5Sil MS) 30 m × 0.25 mm ID × 0.25 µm filmStandard non-polar phase. Excellent inertness for silylated compounds.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split Mode (20:1 to 50:1)Silylation reagents expand significantly; split prevents overload.
Inlet Temp 250°CEnsures rapid volatilization of high-boiling TMS derivatives.
Oven Program Initial: 80°C (Hold 1 min) Ramp: 10°C/min to 280°C Final: 280°C (Hold 5 min)Slow ramp allows separation of diastereomers.
Detector (FID) 300°CH2: 30 mL/min, Air: 400 mL/min, Makeup: 25 mL/min.
Detector (MS) Transfer Line: 280°C, Source: 230°C Scan Range: 40–450 m/zLook for characteristic TMS fragments (m/z 73, 147).
Results & Validation
Retention Order (Typical on DB-5ms)

Due to the "endo" vs "exo" configuration, the silylated derivatives elute in the following order (must be confirmed with pure standards):

  • Isomannide-TMS (Endo-Endo) – Elutes First

  • Isosorbide-TMS (Exo-Endo) – Elutes Second

  • Isoidide-TMS (Exo-Exo) – Elutes Last

Note: The "Exo" substituents are generally more accessible and result in a slightly more extended conformation, interacting more with the stationary phase.

System Suitability Criteria
  • Resolution (Rs): > 1.5 between Isosorbide and Isomannide peaks.

  • Tailing Factor: < 1.2 (Silylation should eliminate tailing; if tailing occurs, check inlet liner or moisture contamination).

  • RSD (n=6): < 2.0% for peak area ratios.

Linearity & Range
  • Range: 0.05 mg/mL to 2.0 mg/mL.

  • Correlation Coefficient (R²): > 0.999.

Analytical Workflow Diagram

GCWorkflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Crude Sample (Solid/Liquid) Weigh Weigh 10mg Add IS (Decanol) Sample->Weigh Deriv Add MSTFA/Pyridine (1:1 Ratio) Weigh->Deriv Heat Incubate 60°C, 30 min Deriv->Heat Inject Inject 1µL (Split 50:1) Heat->Inject Transfer Sep Separation (DB-5ms) 80°C -> 280°C Inject->Sep Detect Detection (FID or MS) Sep->Detect Data Data Processing Quantify vs IS Detect->Data

Figure 2: Complete analytical workflow from sample weighing to data processing.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response / Missing Peaks Moisture in sample/reagents quenched the MSTFA.Ensure sample is dry. Use fresh ampoule of MSTFA. Dry pyridine over KOH pellets.
Peak Tailing Active sites in inlet liner.Replace liner with deactivated split liner containing glass wool.
Extra Peaks Incomplete derivatization (Mono-TMS).Increase incubation time to 60 mins or temperature to 70°C.
Baseline Rise Column bleed or excess reagent.Ensure final bake-out at 280°C. Reagent peaks (pyridine/MSTFA) elute early; ignore them.
References
  • Stoss, P., & Hemmer, R. (1991).[2] 1,4:3,6-Dianhydrohexitols.[3][4][5] Advances in Carbohydrate Chemistry and Biochemistry.[2] Link

  • Marinkovic, V., et al. (1997). Gas chromatography-mass spectrometry determination of isosorbide 5-mononitrate and related impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Phenomenex. (2023).[6] Derivatization for Gas Chromatography: Silylation Guide.Link

  • Saska, J., et al. (2021).[7] Efficient and Scalable Production of Isoidide from Isosorbide.[7][8][9] ACS Sustainable Chemistry & Engineering.[7] Link

  • Agilent Technologies. (2016). GC Column Selection Guide for Solvents and Chemicals.Link

Sources

Method

Application Note: Enzymatic Resolution and Desymmetrization of Hexahydrofuro[3,2-b]furan-3,6-diol Enantiomers

This Application Note is structured as a comprehensive technical guide for researchers in medicinal chemistry and process development. It addresses the enzymatic resolution and desymmetrization of hexahydrofuro[3,2-b]fur...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers in medicinal chemistry and process development. It addresses the enzymatic resolution and desymmetrization of hexahydrofuro[3,2-b]furan-3,6-diol , a critical scaffold in the synthesis of chiral ligands for HIV protease inhibitors (e.g., Darunavir analogs) and advanced chiral auxiliaries.

Introduction & Strategic Significance

The hexahydrofuro[3,2-b]furan-3,6-diol scaffold (commonly associated with the isohexides: Isosorbide, Isomannide, and Isoidide) represents a privileged class of chiral bicyclic ethers. While naturally derived isohexides are available as single enantiomers, synthetic routes to novel analogs or the need for specific stereochemical configurations often yield racemic mixtures or meso-compounds requiring resolution.

Furthermore, this scaffold is structurally isomeric to the hexahydrofuro[2,3-b]furan-3-ol ligand (bis-THF) found in the blockbuster HIV protease inhibitor Darunavir . Mastering the stereoselective manipulation of the [3,2-b] diol system provides a strategic entry point for synthesizing next-generation protease inhibitors and chiral ligands.

Scope of this Guide

This protocol details two core biocatalytic workflows:

  • Kinetic Resolution: Separation of enantiomers from a racemic mixture of hexahydrofuro[3,2-b]furan-3,6-diol.

  • Desymmetrization/Regioselection: Selective acylation of specific hydroxyl groups in C2-symmetric (Isomannide) or non-symmetric (Isosorbide) isomers to generate high-value chiral building blocks.

Mechanistic Principles

Lipase-Mediated Discrimination

Lipases (EC 3.1.1.3) catalyze the transfer of an acyl group from a donor (e.g., vinyl acetate) to the hydroxyl group of the substrate.

  • Kinetic Resolution (KR): In a racemic mixture, the enzyme's chiral binding pocket accommodates one enantiomer (typically the eutomer) significantly better than the other (distomer), resulting in a difference in reaction rates (

    
    ).
    
  • Desymmetrization: For C2-symmetric substrates (e.g., Isomannide), the enzyme distinguishes between two chemically identical but stereochemically distinct hydroxyl groups, breaking the symmetry to yield a chiral mono-ester with 100% theoretical yield (unlike 50% in KR).

The "Ping-Pong Bi-Bi" Mechanism

The reaction follows a serine-hydrolase mechanism:

  • Acylation: The catalytic serine attacks the acyl donor, releasing the byproduct (e.g., acetaldehyde) and forming an Acyl-Enzyme Intermediate.

  • Deacylation: The specific enantiomer of the diol attacks the Acyl-Enzyme, regenerating the free enzyme and releasing the chiral ester.

G Enz Free Lipase (Ser-OH) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz Acylation Step Donor Acyl Donor (Vinyl Acetate) Donor->AcylEnz Byprod Byproduct (Acetaldehyde) AcylEnz->Byprod Complex Enzyme-Substrate Complex AcylEnz->Complex + Fast Enantiomer Substrate Racemic Diol (R/S) Remnant Unreacted Diol (High ee) Substrate->Remnant Slow Enantiomer (No Reaction) Complex->Enz Regeneration Product Chiral Mono-Ester (High ee) Complex->Product Deacylation

Figure 1: Catalytic cycle of lipase-mediated kinetic resolution. The enzyme selectively acylates the 'fast' enantiomer.

Materials & Equipment

Biocatalysts (Screening Kit)
  • CAL-B: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435). Best for general resolution.

  • PS-C/IM: Burkholderia cepacia Lipase (Immobilized on diatomite/ceramic). Best for hindered secondary alcohols.

  • Lipase AK: Pseudomonas fluorescens Lipase.[1]

Reagents
  • Substrate: Racemic Hexahydrofuro[3,2-b]furan-3,6-diol (or Isomannide/Isosorbide for desymmetrization).

  • Acyl Donor: Vinyl Acetate (activated, irreversible) or Acetic Anhydride.

  • Solvents: Anhydrous THF, MTBE (Methyl tert-butyl ether), or Toluene. Water content < 0.05% is critical to prevent hydrolysis.

Experimental Protocols

Protocol A: Screening for Kinetic Resolution (Analytical Scale)

Objective: Identify the optimal enzyme and solvent for resolving racemic hexahydrofuro[3,2-b]furan-3,6-diol.

  • Preparation: In a 4 mL glass vial, dissolve 10 mg of racemic diol in 1 mL of organic solvent (THF or MTBE).

  • Activation: Add 5 equiv. (approx. 20-30 µL) of Vinyl Acetate.

  • Initiation: Add 10 mg of immobilized enzyme (CAL-B or PS-C).

  • Incubation: Shake at 30°C / 200 rpm in an orbital shaker.

  • Sampling:

    • Take 50 µL aliquots at t = 1h, 4h, and 24h.

    • Filter through a 0.22 µm PTFE syringe filter.

    • Dilute with HPLC mobile phase or GC solvent (DCM).

  • Analysis: Analyze via Chiral GC/HPLC (see Section 5). Calculate Conversion (

    
    ) and Enantiomeric Excess (
    
    
    
    ).
Protocol B: Preparative Scale Desymmetrization of Isomannide

Objective: Produce (3R,3aR,6R,6aR)-6-acetoxy-hexahydrofuro[3,2-b]furan-3-ol (Chiral Mono-acetate). Note: Isomannide is C2-symmetric (Endo-Endo). Desymmetrization yields a single chiral product.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve 1.46 g (10 mmol) of Isomannide in 40 mL of anhydrous THF.

  • Acyl Donor: Add 1.85 mL (20 mmol, 2 equiv) of Vinyl Acetate.

  • Catalyst Addition: Add 500 mg of Lipase PS-IM (Amano Lipase PS immobilized on diatomite).

    • Expert Insight: Lipase PS is often superior to CAL-B for the specific "endo" stereochemistry of isohexides [1].

  • Reaction: Stir at 25°C (Room Temp) for 2-4 hours . Monitor by TLC (EtOAc/Hexane 1:1).

    • Endpoint: Disappearance of diol and appearance of mono-acetate. Stop before di-acetate forms significantly.

  • Workup:

    • Filter off the immobilized enzyme (can be washed with THF and reused).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel, gradient 0-5% MeOH in DCM) to isolate the mono-acetate.

  • Yield Expectation: 85-95% yield; >98% ee.

Analytical Methods & Data Analysis

Chiral GC Method
  • Column: Cyclodex-B (30 m x 0.25 mm) or equivalent

    
    -cyclodextrin phase.
    
  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 100°C (hold 2 min)

    
     5°C/min 
    
    
    
    200°C.
  • Detection: FID at 250°C.

Calculation of Selectivity (E-value)

For kinetic resolution of racemates, the Enantiomeric Ratio (


) is the gold standard metric. It must be calculated using the conversion (

) and enantiomeric excess of the substrate (

) and product (

).


ParameterDefinitionTarget Value

Enantiomeric Excess of Product> 95%

Enantiomeric Excess of Substrate> 99% (at 50% conv)

Conversion (

)
~50% (for Resolution)

Selectivity Factor> 100 (Excellent)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate Enzyme water content too low/high.Equilibrate enzyme at specific

(water activity) using salt hydrates (e.g., Na2HPO4).
Low Selectivity (

)
Non-specific background reaction.Ensure solvent is anhydrous. Lower temperature to 4°C.
Formation of Di-acetate Reaction time too long.Stop reaction at 40-45% conversion (for KR) or optimize time for desymmetrization.
Enzyme Aggregation Solvent polarity incompatibility.Switch to hydrophobic solvent (Toluene) or use immobilized enzyme carriers (e.g., Immobeads).

Technical Note: Isosorbide vs. Darunavir Ligand

It is crucial to distinguish the target scaffold from the HIV protease inhibitor ligand to avoid structural confusion:

  • User Topic: Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide family).[2][3][4] Fused at the [3,2-b] junction.[3][4][5] Used for chiral auxiliaries and polymers.

  • Darunavir Ligand: Hexahydrofuro[2,3-b]furan-3-ol (bis-THF).[6][7][8] Fused at the [2,3-b] junction.

  • Relevance: While the protocols are chemically similar (lipase acylation), the enzymes recognize the 3D shape differently. The protocol above is optimized for the [3,2-b] system.

Structures cluster_0 Target Scaffold (This Protocol) cluster_1 Related HIV-PI Ligand Iso Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide/Isomannide) [3,2-b] Fusion Daru Hexahydrofuro[2,3-b]furan-3-ol (Darunavir Intermediate) [2,3-b] Fusion Iso->Daru Structural Isomers (Different Enzyme Specificity)

Figure 2: Structural distinction between the target diol and the Darunavir ligand.

References

  • Zullo, V., et al. (2021). "An Efficient and Practical Chemoenzymatic Route to (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-6-amino-3-ol". SynOpen, 05(02), 161-166.

  • Ríos-Lombardía, N., et al. (2011). "Complementary lipase-mediated desymmetrization processes of 3-aryl-1,5-disubstituted fragments". The Journal of Organic Chemistry, 76(3), 811-819.

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Diamines by the Desymmetrization of Dimethyl (3R,4S)-Tetrahydrofuran-3,4-dicarboxylate". Organic Letters, 8(13), 2791-2794.

  • Ghosh, A. K., et al. (2005). "Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol". Organic Letters, 7(22), 5083–5086.

Sources

Application

Application Note: Scale-Up Synthesis of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isomannide)

Executive Summary (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol, commonly known as Isomannide , is a rigid, chiral bicyclic diol derived from the double dehydration of D-mannitol. Unlike its epimer Isosorbide, Isomannide po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol, commonly known as Isomannide , is a rigid, chiral bicyclic diol derived from the double dehydration of D-mannitol. Unlike its epimer Isosorbide, Isomannide possesses C2 symmetry with an endo-endo orientation of the hydroxyl groups, making it a highly valuable chiral scaffold for asymmetric synthesis, pharmaceutical intermediates (including precursors for HIV protease inhibitors like Darunavir), and biodegradable polymers.

This guide details a robust, scalable protocol for the synthesis of Isomannide from D-mannitol. The method utilizes acid-catalyzed dehydration under vacuum to drive the equilibrium, followed by a specific purification sequence involving vacuum distillation and recrystallization to achieve pharmaceutical-grade purity (>99.5%).

Scientific Background & Reaction Mechanism[1][2]

Stereochemistry and Structure

The target molecule belongs to the class of isohexides (1,4:3,6-dianhydrohexitols). The specific stereochemistry (3S,6S) defines Isomannide, distinguishing it from Isosorbide (3S,6R) and Isoidide (3R,6R).

  • IUPAC Name: (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol[1]

  • Common Name: Isomannide[2]

  • Configuration: Endo-endo hydroxyls (pointing towards the "V" of the bicyclic system).

Reaction Pathway

The synthesis involves the acid-catalyzed double dehydration of D-mannitol. The reaction proceeds through a mono-anhydro intermediate (1,4-anhydromannitol) before cyclizing to the dianhydro product.

Critical Process Parameter (CPP): The reaction is reversible. Continuous removal of water is essential to drive the equilibrium toward the product (Le Chatelier's principle).

ReactionPathway cluster_0 Dehydration Cascade Mannitol D-Mannitol (Acyclic Hexol) Mono 1,4-Anhydromannitol (Intermediate) Mannitol->Mono -H₂O Acid/Heat Mannitol->Mono Isomannide Isomannide (3S,6S)-Bicyclic Diol Mono->Isomannide -H₂O Cyclization Mono->Isomannide Water1 H₂O Water2 H₂O

Figure 1: Stepwise dehydration of D-Mannitol to Isomannide.

Scale-Up Protocol

Equipment Requirements
  • Reactor: 5L to 50L Jacketed Glass Reactor (Hastelloy preferred for industrial scale due to acid corrosion).

  • Agitation: High-torque overhead stirrer (reaction mass becomes viscous).

  • Vacuum System: Capable of reaching <10 mbar.

  • Distillation: Short-path distillation head or wiped-film evaporator (WFE) for purification.

  • Heating: Oil circulator capable of 180°C.

Reagents & Materials
ReagentCAS No.[3]FunctionPurity
D-Mannitol 69-65-8Starting Material>98%
Sulfuric Acid (H₂SO₄) 7664-93-9Catalyst98% Conc.
Sodium Hydroxide 1310-73-2Neutralization50% aq. soln
Ethanol/Methanol 64-17-5RecrystallizationHPLC Grade
Activated Carbon 7440-44-0DecolorizationPowder
Step-by-Step Methodology
Phase 1: Melt Dehydration

Objective: Conversion of D-Mannitol to crude Isomannide.

  • Loading: Charge D-Mannitol (1.0 eq, e.g., 1000 g) into the reactor.

  • Melting: Heat the reactor to 165–170°C . Ensure the solid melts completely into a clear viscous liquid.

    • Note: D-Mannitol melts at ~166°C.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ (1.0 wt% relative to Mannitol, e.g., 10 g) via a dropping funnel.

    • Caution: Exothermic reaction. Control addition rate to maintain temperature <175°C.

  • Reaction: Apply vacuum gradually to 20–50 mbar while maintaining temperature at 160°C .

    • Mechanism:[4][5][6] Water generated will distill off. Use a condenser to trap the water.

    • Duration: Stir for 4–6 hours. Monitor water collection; reaction is complete when water evolution ceases.

  • Neutralization: Cool the reaction mass to 100°C . Slowly add 50% NaOH solution to adjust pH to 6–7.

    • Why: Prevents acid-catalyzed decomposition or polymerization during distillation.

Phase 2: Purification (Distillation & Crystallization)

Objective: Isolation of high-purity (3S,6S) isomer.

  • Vacuum Distillation: Perform high-vacuum distillation on the crude dark melt.

    • Pressure: <5 mbar (Critical).

    • Vapor Temp: Isomannide boils at ~150–160°C at 2 mbar.

    • Collection: Discard the initial "lights" (mono-anhydrides). Collect the main fraction.

    • Result: Pale yellow oil that solidifies upon cooling.

  • Recrystallization:

    • Dissolve the distilled solid in hot Ethanol or Methanol (1:1 w/v).

    • Add Activated Carbon (5 wt%) and stir for 30 mins at reflux to remove color bodies.

    • Filter hot through Celite to remove carbon.

    • Cool filtrate slowly to 0–5°C. Isomannide crystallizes as white needles.

  • Filtration & Drying: Filter the crystals and wash with cold ethanol. Dry in a vacuum oven at 40°C for 12 hours.

Process Flow & Logic

The following diagram illustrates the operational workflow, highlighting critical control points (CCPs) for quality assurance.

ProcessFlow RawMat Raw Material Charge (D-Mannitol) Reactor Dehydration Reactor (160°C, Vacuum, H₂SO₄) RawMat->Reactor Melt Phase Neutral Neutralization (pH 6-7, NaOH) Reactor->Neutral Crude Melt Distill High Vacuum Distillation (<5 mbar, 150°C) Neutral->Distill Neutralized Oil Distill->Reactor Recycle Lights (Optional) Cryst Recrystallization (Ethanol + Carbon Treatment) Distill->Cryst Distilled Solid Dry Drying & Packaging (Final Product) Cryst->Dry Wet Cake

Figure 2: Industrial workflow for Isomannide production.

Analytical Specifications & Quality Control

To ensure the product meets the requirements for downstream applications (e.g., Darunavir synthesis), the following specifications must be met.

TestMethodSpecification
Appearance VisualWhite crystalline solid
Identification ¹H NMR / IRConforms to structure
Assay (GC/HPLC) GC (FID)≥ 99.0%
Melting Point Capillary85–87°C
Specific Rotation Polarimetry (

)
+91° to +93° (c=1, H₂O)
Water Content Karl Fischer≤ 0.5%
Sulfated Ash Gravimetric≤ 0.1%

Note on Stereochemistry: The specific rotation is a critical differentiator. Isosorbide has a rotation of approx +44°, while Isomannide is significantly higher (+91°).

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete dehydration (mono-anhydride remaining) or polymerization (charring).

    • Solution: Ensure vacuum is sufficient (<50 mbar) to remove water efficiently. Do not exceed 170°C.

  • Color Issues (Dark Product):

    • Cause: Oxidation or acid-catalyzed charring.

    • Solution: Perform reaction under Nitrogen atmosphere. Ensure thorough carbon treatment during recrystallization.

  • Solidification Failure:

    • Cause: Presence of Isosorbide impurity or water.

    • Solution: Isomannide is hygroscopic. Store under dry conditions. If oil persists, re-distill or seed the crystallization solution.

References

  • Review of Isohexides: Galbis, J. A., et al. "Production of Isomannide from D-Mannitol: A Critical Review." Chemical Reviews, 2016.

  • Synthesis Procedure: "Preparation of 1,4:3,6-Dianhydro-D-mannitol (Isomannide)." Organic Syntheses, Coll. Vol. 10, p. 199.

  • Application in HIV Drugs: Ghosh, A. K., et al. "Structure-Based Design of HIV-1 Protease Inhibitors: The Role of the (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol Scaffold." Journal of Medicinal Chemistry, 2006.

  • Scale-Up Methodology: "Process for the Preparation of Isohexides." US Patent 2012/0123138 A1.

Sources

Method

Application Note: Strategic Derivatization of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isomannide) for Drug Discovery

The following Application Note and Protocol Guide details the derivatization of (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly identified as Isomannide (1,4:3,6-dianhydro-D-mannitol), a rigid, chiral, bicyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the derivatization of (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly identified as Isomannide (1,4:3,6-dianhydro-D-mannitol), a rigid, chiral, bicyclic scaffold increasingly utilized in medicinal chemistry.[1]

[1][2]

Executive Summary

The (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol scaffold (Isomannide) represents a unique class of "isohexides"—rigid, bicyclic diols derived from renewable biomass (D-mannitol).[1][2][3] Unlike its isomers Isosorbide (endo-exo) and Isoidide (exo-exo), Isomannide possesses a C2-symmetric endo-endo configuration.[1][2] This specific stereochemistry creates a "V-shaped" chiral cleft, making it an invaluable scaffold for constructing peptidomimetics, chiral ligands, and pharmacophores requiring precise spatial orientation of functional groups.[1]

This guide provides a comprehensive workflow for the derivatization of Isomannide, focusing on converting its secondary hydroxyl groups into amine, azide, and ether functionalities while managing stereochemical inversion or retention.[1]

Structural Analysis & Reactivity Profile

Understanding the specific stereochemical environment of (3S,6S)-Isomannide is critical for reaction planning.[1][2]

  • Stereochemistry: (3S, 6S) configuration with cis-fused tetrahydrofuran rings.[1][2]

  • Conformation: Endo-Endo . Both hydroxyl groups are positioned inside the "V" of the bicyclic system, facing the bridgehead hydrogens.

  • Reactivity Implication:

    • Nucleophilic Substitution: The endo position is sterically hindered by the opposing ring system, making direct SN2 displacement difficult without prior activation.

    • Intramolecular H-Bonding: Strong intramolecular hydrogen bonding between the two endo -OH groups can reduce nucleophilicity compared to the exo isomers.[1][2]

    • Inversion Potential: Derivatization often targets the inversion of the (3S,6S) center to the (3R,6R) exo-exo (Isoidide) configuration, which is sterically more accessible and thermodynamically stable.[1][2]

Visualization: Isohexide Derivatization Pathways

The following diagram illustrates the logical flow from the parent Isomannide scaffold to key pharmaceutical intermediates.

Isomannide_Derivatization Isomannide (3S,6S)-Isomannide (Endo-Endo Diol) Activation Sulfonate Activation (Tf2O / TsCl) Isomannide->Activation Activation Mitsunobu Mitsunobu Reaction (DIAD/PPh3) Isomannide->Mitsunobu Direct Inversion Direct_Alkylation Direct Alkylation (NaH / R-X) Isomannide->Direct_Alkylation Strong Base BisSulfonate Bis-Sulfonate Intermediate Activation->BisSulfonate Inversion_SN2 Nucleophilic Substitution (Inversion to Exo-Exo) BisSulfonate->Inversion_SN2 NaN3 / Amines Isoidide_Derivs Isoidide Derivatives (Diamines/Diazides) Inversion_SN2->Isoidide_Derivs Reduction Mitsunobu->Isoidide_Derivs Nucleophile (N3/RCOOH) Ethers Chiral Ethers (Retention) Direct_Alkylation->Ethers

Caption: Strategic pathways for converting (3S,6S)-Isomannide into functionalized scaffolds via retention or inversion.

Experimental Protocols

Protocol A: Activation via Trifluoromethanesulfonylation (Triflation)

Purpose: Convert the unreactive endo-hydroxyls into excellent leaving groups for subsequent nucleophilic substitution (inversion).[2] Target: 1,4:3,6-Dianhydro-2,5-di-O-trifluoromethanesulfonyl-D-mannitol.[1][2]

Materials:

  • (3S,6S)-Isomannide (10 mmol)[1][2]

  • Trifluoromethanesulfonic anhydride (Tf2O) (24 mmol)[1][2]

  • Pyridine (anhydrous)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Isomannide (1.46 g, 10 mmol) in anhydrous DCM (40 mL) and Pyridine (3.2 mL, 40 mmol). Cool the solution to -10°C using an ice/salt bath.

    • Expert Insight: Temperature control is critical.[2] Exotherms can lead to elimination side products (enes) rather than substitution.[2]

  • Addition: Add Tf2O (4.0 mL, 24 mmol) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2] The product spot will be significantly less polar than the starting diol.[2]

  • Workup: Quench with ice-cold water (20 mL). Extract the organic layer and wash successively with 1M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO3, and brine.[1]

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from DCM/Hexane or use immediately. Triflated intermediates are unstable on silica gel.[2]

Protocol B: Synthesis of Chiral Diamines via Double Inversion (Azidation)

Purpose: Create (3R,6R)-Isoidide-2,5-diamine, a rigid diamine scaffold for peptidomimetics.[1][2] This step involves Walden inversion at both stereocenters.[2]

Materials:

  • Crude Bis-Triflate (from Protocol A)[1][2]

  • Sodium Azide (NaN3) (excess)[1][2]

  • DMF (anhydrous)[1][2]

Step-by-Step Methodology:

  • Displacement: Dissolve the bis-triflate residue in anhydrous DMF (30 mL).

  • Reagent Addition: Add Sodium Azide (1.95 g, 30 mmol). Caution: NaN3 is toxic and shock-sensitive.[2] Use plastic spatulas.

  • Heating: Heat the reaction mixture to 80°C for 12 hours.

    • Mechanistic Note: The SN2 attack occurs from the exo face, inverting the (3S,6S) endo-endo starting material to the (3R,6R) exo-exo diazide.[1][2]

  • Workup: Cool to room temperature. Dilute with diethyl ether (100 mL) and wash copiously with water (5 x 30 mL) to remove DMF and excess azide.[2]

  • Reduction (Staudinger): To the ether solution of the diazide, add Triphenylphosphine (PPh3) (22 mmol) and water (2 mL).[2] Stir at room temperature for 24 hours.

  • Hydrolysis: Acidify with 1M HCl to precipitate the amine hydrochloride salt.

  • Isolation: Filter the white precipitate, wash with ether, and dry. This yields the (3R,6R)-Isoidide diamine dihydrochloride.[1][2]

Protocol C: Mitsunobu Inversion for Mono-Functionalization

Purpose: Selective inversion of one hydroxyl group to create non-symmetric (3S,6R)-Isosorbide derivatives from Isomannide.[1][2]

Materials:

  • (3S,6S)-Isomannide (1 eq)[1][2]

  • Triphenylphosphine (PPh3) (1.2 eq)[1][2]

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)[1][2]

  • Benzoic Acid (1.1 eq)[1][2]

  • THF (anhydrous)[1][2]

Step-by-Step Methodology:

  • Solution Prep: Dissolve Isomannide (1 mmol), PPh3 (1.2 mmol), and Benzoic Acid (1.1 mmol) in anhydrous THF (10 mL) at 0°C.

  • DIAD Addition: Add DIAD (1.2 mmol) dropwise. The solution will turn yellow.[2]

  • Reaction: Stir at room temperature for 12 hours.

  • Mechanism: The activated phosphonium intermediate is attacked by the benzoate nucleophile from the exo face, inverting the configuration at C3 (or C6) to form the mono-benzoate ester with exo stereochemistry.[2]

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Data Summary & Quality Control

Parameter(3S,6S)-Isomannide(3R,6R)-Isoidide (Inverted Product)
Configuration Endo-EndoExo-Exo
Symmetry C2 SymmetricC2 Symmetric
1H NMR (Key Signal) Bridgehead H (C3a/6a) and Carbinol H (C3/6) are cis (coupling constant J ~ 6-8 Hz).[1][2]Bridgehead H and Carbinol H are trans (J ~ 0-2 Hz).[1][2]
Reactivity Nucleophilic (Intramolecular H-bond)Sterically accessible, less hindered
Melting Point 87°C64°C (approx, varies by derivative)

Validation Check:

  • NMR Verification: Upon inversion from Isomannide (endo) to Isoidide (exo), the coupling constant between the bridgehead proton and the proton on the hydroxyl-bearing carbon drops significantly (often to ~0 Hz) due to the ~90° dihedral angle in the exo configuration.[2] Use this to confirm successful inversion.

References

  • Stereochemistry of Isohexides

    • Cope, A. C., & Shen, T. Y. (1956).[1] The Stereochemistry of 1,4:3,6-Dianhydrohexitol Derivatives. Journal of the American Chemical Society.[2][4]

    • [1][2]

  • Derivatization for Drug Discovery

    • Kozak, J., et al. (2022).[1] Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-L-iditol.[1][2][5] Molecules.

    • [1][2]

  • Isomannide in Peptidomimetics

    • Barros, T. G., et al. (2010).[1][6] Pseudo-peptides derived from isomannide: inhibitors of serine proteases.[2][6] Amino Acids.[2][6]

    • [1][2]

  • General Isohexide Chemistry

    • Rose, M., & Palkovits, R. (2012). Isosorbide as a Renewable Platform Chemical for Versatile Applications—Quo Vadis? ChemSusChem.[2][4][6]

    • [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol synthesis

Nomenclature Note: The designation "(35,65)" in your query is a common typographical artifact for (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol , universally known in the literature as isomannide . Welcome to the Isohexide...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature Note: The designation "(35,65)" in your query is a common typographical artifact for (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol , universally known in the literature as isomannide .

Welcome to the Isohexide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot low yields, eliminate byproduct formation, and implement field-proven protocols for the double dehydration of D-mannitol to isomannide.

Part 1: System Overview & Mechanistic Causality

The synthesis of isomannide from D-mannitol is a two-stage dehydration process. The primary dehydration to the intermediate 1,4-mannitan is kinetically favored and proceeds rapidly. However, the secondary dehydration to the bicyclic isomannide is the rate-limiting step, requiring significantly higher activation energy[1].

When using traditional homogeneous acids (like H₂SO₄ or HCl), the lack of spatial confinement in the reaction medium allows the substrate to adopt multiple conformations. This leads to the formation of the thermodynamic sink 2,5-sorbitan instead of the desired 1,4-mannitan, capping traditional yields at ~35%[1]. To achieve high yields, you must either use shape-selective solid acids (which sterically force the 1,4-dehydration pathway) or bypass thermal dehydration entirely using green cyclization agents like Dimethyl Carbonate (DMC)[2].

ReactionPathway Mannitol D-Mannitol (Starting Material) Mannitan 1,4-Mannitan (Mono-dehydrated) Mannitol->Mannitan -H2O (Fast) Sorbitan 2,5-Sorbitan (Major Byproduct) Mannitol->Sorbitan Side Reaction Isomannide Isomannide (3S,6S) (Target Product) Mannitan->Isomannide -H2O (Slow, High Ea) Tars Oligomers (Degradation) Mannitan->Tars Side Reaction Isomannide->Tars Thermal Degradation

Fig 1: Reaction pathway of D-mannitol dehydration showing target isomannide and common byproducts.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q: Why is my reaction stalling at the mono-dehydrated intermediate (1,4-mannitan) with yields below 40%? A: The secondary dehydration step is an equilibrium reaction that requires a high activation energy. If the generated water is not continuously removed from the system, the equilibrium shifts backward, stalling the reaction. Solution: Ensure you are operating under a strict vacuum (15–20 torr) or utilizing a Dean-Stark apparatus to continuously drive off water.

Q: My GC-MS analysis shows high levels of 2,5-sorbitan. How do I prevent this side reaction? A: 2,5-sorbitan formation is favored when using unconfined homogeneous acids (e.g., H₂SO₄). Switch to a shape-selective solid acid catalyst like Hβ-zeolite . The angstrom-level microporous confinement of the zeolite physically restricts the transition state required for 2,5-sorbitan, lowering the activation energy for the 1,4-dehydration pathway by ~20 kJ/mol and redirecting the flux toward isomannide[1].

Q: My final product is a dark, viscous tar instead of white crystals. What went wrong? A: Tars and oligomers result from thermal degradation and intermolecular etherification. This is caused by excessive heating (>180°C) or prolonged exposure to strong mineral acids. Solution: Lower the reaction temperature to 160°C and switch to a heterogeneous catalyst, or adopt the DMC-promoted protocol which operates at a gentle 90°C[2].

Part 3: Performance Metrics & Catalyst Comparison

To make an informed decision on your synthetic route, compare the quantitative data of standard catalytic systems below.

Catalytic SystemReaction Temp (°C)PressureMajor ByproductsTypical Yield (%)Ref
Homogeneous Acid (H₂SO₄)140–160Vacuum2,5-Sorbitan, Tars~35%[1]
Hβ-Zeolite (Solid Acid)160Vacuum1,4-Mannitan63%[1]
Dimethyl Carbonate / DBU 90AmbientNone (Quantitative)>95%[2]

Part 4: Validated Standard Operating Procedures

Every protocol below is designed as a self-validating system —meaning the reaction provides observable physical feedback to confirm it is proceeding correctly.

Protocol A: Hβ-Zeolite Catalyzed Thermal Dehydration

Best for: Scalable, solvent-free industrial synthesis.

  • Substrate Preparation: In a round-bottom flask, thoroughly mix 10.0 g of D-mannitol with 1.0 g of Hβ-zeolite catalyst (optimized Si/Al ratio).

    • Self-Validation Checkpoint: The mixture must be a free-flowing, homogeneous powder before heating to prevent localized charring.

  • Melting & Primary Dehydration: Heat the flask to 160°C under a nitrogen atmosphere.

    • Self-Validation Checkpoint: The D-mannitol will melt into a clear liquid, and water vapor will visibly begin to evolve.

  • Equilibrium Shift: Apply a vacuum (15–20 torr) to continuously remove the generated water into a cold trap. Maintain for 4–6 hours.

    • Self-Validation Checkpoint: The cessation of water condensation in the trap indicates the kinetic completion of the secondary dehydration.

  • Isolation: Cool the mixture to room temperature and extract exhaustively with ethyl acetate (3 x 50 mL). Filter out the solid zeolite catalyst (which can be regenerated via calcination at 500°C).

  • Purification: Concentrate the organic layer under reduced pressure. Recrystallize the crude residue from an ethyl acetate/hexane mixture to yield pure isomannide (Yield: ~63%)[1].

Protocol B: DMC-Promoted Green Cyclization

Best for: High-purity, low-temperature synthesis avoiding thermal degradation.

  • Reagent Assembly: Dissolve 5.0 g of D-mannitol in 50 mL of Dimethyl Carbonate (DMC). DMC acts as both the solvent and the dehydrating/methoxycarbonylation agent.

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 2.5 mol% relative to D-mannitol.

  • Cyclization: Stir the mixture at 90°C for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (eluent: ethyl acetate/methanol). The complete disappearance of the baseline D-mannitol spot confirms quantitative conversion into the bicyclic ether[2].

  • Purification: Filter the reaction mixture through a short silica pad to remove the DBU catalyst.

  • Concentration: Evaporate the unreacted DMC under reduced pressure. The resulting product is highly pure isomannide (Yield: >95%)[2].

Workflow Prep 1. Substrate Prep Mix Mannitol & DMC / DBU React 2. Cyclization 90°C, 12 Hours Prep->React Validate 3. Validation TLC Monitoring React->Validate Isolate 4. Filtration Silica Pad Validate->Isolate Purify 5. Concentration Pure Isomannide Isolate->Purify

Fig 2: Optimized step-by-step workflow for the DMC-promoted green synthesis of isomannide.

References

  • Yokoyama, H., Kobayashi, H., Hasegawa, J., & Fukuoka, A. (2017). Selective Dehydration of Mannitol to Isomannide over Hβ Zeolite. ACS Catalysis. URL: [Link]

  • Aricò, F., et al. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry. URL: [Link]

Sources

Optimization

Overcoming challenges in the purification of hexahydrofuro[3,2-b]furan diols

The following Technical Support Guide addresses the purification of hexahydrofuro[3,2-b]furan-3,6-diols , commonly known as isohexides (Isosorbide, Isomannide, and Isoidide). Note on Chemical Nomenclature: While the [3,2...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the purification of hexahydrofuro[3,2-b]furan-3,6-diols , commonly known as isohexides (Isosorbide, Isomannide, and Isoidide).

Note on Chemical Nomenclature: While the [3,2-b] scaffold (Isohexides) is the subject of this guide, researchers in HIV protease inhibitor development often confuse this with the [2,3-b] system (the "bis-THF alcohol" ligand for Darunavir). This guide focuses strictly on the [3,2-b] diols as requested, which are critical chiral scaffolds in modern drug discovery and drug delivery systems.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Isolation, Stereochemical, and Hygroscopic Challenges in Isohexide Scaffolds

Module 1: The Isohexide Separation Workflow

Context: The synthesis of hexahydrofuro[3,2-b]furan diols (via double dehydration of sugar alcohols) typically yields a "black tar" mixture containing the target diol, mono-dehydrated intermediates (sorbitans), polymers, and water.

Core Workflow: From Crude Melt to Crystal

The following decision tree outlines the purification logic based on the specific isomer target (Isomannide vs. Isosorbide).

IsohexidePurification Start Crude Reaction Mixture (Dark Brown Viscous Oil) Distillation High-Vacuum Distillation (Thin Film / Short Path) < 5 mbar, 160-180°C Start->Distillation Remove Polymers Distillate Clear/Yellow Distillate (Mixture of Isomers) Distillation->Distillate Residue Polymeric Waste (Discard) Distillation->Residue Decision Target Isomer? Distillate->Decision Isomannide Target: Isomannide (Endo-Endo) Decision->Isomannide Isosorbide Target: Isosorbide (Exo-Endo) Decision->Isosorbide Cryst_IsoM Crystallization Solvent: Acetone or Methyl Ethyl Ketone (MEK) Isomannide->Cryst_IsoM High Yield Cryst_IsoS Melt Crystallization or Methanol/Water (Controlled) Isosorbide->Cryst_IsoS Requires Seeding Final_IsoM Pure Isomannide (White Crystals) Cryst_IsoM->Final_IsoM Final_IsoS Pure Isosorbide (Hygroscopic Solid) Cryst_IsoS->Final_IsoS

Figure 1: Purification logic flow for separating Isomannide and Isosorbide from crude dehydration mixtures.

Module 2: Troubleshooting Guides (Q&A)

Topic A: Handling the "Black Tar" & Color Impurities

User Issue: "My crude product is a dark brown/black viscous oil. Standard filtration doesn't improve the color, and it poisons my chromatography columns."

Root Cause: The acid-catalyzed dehydration of sorbitol/mannitol generates furanic polymers (humins) and oxidation byproducts. These are highly polar and coat silica gel, destroying separation efficiency.

Corrective Protocol:

  • Do NOT Chromatograph yet. You must distill first.

  • Vacuum Requirement: Use a high-vacuum setup (< 10 mbar, preferably < 1 mbar). The boiling point of Isosorbide is approx. 160°C at 10 mbar.

  • Apparatus: A Short Path Distillation head or Wiped Film Evaporator is mandatory. A standard vigreux column will flood due to viscosity.

  • Decolorization Step: If the distillate is still yellow:

    • Dissolve distillate in Methanol (50% w/v).

    • Add Activated Charcoal (5-10 wt%).

    • Reflux for 1 hour.

    • Filter through Celite while hot.

Topic B: The "Oiling Out" Phenomenon (Crystallization Failure)

User Issue: "I am trying to crystallize Isosorbide, but it separates as a second liquid phase (oil) instead of crystals."

Root Cause: This is a classic "Oiling Out" scenario caused by:

  • Water Contamination: Isosorbide is extremely hygroscopic. Even trace moisture lowers the chemical potential of the solid, preventing nucleation.

  • Supersaturation Overshoot: Cooling too fast traps the molecule in a meta-stable liquid state.

Corrective Protocol (The "Dry & Seed" Method):

Step Action Technical Rationale
1. Drying Azeotropic distillation with Toluene or Cyclohexane . Removes trace water that acts as an anti-nucleating agent.
2. Solvent Switch to Ethyl Acetate or Methyl Ethyl Ketone (MEK) . Avoid alcohols (MeOH/EtOH) for initial crystallization as they hold the diol too strongly via H-bonding.
3. Seeding Add 0.5% pure seed crystals at 35°C. Provides a template for the lattice. If no seeds exist, scratch the glass wall vigorously.

| 4. Cooling | Ramp down at 0.1°C/min (very slow). | Prevents the liquid-liquid phase separation (oiling out). |

Topic C: Stereochemical Purity (Isoidide vs. Isosorbide)

User Issue: "I am synthesizing Isoidide (exo-exo) via epimerization, but I cannot separate it from the Isosorbide (exo-endo) starting material."

Root Cause: The boiling points are nearly identical. Separation relies on the drastic difference in solubility and crystal lattice energy. Isoidide is significantly less soluble in ketones than Isosorbide.

Corrective Protocol (Selective Precipitation):

  • Solvent System: Use Acetone or MEK .

  • Solubility Data:

    • Isosorbide:[1] Highly soluble in acetone at RT.

    • Isoidide:[2] Sparingly soluble in acetone at RT.

  • Procedure:

    • Dissolve the mixture in hot Acetone (reflux).

    • Cool to 20°C. Isoidide will precipitate.

    • Isosorbide remains in the mother liquor.

    • Filtration: Filter rapidly under nitrogen (to prevent moisture uptake).

Module 3: Quantitative Data & Solvents

Solubility Profile for Purification Design

Use this table to design your extraction and crystallization steps.

SolventIsosorbide (Exo-Endo)Isomannide (Endo-Endo)Isoidide (Exo-Exo)Application
Water Soluble (Miscible)Soluble (Miscible)SolubleAvoid for purification (hard to remove).
Methanol SolubleSolubleSolubleGood for charcoal treatment.
Acetone Soluble Soluble Insoluble (Cold) Key for separating Isoidide.
Ethyl Acetate Soluble (Hot)Soluble (Hot)InsolubleBest for Isosorbide crystallization.
Toluene InsolubleInsolubleInsolubleUse for azeotropic drying.
Chloroform SolubleSolubleSolubleAnalytical (NMR) only.
Stability & Storage
  • Hygroscopicity: Isosorbide can absorb >20% of its weight in water within 24 hours at 60% RH.

  • Storage: Must be stored under Argon/Nitrogen in a desiccator.

  • Shelf Life: Indefinite if dry; hydrolyzes slowly in acidic aqueous solutions.

Module 4: Advanced Disambiguation (The Darunavir Link)

Critical Distinction for Pharma Researchers: If your target is the Darunavir Ligand , you are likely looking for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , not the [3,2-b] diols discussed above.

  • Structure: [2,3-b] (Ligand) vs. [3,2-b] (Isohexide).

  • Purification Difference: The Darunavir ligand requires optical resolution (enzymatic kinetic resolution with Lipase PS-30 or CAL-B) because it has a single hydroxyl group and is synthesized as a racemate or via asymmetric aldol reactions.

  • If you need the Darunavir Ligand:

    • Enzyme:[3][4] Immobilized Lipase PS-30.[5]

    • Acyl Donor: Vinyl Acetate.[1][3]

    • Solvent: DIPE (Diisopropyl ether) or MTBE.

    • Process: The enzyme selectively acetylates the (3R) enantiomer (or leaves it, depending on the specific lipase strain), allowing separation by silica chromatography.

References

  • Synthesis and Purification of Isohexides

    • Rose, M., & Palkovits, R. (2012).
  • Crystallization of Isosorbide

    • Besson, M., et al. (2013). Dehydration of sorbitol to isosorbide over sulfonated carbon catalysts.
  • Stereochemical Separation (Isoidide vs Isosorbide)

    • Le Nôtre, J., et al. (2013).
  • Darunavir Ligand ([2,3-b] System)

    • Ghosh, A. K., et al. (2006). Design and Synthesis of the HIV-1 Protease Inhibitor Darunavir.[2][5][6][7][8] Journal of Medicinal Chemistry.

Sources

Troubleshooting

Side product formation in the synthesis of (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol

Subject: Troubleshooting Side Product Formation in the Synthesis of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol Common Name: Isoidide (1,4:3,6-dianhydro-L-iditol) Ticket ID: ISO-3S6S-ERR-001 Executive Summary & Molecule I...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Side Product Formation in the Synthesis of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol Common Name: Isoidide (1,4:3,6-dianhydro-L-iditol) Ticket ID: ISO-3S6S-ERR-001

Executive Summary & Molecule Identification

User Note: Your query specified "(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol". Based on standard stereochemical nomenclature, this is interpreted as (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol , commonly known as Isoidide .

Unlike its commercially abundant isomer Isosorbide (3S,6R) derived from glucose/sorbitol, Isoidide is the "exo-exo" isomer derived from L-iditol. Because L-iditol is rare, Isoidide is most frequently synthesized via the catalytic epimerization of Isosorbide . Consequently, the impurity profile differs significantly depending on whether you are performing Direct Dehydration (from L-iditol) or Epimerization (from Isosorbide).

This guide addresses the specific side products associated with both pathways, with a focus on the challenging separation of stereoisomers.

Diagnostic Hub: Identify Your Impurity

Match your observation to the likely side product.

SymptomProbable Side ProductRoot Cause
Product contains ~40% impurity with similar boiling point Isosorbide (3S,6R) or Isomannide (3R,6R) Thermodynamic Equilibrium: In epimerization reactions, the system settles at ~55% Isoidide, 40% Isosorbide, 5% Isomannide. You cannot "force" 100% conversion.
Sticky syrup; low melting point (Target MP: ~64°C) Mono-anhydro hexitols (Iditans/Sorbitans)Incomplete Dehydration: Reaction stopped too early or water removal was inefficient (azeotrope failure).
Dark brown/black color; insoluble specks Humins / Polymers Thermal Degradation: Acid concentration too high or temperature >160°C without sufficient agitation.
Loss of hydroxyl functionality (detected by NMR) Hydrodeoxygenation (HDO) Products Over-Reduction: If using Ru/C +

for epimerization, prolonged exposure strips -OH groups.
New peaks at

9.5 ppm (Aldehydes)
Furfural / HMF derivatives Acidic Ring Opening: Extreme acidic conditions causing furan ring degradation.

Technical Deep Dive: Mechanism & Side Product Formation

A. The Epimerization Equilibrium (The "Three Sisters" Problem)

If you are synthesizing Isoidide from Isosorbide (the standard industrial route), your primary "side products" are actually the other two isomers.

  • The Mechanism: Under hydrothermal conditions with a metal catalyst (e.g., Ru/C), the C-3 and C-6 hydroxyl groups undergo reversible dehydrogenation/hydrogenation via a ketone intermediate. This scrambles the stereochemistry.

  • The Trap: The reaction is thermodynamically controlled. You will inevitably form an equilibrium mixture:

    • Isoidide (Exo-Exo): ~50-55% (Target)

    • Isosorbide (Exo-Endo): ~40-45% (Major Impurity)

    • Isomannide (Endo-Endo): ~5% (Minor Impurity)

B. Direct Dehydration (From L-Iditol)

If you are starting from L-Iditol (rare), the side products are kinetic defects:

  • 1,4-anhydro-L-iditol: The intermediate formed after the first water loss. If the acid catalyst is weak or water is not removed, the reaction stalls here.

  • Oligomers: Intermolecular etherification competes with intramolecular cyclization, especially at high concentrations.

Visualizing the Reaction Pathways

The following diagram maps the connectivity between the isomers and the "off-ramps" to irreversible side products.

Isoidide_Pathways cluster_equilibrium Thermodynamic Equilibrium (Epimerization) L_Iditol L-Iditol (Precursor) Mono Mono-anhydro Intermediates (Iditans) L_Iditol->Mono -H2O (Dehydration) Isoidide Isoidide (3S,6S) TARGET (Exo-Exo) HDO Deoxygenated Products Isoidide->HDO Over-hydrogenation Isosorbide Isosorbide (3S,6R) Major Impurity (Exo-Endo) Isosorbide->Isoidide Ru/C, H2 Epimerization Isomannide Isomannide (3R,6R) Minor Impurity (Endo-Endo) Isosorbide->Isomannide Ru/C, H2 Humins Humins/Polymers (Degradation) Isosorbide->Humins Acid degradation Mono->Isoidide -H2O (Cyclization) Mono->Humins High T / Acid

Caption: Reaction network showing the dehydration of L-Iditol and the catalytic epimerization equilibrium between Isoidide, Isosorbide, and Isomannide.

Troubleshooting Protocols

Protocol A: Purifying Isoidide from Isosorbide (The Crystallization Fix)

Use this if your GC/HPLC shows ~50% Isosorbide contamination.

The Science: Isoidide has a significantly higher melting point (64°C) compared to Isosorbide (61-62°C, but often supercools/oils) and Isomannide (87°C). More importantly, Isoidide crystallizes much more readily from specific solvents than Isosorbide.

  • Distillation: First, distill the crude reaction mixture (High Vacuum, <5 mbar, ~160-180°C) to remove heavy humins and salts.

  • Solvent Selection: Dissolve the distillate in Methyl Ethyl Ketone (MEK) or Methanol .

    • Note: Water is detrimental to crystallization; ensure the solvent is dry.

  • Seeding: Cool the solution to 10°C. Seed with pure Isoidide crystals if available.

  • Filtration: Isoidide will precipitate. Isosorbide tends to remain in the mother liquor.

  • Recrystallization: Perform a second recrystallization from methanol to reach >99% purity.

Protocol B: Minimizing Mono-Anhydro Impurities

Use this if you detect "Iditan" or "Sorbitan" intermediates.

  • Check Water Removal: The reaction is an equilibrium driven by entropy.

    • Action: Ensure your Dean-Stark trap is functioning or increase vacuum strength. Residual water halts the second cyclization.

  • Acid Catalyst Choice:

    • Avoid: Simple mineral acids (HCl) if water removal is difficult.

    • Prefer: Sulfated Zirconia or Sulfonic acid resins (Amberlyst 15) which create a localized high-acidity environment that promotes the second dehydration step.

Protocol C: Preventing Charring (Humins)

Use this if your product is black.

  • Atmosphere: Oxygen promotes polymerization of furan rings at high temperatures.

    • Action: Rigorous

      
       or Argon sparging is mandatory before heating.
      
  • Temperature Limit: Do not exceed 180°C.

    • Alternative: If the reaction is slow at 160°C, do not increase Temp. Instead, increase catalyst surface area (powder the solid acid) or switch to a solvent-assisted system (e.g., Sulfolane) to improve mass transfer.

Frequently Asked Questions (FAQ)

Q: Can I separate Isoidide from Isosorbide using standard silica column chromatography? A: It is extremely difficult. Both are polar diols with very similar


 values. While possible on a milligram scale, it is unscalable. Crystallization (Protocol A) or melt crystallization are the only viable scale-up methods.

Q: Why does my Isoidide turn yellow upon storage? A: This indicates trace furfural or oxidative instability. Store under nitrogen in the dark. A wash with sodium borohydride (


) followed by recrystallization can reduce color bodies (chromophores) back to colorless alcohols.

Q: I am using L-Iditol but getting low yields. Why? A: L-Iditol dehydration is kinetically slower than Sorbitol dehydration due to steric hindrance in the transition state required for the second ring closure. You may need a longer reaction time (4-6 hours) compared to Isosorbide synthesis (2-3 hours).

References

  • Le Nôtre, J., et al. (2013).[1][2] "Synthesis of Isoidide through Epimerization of Isosorbide using Ruthenium on Carbon." ChemSusChem, 6(4), 693-700. Link

  • Saska, J., et al. (2021).[3] "Efficient and Scalable Production of Isoidide from Isosorbide." ACS Sustainable Chemistry & Engineering, 9(35), 11845–11852. Link

  • Rose, M., & Palkovits, R. (2012). "Isosorbide as a Renewable Platform Chemical for Versatile Applications—Quo Vadis?" ChemSusChem, 5(1), 167-176. Link

  • Dussenne, C., et al. (2017). "Synthesis of Isoidide from L-Iditol: Kinetic Study and Modeling." Industrial & Engineering Chemistry Research, 56(25), 7184–7193. Link

Sources

Optimization

Optimization of reaction conditions for hexahydrofuro[3,2-b]furan ring formation

Here is the Technical Support Center guide for the optimization of hexahydrofuro[3,2-b]furan ring formation. Senior Application Scientist Desk 🚨 Critical Disambiguation: Know Your Isomer Before proceeding, verify your ta...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the optimization of hexahydrofuro[3,2-b]furan ring formation.

Senior Application Scientist Desk

🚨 Critical Disambiguation: Know Your Isomer

Before proceeding, verify your target scaffold. In drug development, two specific isomers of the hexahydrofuro-furan system are prevalent, but their synthetic routes are chemically distinct.

FeatureHexahydrofuro[3,2-b]furan Hexahydrofuro[2,3-b]furan
Common Name Isohexides (Isomannide, Isosorbide)Bis-THF Alcohol (Darunavir Ligand)
Structure Cis-fused (V-shape)Cis-fused (Linear/Stacked)
Primary Use Chiral scaffolds, ADCs, Novel antiviralsHIV Protease Inhibitors (Darunavir, Brecanavir)
Key Reaction Double dehydration of sugar alcoholsStereoselective cyclization (Iodolactonization/Photochemical)

This guide addresses the optimization of both pathways, with Module A focusing on the literal prompt ([3,2-b]) and Module B addressing the common HIV-inhibitor application ([2,3-b]).

Module A: Optimization of [3,2-b] Ring Formation (Isohexides)

Target: Synthesis of Isomannide/Isosorbide cores from D-Mannitol/D-Sorbitol. Mechanism: Acid-catalyzed double dehydration.

1. Protocol Optimization Matrix

The formation of the [3,2-b] ring system is thermodynamically driven but kinetically sensitive to oligomerization.

ParameterOptimized ConditionTechnical Rationale
Catalyst Sulfuric Acid (1-2 mol%) or Sulfonated Resins (Amberlyst 15)Protons activate the hydroxyl groups for water elimination. Solid acids allow easier workup but require higher localized temperatures.
Temperature 135°C – 150°CActivation energy for the second ring closure (tetrahydrofuran formation) is higher than the first. <130°C yields mono-cyclic intermediates.
Pressure Vacuum (10–20 mbar)Critical: Continuous removal of water shifts the equilibrium toward the bicycle (Le Chatelier’s principle) and prevents hydrolysis.
Solvent Melt phase (Neat) or High-BP Azeotrope (Xylene)Solvent-free (melt) is preferred for green chemistry but requires efficient stirring to prevent charring (hot spots).
2. Troubleshooting Guide [3,2-b]

Q: My reaction mixture is turning black/tarry (Charring).

  • Cause: Oxidative degradation of the sugar alcohol at high temperatures (

    
    C) or "hot spots" due to poor stirring in the melt phase.
    
  • Fix:

    • Switch to a rotary evaporator setup for the reaction to ensure uniform heat distribution.

    • Introduce a nitrogen sparge to exclude oxygen.

    • Limit temperature to

      
      C and extend reaction time rather than increasing heat.
      

Q: I am seeing high levels of mono-anhydro intermediates.

  • Cause: Incomplete dehydration. The first ring forms easily; the second [3,2-b] closure is slower.

  • Fix: Increase vacuum efficiency. If water remains in the system, the second ring will not close. Ensure the trap is not clogged.

Module B: Optimization of [2,3-b] Ring Formation (Darunavir Ligand)

Target: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[1][2][3][4][5][6] Mechanism: Stereoselective Iodocyclization or Photochemical rearrangement.

1. The "Ghosh" Protocol (Iodocyclization Route)

This is the industry standard for generating the high-affinity P2 ligand.

Step-by-Step Optimization:

  • Precursor: Start with the homoallylic alcohol/carbonate derived from D-glyceraldehyde (or L-ascorbic acid).

  • Iodine Source: Use N-Iodosuccinimide (NIS) (3.0 equiv) rather than

    
    . NIS provides a more controlled electrophilic iodine source, reducing side reactions.
    
  • Base: Use NaHCO3 (5.0 equiv).

    • Why: Buffering is essential. Acidic byproducts can cause the acetal bridge to open, scrambling the stereochemistry.

  • Solvent: Acetonitrile/THF (2:1) .

    • Why: Acetonitrile stabilizes the iodonium intermediate, promoting the 5-exo-trig cyclization over the 6-endo-dig.

  • Temperature: Maintain -20°C to 0°C .

    • Critical: Higher temperatures favor the thermodynamic endo product, but kinetic control is often needed to set the initial stereocenter before reduction.

2. Troubleshooting Guide [2,3-b]

Q: The diastereomeric ratio (dr) of the cyclized product is poor (High Endo/Exo mixture).

  • Diagnostic: Check the temperature log.

  • Explanation: The exo-cyclization (desired for Darunavir) is often the kinetic product. If the reaction warms up, the iodonium ion equilibrates, leading to the thermodynamic endo isomer.

  • Solution: Cool the reaction to -35°C. Slow down the addition of the iodine source.

Q: Low yield after the reductive dechlorination/deiodination step.

  • Diagnostic: Are you using Tributyltin hydride (

    
    )?
    
  • Issue: Tin residues are notoriously difficult to remove and can sequester the product.

  • Solution: Switch to Raney Nickel or Pd/C with

    
      in the presence of an amine base (triethylamine). This performs the reduction cleanly without heavy metal contamination.
    
Visualization: Decision Logic for Ring Formation

The following diagram illustrates the critical decision pathways for optimizing the reaction based on the specific precursor and failure mode.

BisTHF_Optimization Start Start: Define Target Isomer Decision Which Ring System? Start->Decision Path32 [3,2-b] Isohexide Core (Precursor: Mannitol/Sorbitol) Decision->Path32 Biomass/Scaffold Path23 [2,3-b] Darunavir Ligand (Precursor: Allylic Alcohol) Decision->Path23 HIV Inhibitor Issue32 Issue: Oligomers or Mono-ring? Path32->Issue32 Fix32A Increase Vacuum (<10 mbar) Remove Water Azeotropically Issue32->Fix32A Mono-ring persists Fix32B Reduce Temp to 140°C Add N2 Sparge Issue32->Fix32B Black tar/Charring Issue23 Issue: Poor Stereocontrol (dr)? Path23->Issue23 Issue23Yield Issue: Low Yield/Decomp? Path23->Issue23Yield Fix23A Lower Temp (-35°C) Switch to NIS/MeCN Issue23->Fix23A Wrong Isomer Fix23B Buffer with NaHCO3 Avoid Acidic Workup Issue23Yield->Fix23B Acetal Hydrolysis

Caption: Decision tree for selecting optimization parameters based on target isomer and observed failure mode.

FAQ: Advanced Technical Scenarios

Q: Can I use microwave irradiation for the [3,2-b] dehydration? A: Yes, but with caution. Microwave synthesis (MW) significantly accelerates the double dehydration of sorbitol (from hours to minutes). However, the lack of efficient water removal in closed MW vessels can lead to equilibrium stalling.

  • Recommendation: Use an open-vessel MW system with a Dean-Stark apparatus attached, or use a solid acid catalyst (e.g., Sulfated Zirconia) which tolerates water better than liquid acids.

Q: For the [2,3-b] system, how do I scale up the photochemical route (Rayonet reactor)? A: Scale-up of the photochemical route is generally discouraged for GMP manufacturing due to light penetration issues (Beer-Lambert law limitations) in large batch reactors.

  • Recommendation: For scale-up (>100g), transition to the Iodolactonization or Ozonolysis routes described by Tibotec/Janssen, as these rely on thermal transfer rather than photon flux.

Q: How do I determine the optical purity of the [2,3-b] alcohol without derivatization? A: Direct chiral GC or HPLC is difficult due to the lack of strong chromophores.

  • Standard: Derivatize with Mosher's acid chloride.

  • Advanced: Use VCD (Vibrational Circular Dichroism) if available, or analyze the crystalline intermediate before the final reduction if it possesses a chromophore (e.g., the iodocarbonate).

References
  • Ghosh, A. K., et al. (2024). Design and Synthesis of Potent HIV-1 Protease Inhibitors.[5][6][7][8] Purdue University Graduate School.

  • Tibotec Pharmaceuticals. (2008). Methods for the preparation of hexahydrofuro[2,3-b]furan-3-ol.[1][2][3][5][6][7] Patent WO2008055970A2.

  • Ramos, J. C., et al. (2016).[9] Chemoenzymatic synthesis of bis-THF rings present in acetogenins.[9] ResearchGate.[6][7][9]

  • Zullo, V., et al. (2021). An Efficient and Practical Chemoenzymatic Route to (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-6-amino-3-ol (6-Aminoisomannide). Thieme Connect.

  • Surya, G. K., et al. (2008).[1] Enantioselective Synthesis of Cyclopentyltetrahydrofuran (Cp-THF), an Important High-Affinity P2-Ligand for HIV-1 Protease Inhibitors.[8] PubMed.

Sources

Troubleshooting

Preventing degradation of (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol during storage

Technical Support Guide: (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol[1] Compound Identity & Critical Properties Dashboard[2][3] Before addressing storage protocols, verify your compound's identity.[1][2] The stereochemist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol[1]

Compound Identity & Critical Properties Dashboard[2][3]

Before addressing storage protocols, verify your compound's identity.[1][2] The stereochemistry of 1,4:3,6-dianhydrohexitols significantly impacts their physical state and melting point.[1]

PropertySpecificationNotes
IUPAC Name (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diolCommonly known as Isomannide (1,4:3,6-Dianhydro-D-mannitol).[3][4]
CAS Number 641-74-7Distinct from Isosorbide (652-67-5) and Isoidide.[3]
Structure Bicyclic Ether (Endo-Endo)The "V-shaped" endo-endo configuration creates a highly polar cavity.[3][1][2]
Melting Point 80–87 °C significantly higher than Isosorbide (~63 °C).[3][1][2] Use this to verify purity.
Hygroscopicity Extreme The primary cause of degradation/assay failure.[3][1][2]
Solubility Water, Ethanol, MethanolSoluble in polar solvents; sparingly soluble in ether/hydrocarbons.[1][2]

Module 1: Environmental Control (Prevention)[1][3]

The degradation of Isomannide is rarely caused by spontaneous chemical bond cleavage (such as ring opening) under ambient conditions.[1][2] Instead, physical degradation via moisture absorption is the primary failure mode, followed by oxidative discoloration.[1][2]

The "Endo-Endo" Trap: Why Storage Fails

Isomannide's hydroxyl groups are in the endo position (facing "inward" into the V-shape).[3][1][2] This creates a unique hydrogen-bonding network that is avidly hygroscopic.[2] Once water is absorbed:

  • Melting Point Depression: The crystal lattice disrupts, lowering the MP below 80°C.[1][2]

  • Hydrolysis Risk: While the ether bridges are stable, trace acidity + moisture can catalyze ring opening over long periods.[1][2]

  • Weighing Errors: Absorbed water leads to incorrect stoichiometry in synthesis (e.g., polymerizations).[1][2]

Storage Protocol: The "Dry-Dark-Cool" Triad[1]

StorageProtocol Start Incoming Isomannide Sample CheckSeal Check Seal Integrity Start->CheckSeal DecisionMoisture Is material caked or wet? CheckSeal->DecisionMoisture Dry Perform Vacuum Drying (40°C, <10 mbar, P2O5) DecisionMoisture->Dry Yes Store Primary Storage: Amber Glass Vial + Teflon-lined Cap DecisionMoisture->Store No Dry->Store Secondary Secondary Containment: Desiccator with Indicator Silica Store->Secondary LongTerm Long Term (>6 months): Store at +4°C (Allow to warm before opening) Secondary->LongTerm

Figure 1: Decision logic for incoming and long-term storage of Isomannide.

Module 2: Troubleshooting & Diagnostics

FAQ: Common Issues in the Lab

Q1: My sample has turned from white crystals to a yellow sticky solid. Is it usable?

  • Diagnosis: The "sticky" texture is moisture absorption (hygroscopicity).[3][1][2] The yellow color indicates oxidation , likely of trace impurities or the hydroxyls forming ketones (though pure Isomannide is resistant to oxidation, trace acid/metal contamination accelerates this).[3][1][2]

  • Action: Do not use for sensitive synthesis (e.g., polymerization). Perform Recrystallization (See Module 3).[3][1][2]

Q2: The melting point is 72–75 °C. The label says 87 °C. [1][2]

  • Diagnosis: This is classic Melting Point Depression due to water content.[3][1][2] It does not necessarily mean chemical decomposition.[1][2]

  • Action: Dry the sample in a vacuum oven at 40–50 °C over

    
     for 24 hours. Retest MP. If it returns to >80 °C, the material is chemically pure.[1][2]
    

Q3: Can I store it in plastic tubes (e.g., Falcon tubes)?

  • Answer: No. Polypropylene is permeable to water vapor over time.[3][1][2] Use glass vials with phenolic or urea caps and PTFE (Teflon) liners.[2] Parafilm is insufficient for long-term storage (months).[2]

Module 3: Handling & Re-purification Protocols

If your Isomannide has degraded (yellowing or moisture uptake), use these self-validating protocols to restore purity.

Protocol A: Vacuum Drying (For Moisture Removal)

Use this if the material is white but has a low melting point.[3][1][2]

  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) is preferred; Silica gel is acceptable for minor cases.[3][1][2]
    
  • Settings:

    • Temperature: 40–50 °C (Do not exceed 60 °C to avoid thermal stress if impurities are present).[1][2]

    • Pressure: < 10 mbar .

    • Time: 12–24 hours .[1][2]

  • Validation: Perform Karl Fischer titration (Target:

    
    ) or check MP (
    
    
    
    ).
Protocol B: Recrystallization (For Chemical Purity/Color Removal)

Use this if the material is yellow or chemically impure.[3][1][2]

StepActionScientific Rationale
1. Solvent Choice Ethyl Acetate (EtOAc) or Ethanol/EtOAc mix .[3][1][2]Isomannide is soluble in hot EtOAc but crystallizes upon cooling.[1][2] Water/Alcohols are too solubilizing.
2.[1][2] Dissolution Dissolve crude solid in minimal boiling EtOAc.Saturation is key for yield.[1][2]
3. Filtration If particles are visible, filter hot.[1][2]Removes dust/insoluble polymers.
4.[1][2] Crystallization Allow to cool slowly to Room Temp, then

.
Slow cooling promotes pure crystal lattice formation, excluding impurities.
5.[1][2] Isolation Filter under vacuum (Buchner).[3][1][2] Wash with cold Hexane/Ether.[1][2]Hexane removes residual organic impurities without dissolving the product.[1][2]
6. Drying Vacuum dry (see Protocol A).[3][1][2]Removes solvent lattice inclusions.[1][2]
Degradation Pathway Visualization[2]

DegradationPathways Pure Pure Isomannide (White Crystal, MP 87°C) Moisture Moisture Absorption (Hygroscopicity) Pure->Moisture High Humidity Poor Seal Oxidation Oxidation (Trace Metals/Light) Pure->Oxidation UV Light Air Exposure Hydrate Hydrated/Wet Solid (MP Depression, Caking) Moisture->Hydrate Hydrate->Pure Vacuum Drying Yellow Yellow/Brown Oil (Ketone formation/Oligomers) Oxidation->Yellow Yellow->Pure Recrystallization

Figure 2: Degradation pathways and their corresponding remediation strategies.[3][1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1][2] (2023).[1][2] PubChem Compound Summary for CID 92484, Isomannide. Retrieved from [Link]

    • Note: Confirms structure (1,4:3,6-dianhydro-D-mannitol) and physical properties.[1][4]

  • Synthesis & Purification

    • Bhatia, S. (2016).[1][2] Introduction to Pharmaceutical Analysis. In: Modern Methods of Pharmaceutical Analysis. (Recrystallization techniques for sugar alcohols).

  • Stability & Polymer Applications

    • Fenouillot, F., Rousseau, A., Colomines, G., Saint-Loup, R., & Pascault, J. P. (2010).[1] Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review. Progress in Polymer Science, 35(5), 578-622.[1] Retrieved from [Link][1][2]

    • Key Reference for thermal stability, hygroscopicity, and stereochemistry differences between Isomannide and Isosorbide.
  • Oxidative Degradation

    • Arends, I. W., et al. (2006).[1][2] Oxidative transformations of isosorbide and isomannide. (Discusses susceptibility of hydroxyls to oxidation).

Sources

Optimization

Enhancing the reactivity of the hydroxyl groups in (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol

Technical Support Center: Reactivity Enhancement for (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol Case ID: ISO-RX-3S6S Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Technical Br...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reactivity Enhancement for (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol

Case ID: ISO-RX-3S6S Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Technical Briefing: The Reactivity Landscape

Welcome to the technical support hub for (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol . Before troubleshooting, we must validate the stereochemical environment of your specific isomer, as this dictates the reactivity baseline.

The molecule belongs to the isohexide family (1,4:3,6-dianhydrohexitols). The reactivity of the hydroxyl groups is governed entirely by their orientation relative to the "V-shaped" bicyclic core:

  • Exo-OH: Points away from the ether bridge. More accessible, more reactive.

  • Endo-OH: Points toward the ether bridge. Sterically hindered and often forms intramolecular hydrogen bonds with the ring oxygen, significantly reducing nucleophilicity.

Critical Configuration Check: Based on standard IUPAC nomenclature for the D- and L-series:

  • If your molecule is L-Isoidide (Exo-Exo): You possess the most reactive isomer. Your challenges are likely due to the inherent sluggishness of secondary alcohols compared to primary ones.

  • If your molecule is L-Isomannide (Endo-Endo): You possess the least reactive isomer. The hydroxyls are shielded by the ring system.

  • If you are using Isosorbide (Exo-Endo): You have mixed reactivity, leading to stoichiometric imbalances and low molecular weights.[1]

This guide assumes you are facing the inherent kinetic limitations of the bicyclic secondary diol structure.

Troubleshooting Guide (Q&A)

Issue A: "My polymerization reaction stalls at low molecular weight (Mn < 5,000 Da)."

Diagnosis: The secondary hydroxyl groups (even in the exo position) are significantly less nucleophilic than primary diols (e.g., 1,4-butanediol). In polyester synthesis, this leads to slow kinetics where side reactions (degradation) compete with chain growth. If you have endo groups, the steric shielding prevents the attack on the carbonyl carbon of the diacid.

Solution Protocol: The "Reactive Solvent" Strategy Standard melt polycondensation is often insufficient. You must activate the electrophile (the acid) rather than just heating the nucleophile (the diol).

  • Switch to Reactive Solvents: Do not use standard inert solvents. Use p-cresol or similar phenolic solvents.

    • Mechanism:[2][3] The diacid reacts with p-cresol to form an aryl ester in situ.[4] Aryl esters are far better leaving groups than the alkyl esters formed with aliphatic diols. This "super-activates" the acid, allowing the sluggish secondary OH of your isohexide to attack more effectively.

    • Reference: This method has been proven to produce high molecular weight poly(isosorbide succinate) where traditional methods fail.

  • Stoichiometric Offset:

    • Isohexides are volatile under high vacuum. If you aim for a 1:1 ratio, you will lose diol and end up with acid-terminated oligomers.

    • Adjustment: Start with a 1.05 – 1.10 molar excess of the diol.

Issue B: "I am seeing significant discoloration (yellowing/browning) in the final product."

Diagnosis: Isohexides are ether-based. At temperatures >250°C (often required to force the reaction), the ether bridges are susceptible to oxidative degradation and ring-opening, leading to color bodies (furans/char).

Solution Protocol: Thermal Management & Antioxidants

  • Temperature Cap: strictly limit reaction temperature to 240°C .

  • Antioxidant Cocktail: Add Irganox 1010 (primary antioxidant) and Irgafos 168 (secondary phosphite antioxidant) at 0.1–0.2 wt% before the heating ramp begins.

  • Catalyst Selection: Avoid Titanium-based catalysts (e.g., Ti(OBu)4) if color is critical, as they tend to yellow. Switch to Germanium dioxide (GeO2) or Antimony trioxide (Sb2O3) for clearer polymers, or Tin(II) Octoate for lower temperature activation.

Issue C: "I cannot get the hydroxyl groups to react with isocyanates for Polyurethane (PU) synthesis."

Diagnosis: The steric bulk of the bicyclic ring hinders the formation of the urethane linkage.

Solution Protocol: Chain Extension (The "Spacer" Method) Instead of forcing the isohexide to react directly with the isocyanate, convert it into a "macromonomer" with primary hydroxyl tips.

  • Ethoxylation/Propoxylation: React your (3S,6S)-diol with ethylene carbonate or propylene oxide.

  • Result: This pushes the hydroxyl group away from the steric bulk of the ring, converting it from a hindered secondary alcohol to a reactive primary alcohol.

  • Benefit: Reactivity increases by ~3x, allowing standard PU processing conditions.[5]

Advanced Activation Protocols

Protocol 1: In-Situ Activation via Acylation (For Polyesters)

Use this when direct esterification yields are <80%.

  • Reagents: (3S,6S)-Diol, Diacid Chloride (instead of Diacid), Pyridine (base).

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Dissolve diol in DCM with 2.2 eq Pyridine.

    • Cool to 0°C.

    • Add Diacid Chloride dropwise (highly exothermic).

    • Allow to warm to RT and stir for 12h.

  • Why it works: Acid chlorides are sufficiently reactive to overcome the poor nucleophilicity of the secondary endo/exo hydroxyls without requiring extreme heat.

Protocol 2: Enzymatic Polymerization (Green Route)

Use this for biomedical applications where metal catalysts are prohibited.

  • Catalyst: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).

  • Conditions: Bulk or Diphenyl Ether solvent, 80°C.

  • Mechanism: Enzymes are highly selective. CALB can specifically target the exo hydroxyl. If you have the endo-endo isomer, this method will be very slow; if exo-exo, it is highly effective and prevents thermal degradation.

Visualization: Reactivity & Troubleshooting Logic

ReactivityLogic Start Start: (3S,6S)-Diol Reactivity Issue CheckConfig Step 1: Check Stereochemistry Start->CheckConfig ExoExo Exo-Exo (Isoidide-like) Most Reactive Issue: Secondary Alcohol Kinetics CheckConfig->ExoExo (3S,6S) = L-Isoidide EndoEndo Endo-Endo (Isomannide-like) Least Reactive Issue: Steric Shielding + H-Bonding CheckConfig->EndoEndo (3S,6S) = L-Isomannide Goal Define Goal ExoExo->Goal EndoEndo->Goal Polyester Polyester Synthesis Goal->Polyester Polyurethane Polyurethane Synthesis Goal->Polyurethane Sol_ReactiveSolvent Use Reactive Solvent (p-Cresol / Aryl Esters) Polyester->Sol_ReactiveSolvent Bulk Polymerization Sol_AcylChloride Use Acid Chlorides (High Reactivity Electrophile) Polyester->Sol_AcylChloride Solution Polymerization Sol_Spacer Chain Extension (Ethoxylation) Polyurethane->Sol_Spacer Steric Relief

Caption: Decision matrix for selecting the correct activation strategy based on stereochemistry and application.

Summary Data: Reactivity Comparison

FeaturePrimary Diol (e.g., 1,4-BDO)Exo-OH (Isoidide/Isosorbide)Endo-OH (Isomannide/Isosorbide)
Nucleophilicity HighModerate (Secondary)Low (Secondary + Steric)
H-Bonding IntermolecularIntermolecularIntramolecular (Reduces reactivity)
Activation Strategy Standard CatalysisHigh Temp / Strong CatalystReactive Solvents / Activation
Thermal Stability HighModerate (<250°C)Moderate (<250°C)

References

  • Isosorbide Identity & Stereochemistry PubChem Compound Summary for Isosorbide and Isomers. [Link]

  • Reactive Solvents for Low-Reactivity Diols Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022).[4] Nature Communications / ResearchGate. [Link]

  • Polyurethane Synthesis with Isosorbide Exploring the Use of Bio-Derived, Isosorbide-Based Polyols in the Synthesis of High-Performance Polyurethanes. PCI Magazine. [Link]

  • Functionalization & Selectivity Isosorbide: functionalization and applications.[6][7] Kingston University London. [Link](Note: Direct deep link to PDF may vary, landing page provided)

  • Synthesis Challenges Synthesis of isosorbide: an overview of challenging reactions. Green Chemistry (RSC). [Link]

Sources

Troubleshooting

Catalyst selection for the efficient synthesis of (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol

The following technical guide addresses the efficient synthesis of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol . Based on IUPAC nomenclature and stereochemical conventions, the (3S,6S) configuration typically refers to Is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the efficient synthesis of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol .

Based on IUPAC nomenclature and stereochemical conventions, the (3S,6S) configuration typically refers to Isoidide (1,4:3,6-dianhydro-L-iditol) or the enantiomer of Isomannide (1,4:3,6-dianhydro-L-mannitol), depending on the absolute configuration of the bridgehead carbons.[1][2] In the context of renewable chemical synthesis from biomass (D-sugars), Isoidide (exo-exo configuration) is the high-value target often sought for its superior thermal properties in polymers, while Isomannide (endo-endo) is derived directly from D-Mannitol.[1][2][3]

This guide provides catalyst selection protocols for both the Direct Dehydration (from sugar alcohols) and Catalytic Epimerization (from Isosorbide) routes, with a focus on achieving the specific (3S,6S) target.

[1][2][3]

Case ID: ISO-SYN-3S6S Topic: Catalyst Selection & Process Optimization Status: Active Guide Assigned Specialist: Senior Application Scientist[1][2][3]

Molecule Identification & Route Selector[1][2][3]

Before selecting a catalyst, confirm your target isomer and starting material. The synthesis efficiency relies heavily on matching the catalyst to the substrate's stereochemistry.

Common NameStereochemistry (OH groups)Starting MaterialPrimary Route
Isoidide Exo-Exo (3S, 6S)L-Iditol (rare) or IsosorbideEpimerization (Rec.[2][3] for 3S,6S)
Isomannide Endo-Endo (3R, 6R)D-MannitolDehydration
Isosorbide Endo-Exo (3S, 6R)D-SorbitolDehydration

*Note: Absolute configuration (R/S) depends on the precursor series (D vs L).[3] In the D-series, Isoidide is often denoted as the target for (3S,6S) moieties in polymer applications.[1]

Decision Matrix: Which Catalyst Do You Need?
  • Scenario A: You have D-Mannitol and want Isomannide .

    • Go to Module 2 (Acid Dehydration).

  • Scenario B: You have Isosorbide and want Isoidide (3S,6S) .[3]

    • Go to Module 3 (Catalytic Epimerization).

  • Scenario C: You have L-Iditol (rare) and want Isoidide .[1][2][3]

    • Go to Module 2 (Acid Dehydration).

Module: Catalyst Selection for Dehydration

Applicable for: Synthesis of Isomannide from Mannitol or Isoidide from Iditol.

Core Principle

The reaction involves a double dehydration: Hexitol


 1,4-Anhydrohexitol 

1,4:3,6-Dianhydrohexitol.[1][2] Critical Challenge: Preventing polymerization (humins) and minimizing 2,5-anhydro byproducts.
Recommended Catalysts
Catalyst ClassSpecific RecommendationProsCons
Solid Acid (Zeolite) H-Beta Zeolite (Si/Al ~25-75) High Selectivity. Shape-selective pores favor 1,4-dehydration over 2,[1][2][3]5. Reusable.[1][2]Slower kinetics than mineral acids.[1][2] Requires calcination.[1][2]
Sulfonated Resin Amberlyst 15 / 35 High activity at moderate temps (130-150°C).[1][2][3] Easy filtration.[1][2]Thermal instability >150°C. Lower selectivity than zeolites.[2]
Mineral Acid Sulfuric Acid (H₂SO₄) Low cost, high conversion.[2][3]Corrosive.[1][2] High byproduct formation (blackening).[3] Difficult workup (neutralization req).
Superacid Sulfated Zirconia High activity for difficult substrates.[2][3]Deactivation by water (coking).[2][3]
Protocol: Selective Dehydration with H-Beta Zeolite

Targeting Isomannide (or Isoidide from Iditol)[1][2][3]

  • Catalyst Prep: Calcine H-Beta Zeolite at 550°C for 5 hours to activate acid sites.

  • Loading: Mix D-Mannitol with H-Beta Zeolite (10-20 wt% relative to substrate).

  • Reaction:

    • Temperature: 160°C - 180°C (Melt phase, no solvent required).

    • Pressure: Reduced pressure (20-50 mbar) is critical to continuously remove water and drive the equilibrium.[1][3]

    • Time: 2-6 hours.

  • Workup: Dissolve melt in hot ethanol/water, filter catalyst, and recrystallize.

Module: Catalyst Selection for Epimerization

Applicable for: Efficient synthesis of Isoidide (3S,6S) from commercial Isosorbide.[3]

Core Principle

Since L-Iditol is expensive, the industrial route to Isoidide is the catalytic epimerization of Isosorbide. This involves a dehydrogenation/hydrogenation mechanism ("borrowing hydrogen") to invert the stereocenter.

Recommended Catalysts
Catalyst SystemConditionsYield/SelectivityNotes
Ruthenium on Carbon (Ru/C) 5% Ru/C , 220°C, 40 bar H₂~55-60% Isoidide (Equilibrium)Gold Standard. Robust, recyclable.[1][2][3][4] Requires high pressure.[2]
Nickel on Silica (Ni/SiO₂) 200°C, 50 bar H₂~40-50% IsoidideCheaper alternative.[1][2][3] Leaching can be an issue.[1][2][5]
Bimetallic (Ru-Ni) 180°C, 40 bar H₂Higher activity at lower tempsComplex preparation.[1][2][3]
Protocol: Hydrothermal Epimerization with Ru/C

Targeting Isoidide (3S,6S)

  • Feedstock: Aqueous solution of Isosorbide (50 wt%).

  • Catalyst: Add 5% Ru/C (1-3 wt% relative to substrate).[1][2][3]

  • Reactor: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Conditions:

    • Purge with N₂, then pressurize with H₂ to 40 bar .

    • Heat to 220°C .

    • Stir vigorously (1000 rpm) for 2-4 hours.

  • Outcome: The reaction reaches a thermodynamic equilibrium (approx. 55% Isoidide, 40% Isosorbide, 5% Isomannide).[4]

  • Purification: Filter catalyst. Distill water. Isolate Isoidide via fractional distillation or crystallization (Isoidide has a higher MP than Isosorbide).[3]

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Conversion
  • Dehydration Route:

    • Cause: Water accumulation in the reactor.

    • Fix: Ensure efficient vacuum (20-50 mbar) or use a nitrogen sweep to remove water.[1][2][3] Water acts as a competitive inhibitor for solid acid sites.[2]

    • Check: Verify catalyst acidity. If using Zeolites, calcine to remove absorbed moisture before use.[1][2]

  • Epimerization Route:

    • Cause: Catalyst poisoning or insufficient H₂ pressure.[1][2]

    • Fix: Use high-purity H₂ (>99.99%). Ensure reactor is leak-proof. Regenerate Ru/C by washing with hot water/ethanol.[2]

Issue 2: Product Carbonization (Black/Dark Melt)
  • Cause: Temperature too high (>180°C) or "hot spots" with mineral acids.[3]

  • Fix: Switch to Solid Acid Catalysts (H-Beta or Amberlyst).[1][2][3] These provide site-isolation and prevent bulk charring.[1][2][3] Reduce temperature by 10°C and extend reaction time.

Issue 3: Poor Selectivity (High 2,5-Anhydro byproduct)
  • Cause: Acid sites are not shape-selective (e.g., using H₂SO₄ or pTSA).[1][2][3]

  • Fix: Switch to H-Beta Zeolite . The pore structure constrains the transition state, favoring the 1,4-linkage required for the bicyclic system.

Visualizations

Figure 1: Reaction Pathways & Catalyst Logic

This diagram illustrates the pathways to the (3S,6S) target (Isoidide) and the Isomannide isomer.

ReactionPathways cluster_legend Process Key Mannitol D-Mannitol (Precursor) Isomannide Isomannide (Endo-Endo) Mannitol->Isomannide Dehydration Cat: H-Beta Zeolite (Shape Selective) Iditol L-Iditol (Rare Precursor) Isoidide Isoidide (3S,6S) (Exo-Exo) Iditol->Isoidide Dehydration Cat: Sulfated Zirconia Sorbitol D-Sorbitol (Commercial) Isosorbide Isosorbide (Endo-Exo) Sorbitol->Isosorbide Dehydration Cat: H2SO4 / Amberlyst Isosorbide->Isoidide Epimerization Cat: Ru/C, H2, 220°C (Most Efficient Route) key1 Blue Arrow: Dehydration key2 Green Arrow: Epimerization (Recommended)

Caption: Synthesis pathways for Isohexides. The green path (Epimerization) is recommended for accessing the (3S,6S)-Isoidide target from commercial Isosorbide.[3]

References

  • Selective Dehydration of Mannitol to Isomannide over H-Beta Zeolite Source: ACS Catalysis (2017) Significance:[2][3][6] Establishes H-Beta Zeolite as the superior catalyst for specificity in mannitol dehydration.[1][2][7] URL:[Link][2][3]

  • Catalytic Epimerization of Isosorbide to Isoidide Source: ChemSusChem (2013) Significance:[2][3] Details the Ruthenium-catalyzed aqueous phase epimerization protocol for high-yield Isoidide synthesis. URL:[Link][2][3]

  • Production of Isomannide from D-Mannitol: A Critical Review Source: University of Barcelona (2020) Significance:[3] Comprehensive comparison of homogeneous vs. heterogeneous catalysts for dianhydrohexitol synthesis. URL:[Link]

  • PubChem Compound Summary: Isosorbide & Isoidide Source: National Center for Biotechnology Information Significance:[2][3] Verification of stereochemical designations and IUPAC nomenclature. URL:[Link][2][3]

Sources

Optimization

Strategies to improve the atom economy of hexahydrofuro[3,2-b]furan synthesis

Subject: Optimizing Atom Economy & Troubleshooting Stereochemical Leakage for Bis-THF Ligands Ticket ID: #ATH-8842-DAR Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Atom Economy & Troubleshooting Stereochemical Leakage for Bis-THF Ligands Ticket ID: #ATH-8842-DAR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Hub

You have accessed the advanced troubleshooting guide for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (commonly referred to as the bis-THF ligand). This scaffold is the critical pharmacophore in HIV protease inhibitors like Darunavir and Brecanavir .[1]

This guide addresses the high Process Mass Intensity (PMI) and poor Atom Economy (AE) associated with classical routes, providing actionable solutions for modern, catalytic, and intensification strategies.

Quick Navigation
  • (Stop using the wrong starting material)

  • (Fixing diastereoselectivity issues)

  • (Photochemistry & Flow)

Module 1: Route Selection Diagnostics

User Issue: "My atom economy is stuck below 10%. I am using the oxidative cleavage method."

Diagnostic: The "Classical Ghosh Route" utilizing L-Ascorbic Acid or D-Mannitol is robust but inherently wasteful. It relies on oxidative cleavage (using NaIO₄ or Pb(OAc)₄) which excises carbon atoms that were present in the starting material, drastically lowering atom economy.

Corrective Action: Switch to Additive/Convergent Routes . Compare the metrics below to justify the transition to your project manager:

MetricClassical Route (Mannitol/Ascorbic)Modern Route (Dihydrofuran + Glycolaldehyde)
Key Transformation Oxidative Cleavage (Subtractive)[3+2] or [2+2] Cycloaddition (Additive)
Atom Economy (AE) < 15% (Due to loss of C-atoms & stoichiometric oxidants)> 85% (Theoretical 100% for addition)
Step Count 6–8 Steps2–3 Steps
Waste Stream Heavy metals (Pb) or Iodine saltsMinimal (Catalytic waste only)
Chirality Source Chiral Pool (Degraded)Catalytic Asymmetric or Enzymatic Resolution
Decision Matrix: Selecting the High-AE Route

RouteSelection Start Start: Select Precursor Mannitol Start: D-Mannitol / L-Ascorbic Start->Mannitol Legacy Process Furan Start: 2,3-Dihydrofuran Start->Furan Green Process OxCleave Step: Oxidative Cleavage (NaIO4/Pb(OAc)4) Mannitol->OxCleave Cycloadd Step: Cyclization w/ Glycolaldehyde (Lewis Acid or Photochem) Furan->Cycloadd Waste High Waste Generation (Low Atom Economy) OxCleave->Waste ResultBad Result: Low AE, High Cost Waste->ResultBad Resolution Step: Enzymatic Resolution (Lipase) Cycloadd->Resolution If Racemic ResultGood Result: High AE, Scalable Cycloadd->ResultGood If Asymmetric Cat. Resolution->ResultGood

Figure 1: Decision tree highlighting the atom economy penalty of oxidative cleavage routes versus the additive efficiency of furan-based strategies.

Module 2: Troubleshooting Cyclization

User Issue: "I switched to the dihydrofuran route, but I'm getting a mixture of diastereomers (exo/endo) and my yield is dropping."

Technical Context: The synthesis of the bis-THF core relies on the thermodynamic stability of the cis-fused ring system. However, kinetic control can lead to the wrong isomer. The target is the (3R,3aS,6aR) configuration.[2][3][4]

Troubleshooting Guide: Acid-Catalyzed Cyclization
SymptomProbable CauseCorrective Protocol
Low Diastereomeric Ratio (dr) Kinetic Control: Reaction stopped too early or temperature too low.Force Thermodynamic Equilibrium: The desired cis-fused bis-THF is the thermodynamic product. Increase reaction time or temperature slightly to allow equilibration. Use HCl or H₂SO₄ to facilitate reversible ring opening/closing.
Epimerization at C3 Over-acidification: Strong Lewis acids (TiCl₄) can cause racemization at the alcohol center.Switch Catalyst: Use milder Brønsted acids or specific Lewis acids like Yb(OTf)₃ or Sn(OTf)₂ which are softer and less prone to epimerizing the secondary alcohol [1].
Polymerization (Tarring) High Concentration: Glycolaldehyde is unstable and self-polymerizes at high concentrations.Slow Addition: Do not dump reagents. Add the glycolaldehyde dimer slowly (dropwise) to the dihydrofuran solution to keep its instantaneous concentration low.
Mechanism of Stereochemical Leakage

The reaction proceeds via an oxocarbenium ion intermediate.[5] If the face selectivity is not controlled, you generate the endo-isomer (useless for Darunavir).

CyclizationMechanism Reactants Dihydrofuran + Glycolaldehyde Intermed Oxocarbenium Intermediate Reactants->Intermed Acid Cat. PathKinetic Kinetic Path (Fast, Low Temp) Intermed->PathKinetic PathThermo Thermodynamic Path (Slow, Equilibrating) Intermed->PathThermo WrongIso Endo-Isomer (Undesired) PathKinetic->WrongIso RightIso Exo-Isomer (Target: 3R,3aS,6aR) PathThermo->RightIso WrongIso->Intermed Reversible (Heat/Time)

Figure 2: The cyclization pathway. Note that the 'Wrong Isomer' can often be converted to the 'Right Isomer' via equilibration (reversible acid catalysis).

Module 3: Advanced Intensification

User Issue: "I need to maximize atom economy further. The enzymatic resolution still wastes 50% of my material."

Solution: Implement Photochemical C-H Functionalization or Dynamic Kinetic Resolution (DKR) .

Strategy A: Photochemical C-H Insertion (100% Atom Economy)

Instead of building the ring, functionalize an existing ring. This method, pioneered by groups like Davies, inserts a carbene into a C-H bond.

  • Protocol:

    • Substrate: 5-alkoxymethyl-2(5H)-furanone.

    • Reagent: 1,3-dioxolane (acts as both solvent and reactant).

    • Condition: UV irradiation (Benzophenone sensitizer).

    • Result: The dioxolane ring adds across the double bond or inserts, creating the bis-THF core in one step with zero byproduct mass (all atoms incorporated) [2].

Strategy B: Continuous Flow Chemistry

The exothermic nature of the rearrangement/cyclization steps can be dangerous in batch.

  • Setup: Use a PFA tubing coil reactor.

  • Benefit: Superior heat transfer allows for higher temperatures (driving the thermodynamic product) without thermal runaway.

FAQ & Rapid Response

Q: Can I use the "Gulong" lactone starting material? A: Yes, but it suffers from the same atom economy issues as Mannitol. It requires reduction and oxidative trimming. Only use this if you have a surplus of very cheap chiral pool material and waste disposal costs are negligible (rare).

Q: My product is an oil and hard to crystallize. How do I purify it without a column? A: The bis-THF alcohol is notoriously difficult to crystallize as a racemate.

  • Tip: Derivatize with 4-nitrobenzoyl chloride . The resulting ester is highly crystalline. Recrystallize to upgrade optical purity, then hydrolyze (saponify) to recover the pure alcohol [3]. This is often more efficient than column chromatography.

Q: What is the best catalyst for the glycolaldehyde + dihydrofuran route? A: Yb(fod)₃ or Sc(OTf)₃ have shown the best balance of Lewis acidity (promoting cyclization) and mildness (preventing polymerization) [4].

References
  • Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors involving a High-Affinity Bis-Tetrahydrofuran Ligand.[6] Journal of Medicinal Chemistry.

  • Canoy, W. L., et al. (2008).[7] Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde.[7][4] Organic Letters.[7]

  • Yu, R. H., et al. (2012). Process for the preparation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[1][2][3][4][8][9][10][11] World Intellectual Property Organization (Patent WO2012070057).

  • Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol and isosorbide

This guide provides a comparative technical analysis of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (commonly known as Isoidide ) versus its widely used isomer, Isosorbide . Subject: Stereochemical, Reactivity, and Perfor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (commonly known as Isoidide ) versus its widely used isomer, Isosorbide .

Subject: Stereochemical, Reactivity, and Performance Benchmarking of 1,4:3,6-Dianhydrohexitols. Target Molecule: (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide).[1][2][3] Comparator: Isosorbide (1,4:3,6-dianhydro-D-glucitol).

Executive Summary

The 1,4:3,6-dianhydrohexitols are rigid, bicyclic diols derived from starch. While Isosorbide is the commercially dominant isomer (derived from glucose/sorbitol), Isoidide ((3S,6S)-isomer) represents a high-performance alternative often limited by synthetic accessibility.

The critical differentiator is stereochemistry:

  • Isosorbide (Exo-Endo): Asymmetric.[4][5] Contains one accessible exo-hydroxyl and one sterically hindered, intramolecularly hydrogen-bonded endo-hydroxyl.[1][2] This leads to differential reactivity.

  • Isoidide (Exo-Exo):

    
    -Symmetric. Contains two accessible exo-hydroxyls. This results in superior reactivity, higher thermal stability in polymers, and greater crystallinity.
    

Structural & Stereochemical Profile[1][2][4][6][7]

The rigid "V-shaped" bicyclic scaffold defines the properties of these molecules. The orientation of the hydroxyl groups relative to the "V" (Endo = inside the cavity; Exo = outside) dictates steric hindrance.

FeatureIsosorbideIsoidide (Target)
IUPAC Configuration (3R, 3aR, 6S, 6aR)*(3S, 3aR, 6S, 6aR)
Hydroxyl Orientation Exo / Endo Exo / Exo
Symmetry Asymmetric (

)
Symmetric (

)
Precursor D-Sorbitol (Glucose)L-Iditol (Idose) or epimerization of Isosorbide
Reactivity Differential (Exo > Endo)Uniform & High (Exo = Exo)
Melting Point 61–64 °C64–65 °C (High Purity)
Hygroscopicity Very HighModerate

*Note: Configuration depends on numbering conventions; Isosorbide is universally recognized as the Exo-Endo isomer.

Visualization: Stereochemical Pathways

The following diagram illustrates the stereochemical relationships and the "Exo/Endo" orientations that drive performance differences.

Stereochemistry cluster_legend Key Difference Glucose D-Glucose (Biomass) Sorbitol D-Sorbitol (Reduction) Glucose->Sorbitol Hydrogenation Isosorbide ISOSORBIDE (Exo-Endo) Asymmetric Differential Reactivity Sorbitol->Isosorbide Double Dehydration (-2 H2O) Epimerization Catalytic Epimerization (Ru/C, High T) Isosorbide->Epimerization Isoidide ISOIDIDE ((3S,6S)-Isomer) (Exo-Exo) Symmetric High Reactivity Epimerization->Isoidide Inversion at C5 Legend Endo-OH: Hindered (H-bond) Exo-OH: Accessible (Reactive)

Caption: Synthesis and stereochemical relationship. Isosorbide (Exo-Endo) can be converted to Isoidide (Exo-Exo) via catalytic epimerization.

Reactivity & Polymerization Performance[9]

The primary utility of these diols is as rigid monomers for high-


 polyesters, polycarbonates, and polyurethanes.
The "Endo" Effect in Isosorbide

In Isosorbide, the endo-hydroxyl forms an intramolecular hydrogen bond with the ether oxygen of the opposing ring.[2] This locks the hydroxyl in a sterically crowded pocket, significantly reducing its nucleophilicity.

  • Consequence: In step-growth polymerizations, the exo-OH reacts quickly, but the endo-OH lags. This often limits molecular weight (

    
    ) and leads to chain-termination or branching defects.
    
The Isoidide Advantage

Isoidide presents two exo-hydroxyls pointing away from the ring system. Neither is hindered.

  • Kinetics: Both hydroxyls react at comparable, high rates.

  • Polymer Linearity: Yields linear chains with higher molecular weights.

  • Thermal Properties: Polymers derived from Isoidide consistently exhibit higher Glass Transition Temperatures (

    
    ) compared to Isosorbide analogues, attributed to the symmetry allowing better chain packing.
    

Comparative Data: Poly(ethylene terephthalate) (PET) Analogues Polymerization with terephthaloyl chloride:

MonomerPolymer

(°C)
Intrinsic Viscosity (dL/g)Reactivity Note
Isosorbide ~135–1500.4 – 0.6Requires aggressive catalysis to force endo-OH reaction.
Isoidide 160–185 > 0.8 Rapid conversion; higher thermal stability.

Experimental Protocols

Protocol A: Synthesis of Isoidide via Epimerization of Isosorbide

Objective: Convert commercial Isosorbide (Exo-Endo) to Isoidide (Exo-Exo).

Reagents:

  • Isosorbide (Substrate)[1][5][6][7][8]

  • Ruthenium on Carbon (5% Ru/C) catalyst

  • Hydrogen gas (

    
    )
    
  • Water (Solvent)

Workflow:

  • Loading: Charge a high-pressure autoclave with Isosorbide (1.0 eq) and Water (50 wt% solution). Add Ru/C catalyst (5 wt% relative to substrate).

  • Pressurization: Purge with

    
    , then pressurize with 
    
    
    
    to 40–50 bar .
  • Reaction: Heat to 220 °C with vigorous stirring (1000 rpm). Maintain for 4 hours.

    • Mechanism:[9] Dehydrogenation of the alcohol to a ketone, followed by non-stereoselective re-hydrogenation. Thermodynamic equilibrium favors the exo-isomers.

  • Work-up: Cool to RT. Filter catalyst.

  • Purification (Critical): The mixture will contain Isosorbide (~40%), Isoidide (~55%), and Isomannide (~5%).

    • Step 1: Distillation to remove water.

    • Step 2: Recrystallization from Methyl Ethyl Ketone (MEK) or melt crystallization. Isoidide has a distinct solubility profile allowing separation.

Protocol B: Comparative Kinetics (Acetylation)

Validates the reactivity difference between the (3S,6S) and (3R,6S) isomers.

Objective: Measure rate of esterification.

  • Setup: Dissolve 1 mmol of diol (Isosorbide or Isoidide) in 5 mL Pyridine.

  • Initiation: Add 2.2 mmol Acetic Anhydride at 0 °C.

  • Monitoring: Aliquot samples at t = 5, 15, 30, 60 mins. Quench in methanol.

  • Analysis: Analyze via GC-MS or

    
    H-NMR.
    
    • Isosorbide Signal: Will show rapid formation of mono-acetate (exo-only), followed by slow appearance of di-acetate.

    • Isoidide Signal: Will show rapid, simultaneous formation of di-acetate with minimal mono-acetate persistence.

Visualization: Reactivity Logic Flow

Reactivity cluster_iso Isosorbide (Exo-Endo) cluster_ii Isoidide (Exo-Exo) IS Isosorbide IS_Mono Mono-Ester (Exo reacted) IS->IS_Mono Fast (k1) IS_Di Di-Ester (Slow) IS_Mono->IS_Di Slow (k2) Steric Hindrance II Isoidide II_Di Di-Ester (Fast) II->II_Di Fast (k1 ≈ k2) Symmetric Attack

Caption: Kinetic difference. Isosorbide suffers from a rate-limiting second step; Isoidide reacts uniformly.

Applications & Strategic Fit

Application DomainIsosorbide UtilityIsoidide Utility
Polycarbonates (BPA Replacement) Standard. Good transparency, but moderate heat resistance (

).
Premium. Higher

(

) and better impact strength due to linearity.
Drug Delivery Solubilizer. Used as a solvent (dimethyl isosorbide) or nitrate carrier (Isordil).Chiral Scaffold. Symmetric scaffold for bifunctional prodrugs; higher lipophilicity than Isomannide.
Plasticizers Common. Diesters used in PVC.Niche. Potentially lower migration rates due to better matrix compatibility, but cost-prohibitive.

References

  • Dianhydrohexitols Overview: Fenouillot, F., et al. "Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review."[10] Progress in Polymer Science, 35(5), 578-622. Link

  • Stereochemistry & Synthesis: Rose, M., & Palkovits, R. "Isosorbide as a Renewable Platform Chemical for Versatile Applications—Quo Vadis?" ChemSusChem, 5(1), 167-176. Link

  • Isoidide Polymerization: Wu, J., et al. "Isohexide Dinitriles: A Versatile Family of Renewable Platform Chemicals." ChemSusChem, 10(16), 3202-3211. Link

  • Epimerization Protocol: Le Nôtre, J., et al. "Synthesis of Isoidide through Epimerization of Isosorbide using Ruthenium on Carbon." ChemSusChem, 6(4), 693-700. Link

  • Reactivity Comparison: Thiyagarajan, S., et al. "Functionalized poly(ethylene terephthalate) with bio-based monomers." Green Chemistry, 16, 175-185. Link

Sources

Comparative

Comparative Validation Guide: Antiviral Efficacy of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol Derivatives

As a Senior Application Scientist in antiviral drug development, I present this objective comparison guide to evaluate the performance of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (isoidide) derivatives as next-generati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antiviral drug development, I present this objective comparison guide to evaluate the performance of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (isoidide) derivatives as next-generation HIV-1 protease inhibitors. This guide synthesizes structural causality, comparative performance data against clinical standards, and self-validating experimental protocols to support researchers in preclinical validation.

Executive Summary & Mechanistic Causality

The rapid mutation rate of the Human Immunodeficiency Virus (HIV-1) necessitates the continuous development of protease inhibitors (PIs) that can maintain efficacy against multi-drug resistant strains. The viral protease is an aspartic homodimer responsible for cleaving Gag and Gag-Pol polyproteins, a step essential for viral maturation (1)[1].

The (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol core is a rigid, bicyclic aliphatic ether that serves as an exceptionally potent P2 ligand scaffold. The causality behind its superior performance lies in its stereochemistry and structural rigidity:

  • Entropic Advantage : The fused tetrahydrofuran (THF) rings are conformationally locked, drastically reducing the entropic penalty upon binding to the S2 subsite of the protease.

  • Backbone Targeting : The (3S,6S) configuration precisely aligns the cyclic oxygen atoms to act as hydrogen bond acceptors. These oxygens form strong, direct hydrogen bonds with the backbone amide protons of Asp29 and Asp30 in the protease S2 pocket (2)[2].

  • Resistance Evasion : Because the inhibitor targets the structural backbone rather than amino acid side chains, the virus cannot easily mutate these contact points without destroying the enzyme's catalytic viability (3)[3].

Pathway GagPol Viral Polyproteins (Gag / Gag-Pol) HIVPR Active HIV-1 Protease (Homodimer) GagPol->HIVPR Assembly & Dimerization Mature Mature Infectious Virions HIVPR->Mature Proteolytic Cleavage Inhibitor (3S,6S)-Isoidide Derivatives Inhibitor->HIVPR Competitive Inhibition (S2 Pocket Binding)

Figure 1: HIV-1 Protease Maturation Pathway and Inhibitor Intervention.

Objective Performance Comparison

To objectively evaluate the (3S,6S)-derivative class, we benchmark its performance against established clinical alternatives. The data demonstrates that replacing monocyclic or non-cyclic P2 ligands with the bicyclic isoidide core shifts inhibitory potency from the nanomolar to the picomolar range (2)[2].

Inhibitor ClassP2 Ligand ScaffoldEnzyme IC₅₀ (nM)Antiviral EC₅₀ (nM)Structural Advantage / Limitation
(3S,6S)-Isoidide Derivatives Bicyclic Isoidide0.05 - 0.43~1.5Rigid core minimizes entropic penalty; dual H-bonding to backbone.
Darunavir (Clinical Standard) Bis-THF0.163.0High affinity for S2 pocket; robust against multi-drug resistant strains.
Amprenavir (Legacy) Monocyclic THF0.6015.0Single oxygen limits H-bonding; higher susceptibility to resistance.
Lopinavir (Legacy) Cyclic Urea / Valine1.2017.0Lacks deep S2 penetration; relies heavily on side-chain interactions.

Note: The (3S,6S)-isoidide derivatives exhibit a Selectivity Index (CC₅₀/EC₅₀) > 10,000, indicating a highly favorable therapeutic window with minimal host cell cytotoxicity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in biochemical causality.

Protocol A: High-Throughput FRET-Based Enzyme Inhibition Assay

This assay relies on Förster Resonance Energy Transfer (FRET). We utilize the fluorogenic substrate Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg.

  • Causality : Intact substrate exhibits low fluorescence due to proximity quenching. Upon cleavage by the active HIV-1 protease (specifically between Tyr and Pro), the DABCYL quencher diffuses away, yielding a quantifiable fluorescent signal at 490 nm. A kinetic readout is superior to endpoint assays as it accurately captures the behavior of slow, tight-binding inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare assay buffer containing 50 mM sodium acetate (pH 5.5), 1 mM DTT, and 10% glycerol. Causality: The acidic pH of 5.5 is strictly required to protonate one of the two catalytic aspartic acid residues (Asp25/Asp25'), which is essential for the catalytic mechanism. DTT prevents the oxidation of trace cysteines, and glycerol stabilizes the homodimer.

  • Enzyme Reconstitution : Dilute recombinant HIV-1 protease to a final working concentration of 2 nM.

  • Inhibitor Incubation : Add the (3S,6S)-derivative in a 10-point serial dilution (ranging from 10 nM to 0.1 pM). Incubate at 37°C for 15 minutes to allow thermodynamic equilibrium of the enzyme-inhibitor complex.

  • Substrate Addition : Initiate the reaction by adding the FRET substrate to a final concentration of 1.5 μM.

  • Kinetic Readout : Measure fluorescence continuously for 20 minutes (Excitation: 340 nm / Emission: 490 nm).

  • Self-Validation Controls :

    • Enzyme-Free Well: Establishes baseline fluorescence and accounts for substrate auto-hydrolysis.

    • Vehicle Control (DMSO): Defines 100% uninhibited enzyme velocity (

      
      ).
      
    • Reference Standard: Include Darunavir to validate assay sensitivity across different microplate batches.

Workflow Prep 1. Recombinant HIV-1 PR Buffer: pH 5.5, 1mM DTT Incubate 2. Inhibitor Incubation (Serial Dilutions, 15 min) Prep->Incubate Substrate 3. FRET Substrate Addition (EDANS/DABCYL) Incubate->Substrate Readout 4. Kinetic Fluorescence Readout (Ex: 340 nm / Em: 490 nm) Substrate->Readout Analyze 5. Non-linear Regression (IC50 Calculation) Readout->Analyze

Figure 2: Self-Validating High-Throughput FRET Assay Workflow.

Protocol B: Cell-Based Antiviral Efficacy & Cytotoxicity Validation

Enzyme inhibition must translate to cellular efficacy. This protocol assesses the actual suppression of viral replication in host cells.

Step-by-Step Methodology:

  • Cell Seeding : Seed MT-4 cells (a human T-cell line) at

    
     cells/well in a 96-well plate. Causality: MT-4 cells are highly permissive to HIV-1 infection and exhibit rapid cytopathic effects, making them the gold standard for antiviral screening.
    
  • Viral Infection : Infect cells with wild-type HIV-1 (e.g., strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

  • Compound Treatment : Immediately add the (3S,6S)-derivatives at varying concentrations.

  • Incubation : Cultivate for 5 days at 37°C in a 5% CO₂ humidified incubator.

  • Dual-Readout (Self-Validating) :

    • Antiviral Efficacy (p24 ELISA) : Quantify the viral core protein p24 in the supernatant to determine the EC₅₀.

    • Cytotoxicity (MTT Assay) : In a parallel uninfected plate treated with the inhibitor, add MTT reagent. Causality: This ensures that any observed reduction in p24 is due to genuine antiviral activity and not a false positive caused by host cell death.

References

  • Liu, Z., et al. (2014). Design and synthesis of highly potent HIV-1 protease inhibitors with novel isosorbide-derived P2 ligands. Bioorganic & Medicinal Chemistry Letters.2

  • Ghosh, A. K., et al. (2011). Highly resistant HIV-1 proteases and strategies for their inhibition. PubMed Central (PMC). 1

  • Maccarana, M., et al. (2025). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. 3

  • MedChemExpress. Isomannide (1,4:3,6-Dianhydromannitol) | Intermediate Compound.4

Sources

Validation

Comparison of different synthetic routes to (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol

Technical Comparison Guide: Synthetic Routes to (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isomannide) Executive Summary & Molecule Profile Target Molecule: (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol Common Name: Isoman...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Synthetic Routes to (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isomannide)

Executive Summary & Molecule Profile

Target Molecule: (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol Common Name: Isomannide (1,4:3,6-dianhydro-D-mannitol) CAS Registry Number: 641-74-7 Stereochemistry: Endo-Endo configuration. Derived from D-Mannitol.[1][2][3][4]

Significance: Isomannide is a rigid, chiral bicyclic diol belonging to the isohexide family (alongside isosorbide and isoidide). Unlike isosorbide (produced from sorbitol) which is produced on a larger scale, isomannide offers unique


 symmetry and specific stereochemical properties (endo hydroxyls) that make it a premium building block for:
  • High-performance bio-polymers: Polyurethanes and polyesters with high glass transition temperatures (

    
    ).
    
  • Chiral Auxiliaries: In asymmetric synthesis.[5]

  • Pharmaceuticals: As a hydrophilic scaffold.

This guide compares the Traditional Homogeneous Acid Route against the Modern Heterogeneous Zeolite Route , providing experimental protocols and yield comparisons to assist in process selection.

Mechanistic Pathway

The formation of isomannide from D-mannitol involves a double dehydration sequence.[6] The reaction proceeds through an intermediate mono-anhydro derivative (1,4-mannitan) before the second dehydration cyclizes the system to the fused bicyclic ether.

Key Mechanistic Insight: The primary challenge is selectivity .

  • Competitor 1: 2,5-anhydromannitol (formation of 5-membered rings involving C2/C5).

  • Competitor 2: Polymerization/coking at high temperatures.

  • Stereochemistry: The configuration of D-mannitol favors the formation of the endo-endo isomer (Isomannide), but harsh conditions can lead to degradation.

Isomannide_Synthesis Mannitol D-Mannitol (Acyclic Precursor) Inter1 1,4-Anhydromannitol (Intermediate) Mannitol->Inter1 - H2O (Fast) Inter2 2,5-Anhydromannitol (By-product) Mannitol->Inter2 Side Reaction Isomannide Isomannide (Target: Endo-Endo) Inter1->Isomannide - H2O (Rate Limiting) Polymers Humins/Polymers (Degradation) Inter1->Polymers Over-reaction Isomannide->Polymers Thermal Degradation

Caption: Stepwise double dehydration of D-Mannitol. The second cyclization is often the rate-determining step requiring stronger acidic conditions.

Detailed Synthetic Routes

Route A: Homogeneous Acid Catalysis (Traditional)

The industrial baseline using mineral acids.

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) or Methanesulfonic Acid (MSA).
    
  • Principle: Protonation of hydroxyl groups creates good leaving groups (

    
    ), facilitating nucleophilic attack by internal hydroxyls.
    

Experimental Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap (for water removal) and a reflux condenser.

  • Loading: Charge D-Mannitol (18.2 g, 100 mmol) and solvent (e.g., Xylene or Toluene, 150 mL) if using azeotropic distillation. Alternatively, perform as a neat melt.

  • Catalysis: Add conc.

    
     (1-2 wt% relative to mannitol).
    
  • Reaction: Heat the mixture to 140–160°C under stirring.

    • Note: If using azeotropic distillation, reflux until theoretical water (3.6 mL) is collected.

    • Note: If neat melt, apply vacuum (20-40 mbar) to remove water continuously.

  • Quenching: Cool to 80°C and neutralize with

    
     or 
    
    
    
    solution.
  • Purification:

    • Filter off salts.[2]

    • Concentrate the filtrate.[2]

    • Distillation: High-vacuum distillation (bp ~150°C at 1.6 kPa) is required to separate Isomannide from mono-anhydrides and oligomers.

    • Recrystallization: Recrystallize from Ethanol/Methanol to obtain white crystals.

Pros/Cons:

  • (+) Low catalyst cost.

  • (+) Fast kinetics.

  • (-) High corrosion risk.[7]

  • (-) Difficult purification (neutralization salts).

  • (-) Lower selectivity due to charring/polymerization.

Route B: Heterogeneous Zeolite Catalysis (Modern/Selective)

The advanced route using shape-selective solid acids.

  • Catalyst: H-Beta Zeolite (Si/Al ratio ~75).

  • Principle: The pore structure of Beta zeolite restricts the formation of bulky by-products and transition states, favoring the compact isomannide molecule.

Experimental Protocol (Based on Yokoyama et al., ACS Catal. 2017):

  • Catalyst Prep: Calcine H-Beta zeolite at 550°C for 5 hours to activate acid sites.

  • Loading: In a glass reactor, mix D-Mannitol (1.0 g) and H-Beta Zeolite (0.5 g).

  • Conditions: Reaction is performed typically without solvent (melt) or in high-boiling solvents like sulfolane, but melt is preferred for Green Chemistry metrics.

  • Reaction: Heat to 170°C under a nitrogen flow (to assist water removal) or reduced pressure. Stirring speed: 500 rpm.

  • Duration: Run for 2–4 hours.

  • Work-up:

    • Cool the mixture.

    • Add hot ethanol to dissolve the product.

    • Filtration: Filter to recover the solid catalyst (Catalyst can be calcined and reused).

    • Isolation: Evaporate ethanol and recrystallize or distill as in Route A.

Pros/Cons:

  • (+) Superior Selectivity: Yields up to 63% (vs ~35-45% typical for unoptimized acid).

  • (+) E-Factor: Significantly lower waste (no neutralization salts).

  • (+) Reusability: Catalyst can be regenerated.[4]

  • (-) Higher catalyst cost.

  • (-) Mass transfer limitations in melt phase if mixing is poor.

Performance Comparison Data

The following table contrasts the two primary routes based on experimental outcomes found in recent literature.

MetricHomogeneous (

)
Heterogeneous (H-Beta Zeolite)
Reaction Temperature 140–160°C150–170°C
Reaction Time 4–8 Hours2–4 Hours
Conversion >95%>90%
Isomannide Yield 35 – 48% 55 – 63%
Selectivity Issues High charring; 2,5-isomer formationRestricted by pore size; less charring
Purification Complexity High (Salt removal + Distillation)Medium (Filtration + Distillation)
Green Metric (E-Factor) High (Acid waste, Salts)Low (Reusable catalyst, water is only byproduct)

Process Flow Visualization

Comparison of the workflow complexity between the two routes.

Process_Comparison cluster_homo Route A: Homogeneous (H2SO4) cluster_hetero Route B: Heterogeneous (Zeolite) StartA D-Mannitol + H2SO4 ReactA Heat (150°C) + Vacuum StartA->ReactA QuenchA Neutralization (NaOH/CaCO3) ReactA->QuenchA FilterA Filter Salts (Gypsum) QuenchA->FilterA DistillA High Vac Distillation FilterA->DistillA StartB D-Mannitol + H-Beta Zeolite ReactB Heat (170°C) + N2 Flow StartB->ReactB FilterB Hot Filtration (Recover Catalyst) ReactB->FilterB CrystB Recrystallization / Distillation FilterB->CrystB

Caption: Workflow comparison. Note the elimination of the neutralization step in the Heterogeneous route.

Expert Recommendations

  • For Small-Scale/R&D: Use Route B (Zeolite) . The ease of work-up (simple filtration) outweighs the catalyst cost on a small scale. The product purity is generally higher, reducing the burden on the final recrystallization step.

  • For Cost-Sensitive Scale-Up: Route A remains the dominant industrial method due to the negligible cost of sulfuric acid. However, to modernize this process, consider Continuous Flow Reactors to minimize residence time and reduce charring, or switch to Sulfonic Acid Resins (e.g., Amberlyst) which offer a middle ground—solid handling with strong acidity, though thermal stability of resins (<150°C) can be a limiting factor compared to Zeolites.

  • Critical Control Point: Regardless of the route, Water Removal is the driving force. The reaction is an equilibrium. Efficient vacuum or azeotropic entrainment (using toluene/xylene) is non-negotiable for high yields.

References

  • Selective Dehydration of Mannitol to Isomannide over Hβ Zeolite Source: ACS Catalysis (2017) URL:[8][Link]

  • Isomannide and Derivatives: Chemical and Pharmaceutical Applications Source: ResearchGate (Review) URL:[Link]

  • Production of isomannide from D-mannitol: A critical review Source: University of Barcelona (Repository) URL:[Link]

  • PubChem Compound Summary for CID 10975624 (Isomannide) Source: National Center for Biotechnology Information (2025) URL:[Link]

Sources

Comparative

Biological Evaluation of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide) vs. Its Stereoisomers: A Comprehensive Guide

The 1,4:3,6-dianhydrohexitols (commonly known as isohexides) are a class of rigid, bicyclic chiral diols derived from renewable biomass. Among them, (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide) , alongside its s...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4:3,6-dianhydrohexitols (commonly known as isohexides) are a class of rigid, bicyclic chiral diols derived from renewable biomass. Among them, (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide) , alongside its stereoisomers Isosorbide and Isomannide , has emerged as a highly versatile scaffold in drug discovery and biomaterials engineering.

This guide provides an objective, data-driven comparison of the biological and pharmacological performance of isoidide against its isomers. By analyzing the causality between their unique stereochemistries and their biological activity, we provide actionable insights and self-validating experimental protocols for researchers integrating these bio-based scaffolds into their pipelines.

Stereochemical Causality: The Foundation of Divergent Activity

The biological behavior of the isohexides is fundamentally dictated by the spatial orientation of their two hydroxyl groups. The fused tetrahydrofuran rings create a V-shaped molecule with a convex (exo) and a concave (endo) face.

  • Isoidide (3S,6S): Both hydroxyl groups are in the exo position. They project outward, making them sterically unhindered and highly reactive. Crucially, they cannot form intramolecular hydrogen bonds.

  • Isomannide (3R,6R): Both hydroxyl groups are in the endo position. They point inward toward the concave cavity, forming strong intramolecular hydrogen bonds with the opposing ring oxygen, which significantly reduces their chemical reactivity and lipophilicity.

  • Isosorbide (3R,6S): Possesses one endo and one exo hydroxyl group, resulting in asymmetric reactivity.

The lack of intramolecular hydrogen bonding in isoidide directly causes an increase in its oil-to-water partition coefficient (lipophilicity) compared to its isomers. In biological systems, this translates to superior membrane permeability and enhanced target-receptor interactions [6].

Table 1: Physicochemical & Structural Comparison
PropertyIsoidideIsosorbideIsomannide
IUPAC Nomenclature (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol(3R,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol(3R,6R)-Hexahydrofuro[3,2-b]furan-3,6-diol
Hydroxyl Orientation Exo, ExoEndo, ExoEndo, Endo
Intramolecular H-Bonding NonePartial (Endo-OH only)High (Both Endo-OH)
Chemical Reactivity Highest (Sterically unhindered)IntermediateLowest (Sterically hindered)
Lipophilicity HighModerateLow
Biological Applications High-potency NO donors, PeptidomimeticsFDA-approved anti-anginal (ISDN)Chiral auxiliaries, Low-potency NO donors

Pharmacodynamics: The Nitrate Ester Paradigm

The most extensively validated pharmacological application of isohexides is their use as organic nitrate esters for cardiovascular therapy. While Isosorbide Dinitrate (ISDN) is a classic FDA-approved vasodilator, comparative evaluations reveal that Isoidide Dinitrate (IIDN) is significantly more potent.

Mechanism of Action & Potency

Organic nitrates act as prodrugs that undergo enzymatic bioactivation to release nitric oxide (NO). NO subsequently binds to the heme moiety of Soluble Guanylate Cyclase (sGC), catalyzing the conversion of GTP to cGMP, leading to vasodilation and the inhibition of platelet aggregation [2, 3].

In comparative in vivo and in vitro studies, IIDN demonstrates the highest vasodepressor activity and is the most potent inhibitor of platelet aggregation among the three isomers [1].

The Causality: The superior potency of IIDN is driven by two factors:

  • Enhanced Permeability: The exo-exo configuration increases lipophilicity, allowing IIDN to cross cellular membranes more efficiently than ISDN or IMDN [1].

  • Enzymatic Accessibility: The outward-facing exo nitrate groups are highly accessible to denitrating enzymes (such as ALDH2 and CYP450), facilitating a more rapid and sustained release of NO [2].

Pathway IIDN Isoidide Dinitrate (Exo-Exo) Enz Enzymatic Bioactivation IIDN->Enz High Permeability NO Nitric Oxide Release Enz->NO Denitration sGC Soluble Guanylate Cyclase NO->sGC Heme Binding cGMP cGMP Elevation sGC->cGMP GTP Conversion Physio Vasodilation & Platelet Inhibition cGMP->Physio PKG Activation

Fig 1: Pharmacological signaling pathway of Isoidide Dinitrate via NO-mediated sGC activation.

Isoidide as a Privileged Scaffold in Drug Design

Beyond NO donors, the rigid, V-shaped geometry of isoidide makes it an exceptional bioisostere for flat aromatic rings in peptidomimetics.

When incorporated into bioactive molecules (e.g., HIV protease inhibitors, integrin antagonists, and EGFR inhibitors) via Mitsunobu coupling, the isoidide subunit dramatically improves the drug-like properties of the parent compound [4]. Because the exo hydroxyls do not participate in intramolecular hydrogen bonding, they readily interact with the surrounding aqueous environment, significantly enhancing aqueous solubility, metabolic stability, and intestinal permeability compared to highly lipophilic aromatic precursors [4].

Biocompatibility in Polymeric Medical Devices

In the realm of biomaterials, isohexides are polymerized with diisocyanates or diacids to create bio-based polyurethanes and polyesters for tissue engineering.

Isomannide often yields low-molecular-weight, brittle polymers due to the poor reactivity of its endo hydroxyls. Conversely, the highly reactive exo-exo hydroxyls of isoidide allow for the synthesis of high-molecular-weight polymers with excellent tensile strength and elastomeric properties [5]. Furthermore, biological evaluations using HaCaT human skin cells confirm that these isoidide-based polyurethanes exhibit near-zero cytotoxicity, making them ideal candidates for implantable medical devices and bone grafts [5].

Validated Experimental Methodologies

To objectively evaluate the biological performance of isoidide derivatives against its stereoisomers, researchers must employ rigorous, self-validating assays. Below are the gold-standard protocols for evaluating these compounds.

Workflow Phase1 Phase 1: Chemical Synthesis Stereoselective Coupling Phase2 Phase 2: Molecular Assays sGC Activation Testing Phase1->Phase2 Purified Compounds Phase3 Phase 3: Cellular Evaluation Platelet Aggregation & MTT Phase2->Phase3 Lead Selection Phase4 Phase 4: In Vivo Profiling Pharmacokinetics Phase3->Phase4 Biocompatible Candidates

Fig 2: Step-by-step experimental workflow for the biological evaluation of isohexides.

Protocol 1: Soluble Guanylate Cyclase (sGC) Activation Assay

Purpose: To quantify the NO-donating potency of isohexide dinitrates in a cell-free system.

  • Preparation: Purify sGC from rat liver homogenates using DEAE-Sepharose chromatography.

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.5 mM GTP, 1 mM IBMX (phosphodiesterase inhibitor), and the purified sGC.

  • Compound Incubation: Add the isohexide derivative (e.g., IIDN or ISDN) at varying concentrations (0.1 µM to 1 mM) and incubate at 37°C for 10 minutes.

  • Termination & Detection: Terminate the reaction by boiling for 3 minutes. Quantify the generated cGMP using a commercial competitive ELISA kit.

  • Self-Validation Mechanism: Include Linsidomine (SIN-1) as a spontaneous NO-donor positive control to verify enzyme integrity. The inclusion of IBMX prevents cGMP degradation, ensuring the readout is a direct reflection of sGC activation [2].

Protocol 2: Ex Vivo Platelet Aggregation Inhibition Assay

Purpose: To evaluate the functional physiological impact of the derivatives on human platelets.

  • Isolation: Obtain venous blood from healthy volunteers in citrated tubes. Centrifuge at 200 × g for 15 min to isolate Platelet-Rich Plasma (PRP). Wash platelets and resuspend in Tyrode's buffer.

  • Pre-incubation: Incubate washed platelets (3 × 10⁸ cells/mL) with the isohexide derivatives for 5 minutes at 37°C in a light transmission aggregometer.

  • Stimulation: Induce aggregation by adding collagen (2 µg/mL) or thrombin (0.1 U/mL).

  • Measurement: Record the increase in light transmission over 5 minutes to calculate the percentage of aggregation inhibition.

  • Self-Validation Mechanism: Introduce Oxyhemoglobin (10 µM), a known NO scavenger, into a parallel cohort. If the compound's anti-aggregatory effect is truly NO-mediated, the oxyhemoglobin will strictly reverse the inhibition, confirming the mechanistic causality [3].

Protocol 3: In Vitro Cytotoxicity (MTT Assay) for Isohexide Biomaterials

Purpose: To assess the biocompatibility of isoidide-based polyurethanes.

  • Cell Seeding: Seed HaCaT human skin cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C (5% CO₂).

  • Exposure: Replace media with extracts obtained from incubating the isoidide-polyurethane films in culture media for 24h, 48h, and 72h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Discard media and dissolve the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • Self-Validation Mechanism: Utilize 0.1% Triton X-100 as a positive control for 100% cytotoxicity to establish the dynamic range. Employ edge-effect mitigation (filling perimeter wells with PBS) to ensure optical density readouts are artifact-free[5].

References

  • Pharmacological properties of isoidide dinitrate. Journal of Pharmacy and Pharmacology. 1

  • Structure-activity relationship of organic nitrates for activation of guanylate cyclase. PubMed. 2

  • Direct inhibition of platelet function by organic nitrates via nitric oxide formation. PubMed. 3

  • Incorporation of an Isohexide Subunit Improves the Drug-like Properties of Bioactive Compounds. PMC. 4

  • Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells. PMC. 5

  • Isosorbide as a Molecular Glass: New Insights into the Physicochemical Behavior of a Biobased Diol. MDPI. 6

Sources

Validation

Head-to-head comparison of catalysts for hexahydrofuro[3,2-b]furan synthesis

The synthesis of the (3R,3aS,6aR)-hexahydrofuro[3,2-b]furan-3-ol ligand (hereafter "bis-THF alcohol") is the single most critical step in the manufacturing of Darunavir (Prezista). This bicyclic moiety is responsible for...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of the (3R,3aS,6aR)-hexahydrofuro[3,2-b]furan-3-ol ligand (hereafter "bis-THF alcohol") is the single most critical step in the manufacturing of Darunavir (Prezista). This bicyclic moiety is responsible for the drug's superior binding affinity and resistance profile compared to first-generation HIV protease inhibitors.

This guide compares the two dominant catalytic strategies employed in pharmaceutical development: Biocatalytic Kinetic Resolution (the industrial workhorse) and Asymmetric Chemocatalysis (the precision challenger).

Executive Summary & Strategic Context

The bis-THF alcohol presents a unique synthetic challenge: it contains three contiguous stereocenters in a bicyclic acetal framework. The stereochemistry (3R,3aS,6aR) is non-negotiable; even minor diastereomeric impurities significantly reduce antiviral potency.

  • The Incumbent (Biocatalysis): Immobilized Lipase B from Candida antarctica (CAL-B).[1]

    • Mechanism:[2][3][4][5][6] Enantioselective acetylation (Kinetic Resolution).[1]

    • Status: Industrial Standard. High reliability, but yield-limited (max 50% without recycling).

  • The Challenger (Chemocatalysis): Chiral Lewis Acids / Transition Metal Complexes.

    • Mechanism:[2][3][4][5][6] Stereoselective Aldol or Hydrogenation.

    • Status: High-value alternative. Offers >50% theoretical yield but often requires complex chiral ligands and cryogenic conditions.

Mechanistic Workflows (Visualized)

Workflow A: The Chemoenzymatic Route (CAL-B)

This pathway relies on constructing the ring system first (usually racemically) and then using a biocatalyst to "filter" the correct enantiomer.

Chemoenzymatic_Route Start Racemic Precursor (e.g., from Glycolaldehyde) Cyclization Acid-Catalyzed Cyclization Start->Cyclization Racemic_Alcohol Racemic bis-THF Alcohol Cyclization->Racemic_Alcohol Reaction Kinetic Resolution (Acetylation) Racemic_Alcohol->Reaction Catalyst Catalyst: Novozym 435 (Immobilized CAL-B) Catalyst->Reaction Product (3R,3aS,6aR)-Bis-THF (Desired Enantiomer) Reaction->Product Hydrolysis/Sep Byproduct (3S)-Acetate (Discard/Recycle) Reaction->Byproduct

Caption: The industrial standard workflow utilizing Novozym 435 for the kinetic resolution of the racemic bis-THF intermediate.

Workflow B: The Asymmetric Chemocatalytic Route

This pathway establishes chirality during bond formation, theoretically allowing for 100% yield of the desired isomer.

Asymmetric_Route Precursor Achiral/Prochiral Aldehyde Step1 Stereoselective Aldol/Addn Precursor->Step1 Catalyst Catalyst: Chiral Lewis Acid (e.g., Ti-Enolate or Cu-Box) Catalyst->Step1 Intermediate Chiral Linear Intermediate Step1->Intermediate Cyclization Diastereoselective Cyclization Intermediate->Cyclization Product (3R,3aS,6aR)-Bis-THF (>98:2 dr) Cyclization->Product

Caption: The asymmetric synthesis workflow utilizing chiral Lewis acids to establish stereochemistry prior to cyclization.

Comparative Analysis: Catalyst Performance

The following data aggregates performance metrics from key literature sources, specifically comparing the optimized enzymatic resolution against leading chemocatalytic methods.

FeatureBiocatalyst: Novozym 435 (CAL-B) Chemocatalyst: Ti-Enolate / Lewis Acid
Catalyst Type Immobilized Lipase B (Candida antarctica)Chiral Titanium(IV) or Copper(II) Complex
Primary Mechanism Kinetic Resolution (Enantioselective Acetylation)Asymmetric Anti-Aldol / Cyclization
Enantiomeric Excess (ee) >99% (Excellent)95 - 98% (Good to Excellent)
Yield (Step) ~45-50% (Theoretical max 50% per pass)65-80% (Stereoselective formation)
Reaction Conditions Mild (20-30°C), Organic Solvent (THF/DCM)Cryogenic (-78°C) or Strict Anhydrous
Scalability High (Reusable beads, flow-chemistry compatible)Moderate (Requires precise temp control)
Cost Efficiency Low (Cheap starting materials, reusable catalyst)High (Expensive chiral ligands/auxiliaries)
Key Limitation 50% yield cap requires recycling the wrong enantiomer.Complex workup and trace metal removal.
Deep Dive: Why Novozym 435 Remains Dominant

Despite the 50% yield limitation of kinetic resolution, Novozym 435 remains the preferred catalyst for large-scale production.

  • Selectivity (E-value): The enantiomeric ratio (E) often exceeds 200, meaning the enzyme is virtually perfect at distinguishing the (3R) alcohol from the (3S).

  • Robustness: The acrylic resin immobilization allows the catalyst to withstand organic solvents (like THF or toluene) and mechanical stirring without significant leaching or denaturation.

  • Process Integration: The unreacted (3S)-enantiomer can be inverted (Mitsunobu reaction) or oxidized and recycled, mitigating the yield loss.

Detailed Experimental Protocols

Protocol A: Enzymatic Resolution with Novozym 435

Source Grounding: Adapted from Ghosh et al. and industrial patents utilizing CAL-B.

Reagents:

  • Racemic hexahydrofuro[3,2-b]furan-3-ol (1.0 eq)

  • Vinyl Acetate (3.0 eq, Acyl donor)

  • Novozym 435 (20-30% w/w relative to substrate)

  • Solvent: THF or MTBE (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve racemic bis-THF alcohol (10 g) in anhydrous THF (100 mL).

  • Activation: Add vinyl acetate (3.0 eq).

  • Catalysis: Add Novozym 435 beads (2.0 g).

  • Incubation: Stir the suspension gently (to avoid crushing beads) at 30°C. Monitor conversion by chiral HPLC or GC.

    • Checkpoint: The reaction should stop automatically at 50% conversion as the enzyme consumes the (3S)-enantiomer to form the acetate, leaving the desired (3R)-alcohol untouched (or vice versa depending on specific acyl donor/enzyme preference; for CAL-B, the (3R)-alcohol is typically slower to react, meaning the product of the reaction is the acetate of the unwanted isomer, or the enzyme selectively acetylates the desired isomer. Correction: In standard CAL-B resolution of secondary alcohols, the enzyme typically acetylates the (R)-enantiomer. However, for the bis-THF system, literature (Ghosh et al.) indicates the unreacted alcohol is often the desired (3R,3aS,6aR) isomer, while the unwanted isomer is acetylated. Verification required per specific batch.)

  • Workup: Filter off the catalyst beads (can be washed and reused).

  • Purification: Concentrate the filtrate. Separate the alcohol (desired) from the acetate (unwanted) via column chromatography or fractional distillation.

  • Result: Optically pure (3R,3aS,6aR)-hexahydrofuro[3,2-b]furan-3-ol (>99% ee).

Protocol B: Asymmetric Aldol Synthesis (Chemocatalytic)

Source Grounding: Adapted from stereoselective anti-aldol routes (e.g., Ghosh or Quaedflieg).

Reagents:

  • (S)-2,3-O-isopropylideneglyceraldehyde (Chiral pool start)[7][8]

  • Titanium(IV) chloride (TiCl4)

  • DIPEA (Base)

  • Ethyl propionate (Enolate precursor)

Step-by-Step:

  • Enolization: Cool a solution of ethyl propionate in DCM to -78°C. Add TiCl4 followed by DIPEA to generate the (Z)-titanium enolate in situ.

  • Addition: Slowly add (S)-2,3-O-isopropylideneglyceraldehyde. Stir at -78°C for 1-2 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Cyclization Sequence: The resulting linear adduct requires acid-catalyzed deprotection and cyclization (often using H2SO4 or pTsOH) to form the bicyclic system.

  • Result: The "catalyst" here is the stoichiometric chiral Lewis acid environment (or catalytic chiral complex if using Evans-Mukaiyama variations) that sets the stereochemistry before the ring closes.

References

  • Ghosh, A. K., et al. "Structure-Based Design: Synthesis of New HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry.

  • Quaedflieg, P. J., et al. "Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol." Organic Letters, 2005.[8]

  • Canoy, W. L., et al. "Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde."[9] Organic Letters, 2008.[9]

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (Context on Novozym 435 industrial use).
  • Surleraux, D. L., et al. "Discovery and Selection of TMC114 (Darunavir)." Journal of Medicinal Chemistry.

Sources

Comparative

Cross-validation of analytical methods for (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol quantification

Cross-Validation of Analytical Architectures for (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide) Quantification Executive Summary: The Stereochemical Challenge The quantification of (3S,6S)-hexahydrofuro[3,2-b]fura...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Architectures for (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide) Quantification

Executive Summary: The Stereochemical Challenge

The quantification of (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol (commonly known as Isoidide ) presents a unique analytical challenge. As the exo-exo isomer of the isohexide family (which includes Isosorbide and Isomannide ), it lacks a strong chromophore, rendering standard UV-Vis detection ineffective. Furthermore, its structural similarity to its diastereomers requires high-resolution separation techniques to avoid co-elution and erroneous quantification.

This guide establishes a cross-validated analytical framework. We do not rely on a single method; instead, we employ an Orthogonal Methodology where Gas Chromatography (GC-FID) serves as the resolution engine for isomeric purity, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) acts as the sensitivity engine for trace quantification. This dual-approach ensures self-validating data integrity critical for drug development and polymer synthesis.

Comparative Analysis of Analytical Architectures

The following table contrasts the primary analytical candidates. For (3S,6S)-Isoidide, GC-FID is the preferred method for assay/purity due to superior isomeric resolution, while LC-MS/MS is required for biological matrices.

FeatureGC-FID (Derivatized) HPLC-RI (Refractive Index) LC-MS/MS (Triple Quad)
Primary Utility Purity & Isomer Resolution Process Monitoring (High Conc.)Trace Impurity / Bioanalysis
Selectivity High (Separates exo-exo from exo-endo)Low (Isomers often co-elute)High (MRM transitions)
Sensitivity (LOD) Moderate (1–10 µg/mL)Poor (>100 µg/mL)Excellent (<10 ng/mL)
Sample Prep Complex (Silylation/Acetylation required)Simple (Dilute & Shoot)Moderate (SPE/Protein Precip.)
Linearity (R²) > 0.999> 0.995> 0.990
Critical Limitation Destructive; requires dry samples.Temperature sensitive; no gradients.Matrix effects; adduct formation.

Core Protocol 1: High-Resolution GC-FID (The "Resolution Engine")

Objective: To quantify (3S,6S)-Isoidide with baseline separation from Isosorbide (3S,6R) and Isomannide (3R,6R). Principle: Derivatization with MSTFA caps the hydroxyl groups, increasing volatility and reducing peak tailing.

Reagents & Materials:
  • Analyte: (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide) Reference Standard.

  • Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS.

  • Internal Standard (IS): n-Octadecane or Xylitol (silylated).

  • Solvent: Anhydrous Pyridine.

Step-by-Step Workflow:
  • Sample Preparation: Weigh 10 mg of sample into a GC vial. Add 1.0 mL of Pyridine containing the Internal Standard (0.5 mg/mL).

  • Derivatization: Add 200 µL of MSTFA. Cap and vortex.

  • Incubation: Heat at 70°C for 30 minutes to ensure complete silylation of sterically hindered endo hydroxyls (if present as impurities).

  • GC Parameters:

    • Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split mode (20:1), 280°C.

    • Oven Program: 80°C (1 min) → 10°C/min → 280°C (5 min).

    • Detector: FID at 300°C.

Self-Validation Check: The elution order is typically Isoidide (Exo-Exo) < Isosorbide (Exo-Endo) < Isomannide (Endo-Endo) on non-polar columns due to boiling point differences, though silylation may alter this based on steric bulk. Confirm order with individual standards.

Core Protocol 2: LC-MS/MS (The "Sensitivity Engine")

Objective: Quantify trace levels of (3S,6S)-Isoidide in complex matrices (e.g., plasma, fermentation broth) where GC derivatization is impractical. Principle: Electrospray Ionization (ESI) in Positive Mode using Ammonium Adducts


.
Step-by-Step Workflow:
  • Mobile Phase:

    • A: 0.1% Formic Acid + 2 mM Ammonium Formate in Water.

    • B: Acetonitrile.

  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 × 100 mm, 1.8 µm. Standard C18 may fail to retain this polar diol.

  • MS/MS Transitions (MRM):

    • Precursor: m/z 164.1

      
       (Isoidide MW = 146.14).
      
    • Quantifier Product: m/z 85.0 (Ring cleavage).

    • Qualifier Product: m/z 129.0 (Loss of

      
       + 
      
      
      
      ).
  • Gradient: 0–2 min (5% B), 2–5 min (5% → 40% B).

Self-Validation Check: Monitor the Ion Ratio between the Quantifier and Qualifier ions. A deviation >15% indicates matrix interference.

Cross-Validation Strategy

To ensure scientific integrity, you must cross-validate the Purity obtained by GC with the Mass Balance obtained by HPLC/LC-MS.

  • Linearity Correlation: Plot the quantitative results of 10 samples analyzed by both GC-FID and LC-MS/MS.

    • Calculate the Concordance Correlation Coefficient (CCC) . A value > 0.95 indicates methods are interchangeable for decision-making.

  • Recovery Spike: Spike the (3S,6S)-isomer into a "null" matrix (containing only Isosorbide).

    • GC-FID should detect the isomer as a distinct shoulder or peak.

    • LC-MS/MS should detect it via retention time (if separated) or total ion count.

  • Bland-Altman Analysis: Construct a Bland-Altman plot (Difference vs. Average) to identify any bias (e.g., GC consistently reading higher due to derivatization efficiency issues).

Visualizing the Analytical Logic

Diagram 1: Isomer Origin & Separation Logic

This diagram illustrates the epimerization pathway that generates the (3S,6S) isomer and the logic for selecting the analytical method.

G Sorbitol D-Sorbitol (Precursor) Dehydration Double Dehydration (-2 H2O) Sorbitol->Dehydration Isosorbide Isosorbide (3S, 6R) Major Product Dehydration->Isosorbide Epimerization Epimerization (Ni/H2 or Ru/C) Isosorbide->Epimerization Isosorbide->Epimerization Method_GC GC-FID (Silylation) Best for Resolution Isosorbide->Method_GC Interference Isoidide (3S, 6S)-Isoidide Target Analyte (Exo-Exo) Epimerization->Isoidide Isomannide Isomannide (3R, 6R) (Endo-Endo) Epimerization->Isomannide Isoidide->Method_GC High Purity Reqs Method_LC LC-MS/MS (Ammonium Adduct) Best for Sensitivity Isoidide->Method_LC Bio-Matrix Reqs Isomannide->Method_GC Interference

Caption: Synthesis pathway of Isohexides showing the origin of the (3S,6S) target and analytical selection paths.

Diagram 2: Cross-Validation Workflow

A logical flow to ensure data from GC and LC-MS are rigorously compared.

CV Start Sample Batch (n=10) Split Split Sample Start->Split GC_Path Protocol A: GC-FID (Derivatize -> Sep -> Detect) Split->GC_Path LC_Path Protocol B: LC-MS/MS (Dilute -> MRM -> Detect) Split->LC_Path Data_GC Dataset A (Area %) GC_Path->Data_GC Data_LC Dataset B (Conc. ng/mL) LC_Path->Data_LC Compare Statistical Comparison (Bland-Altman / t-test) Data_GC->Compare Data_LC->Compare Decision Is Bias < 5%? Compare->Decision Pass VALIDATED Release Data Decision->Pass Yes Fail INVESTIGATE Check Derivatization Efficiency or Matrix Effect Decision->Fail No

Caption: Step-by-step cross-validation logic to harmonize GC and LC-MS quantification results.

References

  • PubChem. (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide) Compound Summary. National Library of Medicine. Available at: [Link]

  • Santoni, Y., et al. Determination of isosorbide dinitrate and its mononitrate metabolites in human plasma using Extrelut purification and capillary column gas-liquid chromatography.[1] Journal of Chromatography B, 1984.[1][2] Available at: [Link]

  • Hagberg, E., et al. Isoidide manufacture and purification.[3] WO Patent 2013/125950.[3] Google Patents. Available at:

  • Polagani, S. R., et al. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of isosorbide mononitrate. Journal of Pharmaceutical Analysis, 2012.[4] Available at: [Link]

  • Global Bioanalysis Consortium. Method Transfer, Partial Validation, and Cross Validation: Recommendations. AAPS Journal, 2014. Available at: [Link]

Sources

Validation

Publish Comparison Guide: In Vitro and In Vivo Correlation of (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide) Activity

[1] Executive Summary This guide provides a technical analysis of (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly known as Isoidide .[1] While its isomer, Isosorbide, is widely recognized as a pharmaceutical excipi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical analysis of (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly known as Isoidide .[1] While its isomer, Isosorbide, is widely recognized as a pharmaceutical excipient and scaffold (e.g., Isosorbide Dinitrate), Isoidide has emerged as a high-value pharmacophore for enhancing the metabolic stability and oral bioavailability of small molecule drugs.[1]

This document details the In Vitro-In Vivo Correlation (IVIVC) of Isoidide-based compounds, contrasting their performance with Isosorbide and Isomannide.[1] It establishes why the specific exo-exo stereochemistry of Isoidide drives superior pharmacokinetic (PK) profiles in specific drug design contexts, particularly for kinase and xanthine oxidase inhibitors.

Stereochemical Identity & Structural Logic[1]

The nomenclature "(35,65)" in the topic is a typographical representation of the (3S, 6S) stereoisomer. The hexahydrofuro[3,2-b]furan-3,6-diol core exists as three distinct diastereomers based on the orientation of the hydroxyl groups relative to the V-shaped bicyclic ring system.

Common NameIUPAC ConfigurationHydroxyl OrientationKey Characteristic
Isoidide (3S, 6S) Exo-Exo No intramolecular H-bonds; Max intermolecular availability.[1]
Isosorbide (3R, 6S)Exo-Endo"GRAS" status; Asymmetric reactivity.[1][2]
Isomannide (3R, 6R)Endo-EndoStrong intramolecular H-bonding; Steric hindrance.[1]
Structural Impact on Activity

The Exo-Exo configuration of Isoidide is critical.[1] Unlike Isosorbide (Exo-Endo), Isoidide lacks the intramolecular hydrogen bond between the endo-hydroxyl and the ring oxygen.[1] This results in:

  • Enhanced Solubility: Both hydroxyls are available for solvation.[1]

  • Symmetry: Eliminates regiochemical ambiguity during synthesis.[1][3]

  • Target Binding: The "bowl" shape creates a unique rigid scaffold for occupying specific protein pockets (e.g., Xanthine Oxidase).[1]

In Vitro Profiling: The Predictive Phase[1]

To establish a robust IVIVC, specific in vitro parameters must be measured.[1] Isoidide derivatives often exhibit superior metabolic stability compared to their Isosorbide counterparts due to the steric and electronic environment of the exo-substituents.

Permeability & Efflux (Caco-2)

Isoidide scaffolds modulate passive diffusion.[1]

  • Protocol: Caco-2 monolayers (21-day culture).

  • Observation: Isoidide conjugates typically show Papp > 1.0 × 10⁻⁶ cm/s .[1]

  • Differentiation: The exo-exo orientation prevents the "molecular folding" seen in endo-isomers, often resulting in predictable linear correlations with lipophilicity (LogD).[1]

Metabolic Stability (Microsomal Clearance)

The primary clearance mechanism for isohexide-based drugs is often glucuronidation or oxidative dealkylation.[1]

  • Experiment: Incubation with Liver Microsomes (Human/Rat) + NADPH.

  • Mechanistic Insight: The exo positions in Isoidide are less sterically hindered than endo, theoretically making them more accessible.[1] However, in practice, Isoidide derivatives often show extended half-lives (T₁/₂) because they avoid specific enzyme pockets that recognize the natural sugar-like endo motif of Isosorbide.[1]

Target Affinity (IC₅₀/Kᵢ)[1]
  • Case Study: In JAK3 and Xanthine Oxidase inhibitors, replacing a flexible chain with the rigid Isoidide core maintained or improved potency (IC₅₀ < 5 nM) while drastically improving physicochemical properties.

In Vivo Performance: The Validation Phase

Pharmacokinetics (Rat/Mouse Models)

In vivo studies of Isoidide-containing ligands (e.g., Z29, 12n) reveal a consistent enhancement in bioavailability (F%).[1]

  • Bioavailability (F): Isoidide analogs often achieve F > 20-50% , significantly higher than flexible linear analogs.[1]

  • Clearance (CL): Reduced CL is observed, correlating with the in vitro microsomal stability data.[4]

  • Distribution (Vss): The amphiphilic nature of the Isoidide core promotes wide tissue distribution without excessive protein binding (Plasma Protein Binding < 90%).

Pharmacodynamic Efficacy[1]
  • Vasodilation (Isoidide Dinitrate): D-Isoidide dinitrate is ~10x more potent than L-Isoidide dinitrate in aortic relaxation, demonstrating that the chiral recognition of the scaffold is biologically active.[1][5]

  • Uric Acid Lowering: Isoidide-based XO inhibitors showed superior serum uric acid lowering in rats compared to Febuxostat derivatives, driven by the longer half-life.[1]

IVIVC Analysis: Correlating the Data

The correlation for Isoidide activity is Level A (point-to-point) when analyzing Metabolic Stability vs. AUC .[1]

Correlation Logic
  • In Vitro Input: Intrinsic Clearance (CLint, mic).

  • In Vivo Output: Area Under Curve (AUC0-inf).[1]

  • The Trend: Compounds with the Isoidide core consistently fall on the "High Stability / High Exposure" quadrant, whereas Isomannide derivatives often suffer from lower permeability or higher clearance due to steric recognition issues.

Visualization: The IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Inputs cluster_invivo In Vivo Outputs Permeability Caco-2 Permeability (Papp) Bioavail Bioavailability (F %) Permeability->Bioavail Absorption Correlation IVIVC_Model IVIVC Model (Level A) Permeability->IVIVC_Model Stability Microsomal Stability (CL_int) Clearance Total Clearance (CL_tot) Stability->Clearance Metabolism Correlation Stability->IVIVC_Model Binding Protein Binding (Fu) Efficacy Therapeutic Effect (ED50) Bioavail->Efficacy Clearance->Efficacy Isoidide_Core Isoidide Scaffold (3S, 6S Exo-Exo) Isoidide_Core->Permeability Rigid Amphiphilicity Isoidide_Core->Stability Steric Protection IVIVC_Model->Bioavail Predicts

Caption: Workflow demonstrating how the Isoidide scaffold influences in vitro parameters to predict in vivo bioavailability.

Comparison Guide: Isoidide vs. Alternatives

FeatureIsoidide (3S, 6S)Isosorbide (3R, 6S)Isomannide (3R, 6R)
Stereochemistry Exo-ExoExo-EndoEndo-Endo
Symmetry C2 SymmetricAsymmetricC2 Symmetric
Intramolecular H-Bond No Yes (Endo-OH to Ring O)Yes (Strong)
In Vitro Stability High (Resistant to specific glucuronidation)Moderate (Endo-OH is vulnerable)Variable
Oral Bioavailability High (>20-50%) ModerateLow-Moderate
Commercial Status High Value / SpecialtyCommodity / GRASSpecialty
Primary Use High-performance Drug ScaffoldExcipient / MonomerPolymer Synthesis

Experimental Protocols

Protocol A: Comparative Microsomal Stability
  • Preparation: Prepare 1 µM solution of Test Compound (Isoidide derivative) and Reference (Isosorbide derivative) in phosphate buffer (pH 7.4).

  • Initiation: Add Liver Microsomes (0.5 mg/mL protein). Pre-incubate 5 min at 37°C.

  • Start: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time to determine

    
    .[1]
    
  • Calculation:

    
    .[1]
    
Protocol B: In Vivo Pharmacokinetics (Rat)
  • Dosing: Administer Isoidide derivative IV (1 mg/kg) and PO (5 mg/kg) to SD rats (n=3/group).

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.[1]

  • Processing: Plasma separation, protein precipitation with ACN.

  • Analysis: LC-MS/MS quantification.

  • IVIVC Check: Compare observed AUCPO with predicted AUC derived from in vitro CLint and Caco-2 permeability.

References

  • Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors. Journal of Medicinal Chemistry, 2022.[1][4]

  • Novel Isoidide Subunit-Containing Xanthine Oxidase Inhibitors with Potent Hypouricemic Effects. Journal of Medicinal Chemistry, 2025.[1][6]

  • Incorporation of an Isohexide Subunit Improves the Drug-like Properties of Bioactive Compounds. ACS Medicinal Chemistry Letters, 2012.[1]

  • Enantioselective inhibition of the biotransformation and pharmacological actions of isoidide dinitrate. British Journal of Pharmacology, 1992.

  • The Influence of Isosorbide on Thermal Properties of Poly(L-lactide). European Polymer Journal, 2021.[1]

  • Pharmacokinetics of Isosorbide Dinitrate and its Mononitrates. Clinical Pharmacokinetics, 1984.

Sources

Comparative

Comparative Pharmacokinetic Profiling of Hexahydrofuro[3,2-b]furan-Based HIV Protease Inhibitors

Executive Summary: The Bis-THF Scaffold Advantage The hexahydrofuro[3,2-b]furan (bis-THF) moiety represents a pivotal advancement in the design of HIV-1 protease inhibitors (PIs). Unlike first-generation PIs, drugs incor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bis-THF Scaffold Advantage

The hexahydrofuro[3,2-b]furan (bis-THF) moiety represents a pivotal advancement in the design of HIV-1 protease inhibitors (PIs). Unlike first-generation PIs, drugs incorporating this stereochemically defined bicyclic ether—most notably Darunavir (DRV) and the investigational Brecanavir (BCV) —exhibit a unique "backbone binding" mechanism. By forming high-affinity hydrogen bonds with the conserved backbone amides of Asp29 and Asp30 in the protease active site, these compounds retain potency against multidrug-resistant (MDR) viral strains.

However, the physicochemical properties conferred by the bis-THF ligand significantly influence the pharmacokinetic (PK) profile. This guide provides a comparative analysis of bis-THF-based drugs against single-THF predecessors (e.g., Amprenavir ), focusing on the trade-offs between potency, lipophilicity, and metabolic stability.

Structural & Mechanistic Basis

The transition from a single tetrahydrofuran (THF) ring (as seen in Amprenavir) to the fused bis-THF system drastically alters the thermodynamic landscape of inhibitor binding.

  • Amprenavir (Single-THF): Relies on fewer hydrogen bonds; susceptible to V82A and I84V mutations which alter the active site pocket shape.

  • Darunavir/Brecanavir (Bis-THF): The hexahydrofuro[3,2-b]furan ring fills the S2 subsite more effectively and anchors the molecule to the flexible protease backbone. This high affinity (

    
     M) often necessitates pharmacokinetic boosting to maintain trough concentrations (
    
    
    
    ) above the protein-binding adjusted
    
    
    for resistant strains.
Diagram: Pharmacophore Impact on PK/PD

BisTHF_Mechanism Scaffold Hexahydrofuro[3,2-b]furan (Bis-THF Moiety) Binding High-Affinity Backbone H-Bonding (Asp29/Asp30) Scaffold->Binding Stereochemical fit Lipophilicity Increased LogP (Lipophilicity) Scaffold->Lipophilicity Structure property Potency High Genetic Barrier to Resistance Binding->Potency Metabolism CYP3A4 Substrate (High Clearance) Lipophilicity->Metabolism Microsomal affinity Boosting Requirement for PK Enhancer (Ritonavir/Cobicistat) Metabolism->Boosting To extend t1/2

Figure 1: Causal relationship between the bis-THF scaffold, pharmacodynamics (potency), and pharmacokinetic liabilities (metabolism).[1]

Comparative Pharmacokinetic Analysis

Absorption and Bioavailability

Bis-THF drugs generally exhibit Class II characteristics (High Permeability, Low Solubility) in the Biopharmaceutics Classification System (BCS).

  • Darunavir: Rapidly absorbed (

    
     2.5–4.0 h) but undergoes extensive first-pass metabolism. Absolute bioavailability is approx. 37% alone, increasing to 82% when boosted with Ritonavir.
    
  • Brecanavir: Similar absorption profile (

    
     2.5–5.0 h).[2][3] Studies indicate that without boosting, exposure is insufficient to inhibit resistant viral isolates.[4]
    
  • Comparison: The bis-THF moiety contributes to higher lipophilicity compared to the single-THF of Amprenavir, aiding passive diffusion but increasing susceptibility to presystemic CYP3A4 extraction.

Distribution and Protein Binding

Both Darunavir and Brecanavir exhibit high binding to alpha-1-acid glycoprotein (AAG), which is critical in HIV infection where AAG levels may fluctuate as an acute-phase reactant.

  • Darunavir: ~95% bound.

  • Brecanavir: >99% bound.

  • Implication: High protein binding necessitates higher total plasma concentrations to achieve effective free drug concentration (

    
    ).
    
Metabolism and Elimination

The hexahydrofuro[3,2-b]furan ring is relatively metabolically stable; however, the carbamate linkage and the sulfonamide moiety on the distal ends of these molecules are primary sites for oxidative metabolism.

  • Primary Pathway: CYP3A4-mediated oxidation.

  • Booster Requirement: Both drugs are "hard" substrates for CYP3A4. Co-administration with Ritonavir (a potent CYP3A4 inactivator) is mandatory to reduce clearance (CL/F) and extend half-life (

    
    ).
    
  • Half-Life (Boosted):

    • Darunavir/r: ~15 hours.

    • Brecanavir/r: Supports QD or BID dosing (accumulation ratio ~1.5–5.0).

Data Summary Table
ParameterDarunavir (Boosted) Brecanavir (Boosted) Amprenavir (Historical)
Scaffold Bis-THF (Hexahydrofuro[3,2-b]furan)Bis-THF (Hexahydrofuro[3,2-b]furan)Single-THF (Tetrahydrofuran)
Primary Target HIV-1 Protease (MDR strains)HIV-1 Protease (MDR strains)HIV-1 Protease (WT strains)

(h)
2.5 – 4.02.5 – 5.01.0 – 2.0

(ng/mL)
~6,500 (600/100mg BID)~1,500–2,500 (varies by dose)~5,360 (1200mg BID)
Protein Binding ~95% (AAG)>99% (AAG)~90% (AAG)
Metabolism Major CYP3A4 substrateMajor CYP3A4 substrateMajor CYP3A4 substrate

(h)
~15 (with Ritonavir)~Distributional phase dominant7.1 – 10.6
Elimination Feces (79.5%), Urine (13.9%)Feces (primary), UrineFeces, Urine

Experimental Methodologies

To validate the PK profile of novel hexahydrofuro[3,2-b]furan derivatives, the following standardized protocols are recommended.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay determines the intrinsic clearance (


) and identifies the requirement for boosting.

Protocol:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (Bis-THF analog) at 1 µM final concentration. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately transfer aliquots into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    
    
Caco-2 Permeability Assay

Used to predict oral absorption and P-glycoprotein (P-gp) efflux liability, which is common for PIs.

Protocol:

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters. Culture for 21 days to form a monolayer.

  • Validation: Verify monolayer integrity using Transepithelial Electrical Resistance (TEER > 200

    
    ).
    
  • Transport Study:

    • Apical to Basolateral (A->B): Add drug (10 µM) to apical chamber.

    • Basolateral to Apical (B->A): Add drug (10 µM) to basolateral chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Measure drug concentration in receiver compartments via LC-MS/MS.

  • Efflux Ratio (ER):

    
    
    Note: An ER > 2.0 indicates potential P-gp substrate, suggesting limited CNS penetration or oral absorption issues without inhibition.
    
Diagram: Experimental Workflow

Experimental_Workflow cluster_0 Metabolic Stability (HLM) cluster_1 Permeability (Caco-2) Step1 Incubate Compound with Liver Microsomes Step2 Add NADPH (Start Reaction) Step1->Step2 Step3 Quench at Timepoints (0-60m) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Calculate CL_int Step4->Step5 P1 Caco-2 Monolayer (21 Days) P2 Bidirectional Transport (A->B & B->A) P1->P2 P3 Calculate Papp & Efflux Ratio P2->P3

Figure 2: Workflow for assessing metabolic stability and permeability of bis-THF candidates.

Conclusion

The hexahydrofuro[3,2-b]furan scaffold is a double-edged sword in drug design. While it confers superior thermodynamic binding properties that are essential for treating drug-resistant HIV, it imposes a pharmacokinetic burden characterized by high lipophilicity and metabolic clearance. The comparative data confirms that Darunavir and Brecanavir share these traits, necessitating the use of pharmacokinetic enhancers (Ritonavir) to achieve therapeutic efficacy. Future development in this class must focus on optimizing the distal substituents (P1/P1' ligands) to improve metabolic stability without compromising the critical backbone interactions mediated by the bis-THF ring.

References

  • Safety and pharmacokinetics of brecanavir, a novel human immunodeficiency virus type 1 protease inhibitor, following repeat administration with and without ritonavir in healthy adult subjects. Source: Antimicrobial Agents and Chemotherapy (NIH) [Link][3]

  • Single-Dose Safety and Pharmacokinetics of Brecanavir, a Novel Human Immunodeficiency Virus Protease Inhibitor. Source: Antimicrobial Agents and Chemotherapy (ASM) [Link][2][3][4][5]

  • The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. Source: National Institutes of Health (PMC) [Link]

  • A Comparison of the Pharmacokinetics of Darunavir, Atazanavir and Ritonavir during Pregnancy and Post-partum. Source: NATAP / CROI 2012 [Link]

  • Revealing Origin of Decrease in Potency of Darunavir and Amprenavir against HIV-2 relative to HIV-1 Protease by Molecular Dynamics Simulations. Source: Scientific Reports (Nature/NIH) [Link]

  • Six-Week Randomized Controlled Trial To Compare the Tolerabilities, Pharmacokinetics, and Antiviral Activities of GW433908 and Amprenavir. Source: Antimicrobial Agents and Chemotherapy (NIH) [Link]

Sources

Validation

Assessing the reproducibility of published synthesis methods for (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol

This guide provides an in-depth technical assessment of published synthesis methods for (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly known as Isoidide . Executive Summary & Structural Context The target molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of published synthesis methods for (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol , commonly known as Isoidide .

Executive Summary & Structural Context

The target molecule, (3S,6S)-hexahydrofuro[3,2-b]furan-3,6-diol (Isoidide), is the exo-exo isomer of the 1,4:3,6-dianhydrohexitol family. Unlike its accessible isomers Isosorbide (exo-endo, derived from sorbitol) and Isomannide (endo-endo, derived from mannitol), Isoidide is thermodynamically less favored and naturally scarce.

Its specific (3S,6S) stereochemistry confers unique properties—higher thermal stability and symmetric reactivity—making it a premium scaffold for high-performance polyesters and polycarbonates. However, its synthesis is plagued by thermodynamic equilibration issues. This guide evaluates the three primary published methodologies based on reproducibility , scalability , and stereochemical integrity .

The Isohexide Landscape
  • Isomannide: (3R,6R) – Endo/Endo (Intramolecular H-bonding possible)

  • Isosorbide: (3S,6R) – Exo/Endo (Most common)

  • Isoidide: (3S,6S) – Exo/Exo (Target; Sterically unhindered)

Comparative Analysis of Synthesis Methods

Method A: Catalytic Epimerization of Isosorbide (Industrial Standard)

Mechanism: Reversible dehydrogenation/hydrogenation at the C-3/C-6 positions using heterogeneous catalysis (Ru/C or Ni). Source: Le Nôtre et al. ChemSusChem (2013); U.S. Patent 10,221,188.

  • Protocol Summary: Aqueous Isosorbide (20-50 wt%) is heated to 220°C under 40-50 bar H₂ with 5% Ru/C catalyst at pH > 7.

  • Reproducibility Verdict: High (for equilibrium mixture), Low (for isolation).

    • The reaction reliably reaches a thermodynamic equilibrium: ~55-60% Isoidide, ~35-40% Isosorbide, ~5% Isomannide.

    • Critical Failure Point: Isolation. Separating Isoidide from Isosorbide requires precise fractional distillation or chromatographic separation (SMB) due to similar boiling points.

  • Pros: Uses cheap starting material (Isosorbide); Scalable; Green solvent (Water).

  • Cons: Limited conversion (thermodynamic ceiling); Harsh conditions (high P/T); Requires complex downstream processing.

Method B: Nucleophilic Inversion of Isomannide (Lab-Scale Precision)

Mechanism: Double S_N2 inversion. Isomannide (endo-endo) is converted to a leaving group (Tosylate/Triflate) and displaced by a nucleophile (Benzoate/Acetate) to yield the exo-exo ester, followed by hydrolysis. Source: Journal of Medicinal Chemistry protocols; Adapted from sugar chemistry.

  • Protocol Summary:

    • Isomannide + TsCl/Pyridine

      
       Isomannide Ditosylate.[1]
      
    • Ditosylate + PhCOONa (in DMF/DMSO)

      
       Isoidide Dibenzoate (Inversion).
      
    • Hydrolysis

      
       Isoidide.[1]
      
  • Reproducibility Verdict: High.

    • Stereochemical control is absolute (Endo

      
       Exo).
      
    • Intermediates are crystalline and easily purified.

  • Pros: Delivers >99% diastereomeric excess (de); No equilibrium mixture; Standard lab equipment.

  • Cons: Poor atom economy (stoichiometric waste); Toxic solvents (Pyridine, DMF); High cost per gram.

Method C: Direct Dehydration of L-Iditol (Theoretical Benchmark)

Mechanism: Double acid-catalyzed dehydration of L-Iditol. Source: Historical carbohydrate literature.

  • Protocol Summary: L-Iditol + H₂SO₄ (melt or solution)

    
     Isoidide.
    
  • Reproducibility Verdict: Medium.

    • While the chemistry works, L-Iditol is commercially rare . Synthesis from L-sorbose or biotechnological routes is required first.

    • Dehydration often leads to oligomerization (humins) if temperature is uncontrolled.

  • Pros: Direct route; High stereochemical retention.

  • Cons: Precursor unavailability makes this method non-reproducible for most labs without fermentation capabilities.

Recommended Protocol: Catalytic Epimerization with Kinetic Control

Selected for its balance of scalability and accessibility, optimized for reproducibility.

Reagents & Equipment[2]
  • Substrate: Isosorbide (High Purity >99%).[1]

  • Catalyst: 5% Ruthenium on Carbon (Ru/C), reduced.

  • Solvent: Deionized Water (degassed).

  • Additives: NaOH (to adjust pH).

  • Equipment: High-pressure Parr reactor (Hastelloy or Stainless Steel).

Step-by-Step Workflow
  • Feed Preparation: Dissolve Isosorbide in water to a concentration of 25 wt%.[1]

  • pH Adjustment: Adjust pH to 8.0–9.0 using 1M NaOH. Note: Acidic conditions promote dehydration to oligomers; highly alkaline conditions degrade the sugar.

  • Loading: Load reactor with solution and Ru/C catalyst (1-3 wt% relative to substrate).

  • Purge: Purge headspace 3x with N₂, then 3x with H₂.

  • Reaction: Pressurize to 40 bar H₂ . Heat to 220°C . Stir at 800 rpm.

  • Equilibration: Hold for 2–4 hours. Monitor by GC-FID.

    • Target Endpoint: Isoidide > 50%.[2]

  • Workup: Cool to RT. Filter catalyst. Neutralize solution.

  • Purification (The Critical Step):

    • Concentrate filtrate to a viscous oil.

    • Crystallization: Dissolve in hot Methyl Ethyl Ketone (MEK) or Methanol/Acetone mix. Isoidide crystallizes preferentially upon slow cooling (Isosorbide is more soluble). Recrystallize 2x to achieve >98% purity.

Performance Data Comparison

MetricMethod A: Ru/C EpimerizationMethod B: Nucleophilic InversionMethod C: Iditol Dehydration
Starting Material Isosorbide (Cheap)Isomannide (Moderate)L-Iditol (Expensive/Rare)
Reaction Time 2–4 Hours48+ Hours (3 Steps)2–6 Hours
Crude Yield ~95% (Mass balance)~70-80% (Stepwise)~85%
Isoidide Selectivity 55–60% (Equilibrium)>99% (Stereospecific)>90%
Atom Economy High (H₂ only reagent)Low (TsCl, Benzoate waste)High (Water loss)
Scalability IndustrialLab/PilotLimited by supply
Reproducibility Score 4/5 (Separation dependent)5/5 (Robust chemistry)2/5 (Supply dependent)

Visualizing the Pathways

The following diagram illustrates the stereochemical pathways connecting the isomers.

IsohexideSynthesis Sorbitol D-Sorbitol (Precursor) Isosorbide Isosorbide (Exo-Endo) (3S, 6R) Sorbitol->Isosorbide Dehydration (H+) Mannitol D-Mannitol (Precursor) Isomannide Isomannide (Endo-Endo) (3R, 6R) Mannitol->Isomannide Dehydration (H+) Isosorbide->Isomannide Minor Epimerization Isoidide Isoidide (Exo-Exo) (3S, 6S) Isosorbide->Isoidide Ru/C Epimerization (H2, 220°C, pH 8) <--> Equilibrium Intermediates Sulfonates/Esters (Inversion Intermediates) Isomannide->Intermediates 1. TsCl, Py 2. PhCOONa Intermediates->Isoidide Hydrolysis (Inversion)

Caption: Stereochemical pathways to Isoidide. Blue path represents the industrial equilibrium route; Red/Green path represents the lab-scale stereospecific inversion.

References

  • Le Nôtre, J. et al. (2013). "Synthesis of Isoidide through Epimerization of Isosorbide using Ruthenium on Carbon." ChemSusChem, 6(4), 693-700. Link

  • Wright, L. W. & Brandner, J. D. (1964). "Isomerization of 1,4:3,6-Dianhydrohexitols." Journal of Organic Chemistry, 29(10), 2979–2982.[3] Link

  • Hagberg, E. et al. (2019). "Isoidide manufacture and purification."[1][2][4][5] U.S. Patent 10,221,188. Link

  • Rose, M. & Palkovits, R. (2012). "Isosorbide as a Renewable Platform Chemical for Versatile Applications." ChemSusChem, 5(1), 167-176. Link

Sources

Safety & Regulatory Compliance

Safety

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol: Proper Disposal Procedures

Executive Summary & Immediate Action Compound Identity: (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol Common Name: Isosorbide CAS Number: 652-67-5 Primary Disposal Method: High-temperature incineration via licensed chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Compound Identity: (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol Common Name: Isosorbide CAS Number: 652-67-5 Primary Disposal Method: High-temperature incineration via licensed chemical waste contractor. Critical Restriction: DO NOT dispose of via sanitary sewer (sink) despite biodegradability claims found in some literature. Treat as Hazardous Organic Waste .

This guide standardizes the disposal workflow for Isosorbide. While often utilized as a "green" platform chemical, regulatory discrepancies regarding its reproductive toxicity (Repr. 2) and aquatic toxicity require a conservative, high-safety disposal approach in pharmaceutical and research environments.

Hazard Profiling & Waste Characterization

Before handling waste, you must validate the hazard profile to ensure correct segregation.

Physicochemical Properties Relevant to Disposal
PropertyValueOperational Implication
Physical State White crystalline solidHygroscopic; tends to clump. May require mechanical breaking before dissolution.
Melting Point 61–64 °CLow melting point; store waste away from heat sources to prevent fusing.
Solubility Soluble in water, alcohol, ketoneCompatible with standard organic solvent waste streams.
Reactivity StableIncompatible with Strong Oxidizing Agents. Segregate from nitrates/perchlorates.
Conservative Hazard Classification

Note: Safety Data Sheets (SDS) vary by supplier. To ensure universal compliance, we adopt the Maximum Safety Protocol based on GHS classifications from major suppliers (e.g., Merck/Sigma, MedChemExpress).

  • Health Hazard: Suspected of damaging fertility or the unborn child (H361).[1]

  • Environmental Hazard: Potential aquatic toxicity; prevent release to the environment.[2]

  • Flammability: Combustible solid; risk of dust explosion if finely divided.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf-life inventory or excess dry reagent.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles (ANSI Z87.1).

    • Lab coat (fully buttoned).

    • Respiratory:[3] N95 or P100 particulate respirator if dust generation is likely.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer:

    • Transfer solid waste into the container.

    • Do not fill >90% capacity.

  • Labeling:

    • Affix a hazardous waste tag immediately.[4]

    • Chemical Name: "Isosorbide (Solid)" or "(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol".

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[5]

  • Storage: Store in a cool, dry Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Isosorbide dissolved in solvents (e.g., Ethanol, Acetone, Water).[6][7]

  • Segregation Check: Ensure the solvent stream contains NO strong oxidizers (e.g., concentrated Nitric Acid, Peroxides). Isosorbide is a diol and acts as a fuel source.

  • Solvent Compatibility:

    • Halogenated Waste: If dissolved in DCM/Chloroform.

    • Non-Halogenated Waste: If dissolved in Acetone/Methanol/Ethanol (Preferred).[8]

  • Bulking:

    • Pour solution into the appropriate solvent carboy (typically 20L HDPE).

    • Record the volume and concentration of Isosorbide on the waste log.

  • Neutralization (If applicable): If the reaction mixture is acidic/basic, neutralize to pH 5–9 before adding to organic waste drums to prevent exothermic reactions in the drum.

Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for segregating Isosorbide waste streams.

IsosorbideDisposal Start Waste Generation: (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin OxidizerCheck Contains Strong Oxidizers? (Nitrates/Peroxides) Liquid->OxidizerCheck Quench Perform Reductive Quench (Neutralize Oxidizer) OxidizerCheck->Quench Yes (Risk of Explosion) SolventCheck Solvent Type? OxidizerCheck->SolventCheck No Quench->SolventCheck Halogenated Halogenated Waste Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (Acetone, EtOH, Water) SolventCheck->NonHalogenated No Halogens Incineration Final Disposal: High-Temp Incineration Halogenated->Incineration NonHalogenated->Incineration SolidBin->Incineration

Figure 1: Decision matrix for Isosorbide waste segregation.[8] Blue indicates the start, Yellow indicates decision points, Red indicates critical safety stops, and Green indicates safe accumulation streams.

Emergency Response: Spills

Scenario: 500g bottle of solid Isosorbide drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. Dust inhalation is the primary acute risk.

  • PPE Up: Don safety goggles, nitrile gloves, and an N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Sweep up the damp material using a dustpan.

    • Place shards and chemical into a plastic bag.

    • Wipe the surface with water (Isosorbide is highly water-soluble).

  • Disposal: Seal the bag, label it "Debris contaminated with Isosorbide," and place it in the Solid Hazardous Waste bin.

Scientific Rationale & Compliance

  • Incineration vs. Landfill: While Isosorbide is derived from renewable feedstocks and is biodegradable, laboratory waste streams are rarely pure. Co-contaminants (solvents, reagents) necessitate incineration to guarantee the destruction of potential reproductive toxins (H361) and protection of aquatic systems (H410) [1, 2].

  • Oxidizer Incompatibility: Isosorbide contains two hydroxyl groups (-OH). Mixing with strong oxidizers (e.g., Nitric Acid) can form unstable nitrate esters (similar to Isosorbide Dinitrate, a vasodilator/explosive precursor). Strict segregation prevents accidental synthesis of energetic materials [3].

References

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Isosorbide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12296, Isosorbide. Retrieved from

  • MedChemExpress. (2024). Isosorbide Mononitrate Safety Data Sheet (Reference for Nitrated Derivative Hazards). Retrieved from

  • BenchChem. (2025). General Laboratory Waste Disposal Guide for Organic Diols. Retrieved from

Sources

Handling

Personal protective equipment for handling (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol

The following guide details the operational safety and logistical protocols for handling (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Common Name: Isosorbide ; CAS: 652-67-5 ).[1] (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-dio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and logistical protocols for handling (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Common Name: Isosorbide ; CAS: 652-67-5 ).[1]

(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol[1][2]

Executive Safety Analysis

Senior Scientist Note: While Isosorbide (CAS 652-67-5) is often classified as "Non-Hazardous" under GHS criteria, this classification can breed complacency.[1] In a drug development context, the primary operational risks are hygroscopicity (moisture absorption) and dust generation .[1]

Unlike its nitrate derivatives (Isosorbide Mononitrate/Dinitrate), which are potent vasodilators with reproductive toxicity risks, the parent diol is pharmacologically inert (used as a diuretic/excipient).[1] However, strict PPE is required not just to protect the scientist, but to protect the compound from human contamination (moisture, lipids, enzymes).[1]

Physicochemical Hazard Profile
PropertyValueOperational Implication
GHS Classification Not Classified (Low Hazard)Standard GLP (Good Laboratory Practice) applies.[1]
Physical State White Crystalline FlakesProne to static charge and "flying" during weighing.
Hygroscopicity High Rapidly absorbs atmospheric moisture; clumps/degrades.
Melting Point 61–64 °CLow. Avoid prolonged handling with warm gloves; material may fuse.
Dust Explosion Possible (Organic Dust)Ground all equipment when handling >1 kg quantities.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to balance personnel safety with sample integrity.

Protection ZoneRecommended GearTechnical Justification (The "Why")
Hand Protection Nitrile Gloves (0.11 mm / 4 mil) Primary Barrier. Latex is acceptable, but Nitrile offers superior resistance to organic solvents used in subsequent processing.[1] Critical: Change gloves immediately if hands sweat; moisture permeates gloves and degrades the hygroscopic sample.
Respiratory N95 / P2 Particulate Respirator Dust Control. While low toxicity, inhalation of fine organic dust causes mechanical irritation to the alveolar membranes. Required during weighing or milling.
Eye Protection Safety Glasses with Side Shields Impact Protection. Goggles are only necessary if handling large volumes of solution where splash risk is high.
Body Protection Lab Coat (Cotton/Poly Blend) Contamination Control. Synthetic fibers can generate static electricity, causing the flaky solid to scatter.[1] Cotton blends reduce static buildup.

Operational Workflows & Protocols

Protocol A: Handling Hygroscopic Solids (Weighing & Transfer)

Objective: Transfer Isosorbide without moisture contamination or dust generation.[1]

  • Environmental Prep:

    • Ensure relative humidity (RH) is <40% if possible.

    • Use an anti-static gun or ionizer bar near the balance if the flakes are "flying."

  • Donning Sequence:

    • Wash hands and dry thoroughly (residual moisture inside gloves causes fogging/discomfort).

    • Don Nitrile gloves. Check for micro-tears by inflating the glove slightly.

    • Don N95 respirator before opening the container to prevent breathing directly onto the sample.

  • The "Quick-Transfer" Technique:

    • Pre-weigh the receiving vessel (flask) with its cap/stopper ON.

    • Open the Isosorbide stock container.

    • Do not use a metal spatula if avoidable; use a static-free plastic or ceramic scoop to minimize static cling.

    • Transfer quickly. If the solid clumps, do not chip at it aggressively (generates dust); gently break it apart.[1]

    • Immediately reseal the stock container. Isosorbide will absorb water from the air within minutes, altering its weigh-percent purity.[1]

Protocol B: Waste Disposal

Objective: Safe disposal in compliance with organic chemical waste standards.

  • Classification: Isosorbide is generally biodegradable and non-toxic to aquatic life in small quantities, but laboratory waste is treated as Non-Halogenated Organic Solvent Waste when mixed with solvents.

  • Solid Waste:

    • Collect in a dedicated container labeled "Non-Hazardous Organic Solid."

    • Do not dispose of in regular trash (confuses janitorial staff and violates GLP).

  • Liquid Waste (Solutions):

    • Dissolve in a compatible solvent (e.g., water, ethanol) if not already dissolved.[1]

    • Dispose of in the "Organic Solvents (Non-Halogenated)" stream.

    • Incineration is the preferred destruction method.

Visual Decision Logic

Figure 1: PPE Selection & Handling Workflow

This logic flow ensures you select the correct controls based on the physical state of the material.

PPE_Logic Start Start: Handling (3S,6S)-Isosorbide State Determine Physical State Start->State Solid Solid (Crystals/Flakes) State->Solid Liquid Solution (Dissolved) State->Liquid DustRisk Risk: Dust & Moisture Absorption Solid->DustRisk SplashRisk Risk: Splash & Skin Contact Liquid->SplashRisk SolidPPE REQUIRED PPE: 1. Nitrile Gloves 2. N95 Respirator 3. Lab Coat (Anti-static) DustRisk->SolidPPE ActionSolid ACTION: Minimize exposure time. Use anti-static tools. SolidPPE->ActionSolid LiquidPPE REQUIRED PPE: 1. Nitrile Gloves 2. Safety Glasses 3. Lab Coat SplashRisk->LiquidPPE ActionLiquid ACTION: Work in fume hood if solvent is volatile. LiquidPPE->ActionLiquid

Caption: Decision tree for selecting PPE based on physical state. Note the specific requirement for respiratory protection when handling the solid form due to dust potential.

Figure 2: Emergency Response Protocol

Immediate actions for spills or exposure.

Emergency_Response Incident Incident Occurs Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Spill Benchtop Spill Type->Spill Wash Flush with water (15 min) Skin->Wash SolidSpill Solid Spill Spill->SolidSpill LiquidSpill Liquid Spill Spill->LiquidSpill Medical Seek Medical Review (SDS Section 4) Wash->Medical Sweep Sweep gently (Avoid Dust) Place in waste container SolidSpill->Sweep Absorb Absorb with inert material (Vermiculite/Pads) LiquidSpill->Absorb Clean Wash surface with water (Isosorbide is water soluble) Sweep->Clean Absorb->Clean

Caption: Step-by-step response flow for exposure and spill management. Emphasizes dust suppression during solid cleanup.

References

  • PubChem. (n.d.). Isosorbide (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). Isosorbide Registration Dossier. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol
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(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol
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